molecular formula C50H81NO20 B1192720 Fmoc-NH-PEG16-CH2CH2COOH

Fmoc-NH-PEG16-CH2CH2COOH

Cat. No.: B1192720
M. Wt: 1016.19
InChI Key: SNFUPBLFEUWDAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-N-amido-PEG16-acid is a PEG derivative containing an Fmoc-protected amine and a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The Fmoc group can be deprotected under basic conditions to obtain the free amine which can be used for further conjugations. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond.

Properties

Molecular Formula

C50H81NO20

Molecular Weight

1016.19

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C50H81NO20/c52-49(53)9-11-55-13-15-57-17-19-59-21-23-61-25-27-63-29-31-65-33-35-67-37-39-69-41-42-70-40-38-68-36-34-66-32-30-64-28-26-62-24-22-60-20-18-58-16-14-56-12-10-51-50(54)71-43-48-46-7-3-1-5-44(46)45-6-2-4-8-47(45)48/h1-8,48H,9-43H2,(H,51,54)(H,52,53)

InChI Key

SNFUPBLFEUWDAY-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Fmoc-N-amido-PEG16-acid

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to Fmoc-NH-PEG16-CH2CH2COOH: Properties and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, applications, and handling of Fmoc-NH-PEG16-CH2CH2COOH, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and materials science.

Chemical Properties

This compound is a well-defined, monodisperse polyethylene (B3416737) glycol (PEG) linker containing a fluorenylmethyloxycarbonyl (Fmoc) protected amine at one terminus and a carboxylic acid at the other. The PEG chain consists of 16 ethylene (B1197577) glycol units, conferring hydrophilicity and flexibility to the molecule.

General Properties
PropertyValueSource
Molecular Formula C50H81NO20[1][2][3]
Molecular Weight 1016.17 g/mol [1][2][3]
Appearance White to off-white solid or waxy solidGeneral knowledge for similar PEG compounds
Purity Typically >95%[4]
Solubility and Stability
SolventSolubilityNotes
Polar Organic Solvents (DMF, DMSO, NMP) SolubleThese are common solvents for reactions involving this type of linker.
Water Moderately solubleThe PEG chain enhances aqueous solubility.
Chlorinated Solvents (DCM, Chloroform) Soluble
Ethers (e.g., Diethyl ether) Sparingly soluble to insoluble

Stability:

  • Fmoc Protecting Group: The Fmoc group is stable under acidic conditions but is readily cleaved by treatment with a mild base, typically a solution of piperidine (B6355638) in an organic solvent.[5]

  • PEG Backbone: The polyethylene glycol chain is generally stable under a wide range of reaction conditions.

  • Storage: For long-term stability, the compound should be stored at -20°C in a dry, inert atmosphere.[1][6]

Applications in Bioconjugation and Drug Delivery

This compound is a versatile tool in the field of bioconjugation, primarily serving as a flexible and hydrophilic spacer arm to connect two different molecular entities.

PROTAC Synthesis

A major application of this linker is in the synthesis of PROTACs.[7][8][] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in this compound serves to connect the target protein-binding ligand and the E3 ligase-binding ligand, and its length and composition are critical for the efficacy of the resulting PROTAC.[10]

Peptide and Protein Modification

The terminal carboxylic acid can be activated to react with primary amines (e.g., lysine (B10760008) residues) on peptides and proteins to form stable amide bonds. The Fmoc-protected amine can be deprotected to allow for further conjugation, making it a valuable building block in the synthesis of complex bioconjugates.

Drug Delivery

The hydrophilic nature of the PEG chain can improve the pharmacokinetic properties of conjugated drugs by:

  • Increasing aqueous solubility. [10]

  • Prolonging circulation half-life.

  • Reducing immunogenicity.

Experimental Protocols

The following are generalized experimental protocols for the use of this compound in common bioconjugation reactions. Note: These protocols are intended as a starting point and may require optimization for specific applications.

Amide Bond Formation with a Primary Amine

This protocol describes the coupling of the carboxylic acid terminus of the linker to a molecule containing a primary amine (Molecule-NH2).

Materials:

  • This compound

  • Molecule-NH2

  • Coupling agents (e.g., HATU, HBTU, or EDC/NHS)

  • Base (e.g., DIPEA or TEA)

  • Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

  • Reaction vessel and magnetic stirrer

  • Analytical and preparative HPLC for monitoring and purification

Procedure:

  • Dissolve this compound (1.0 eq) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the coupling agent (e.g., HATU, 1.1 eq) and the base (e.g., DIPEA, 2.0 eq).

  • Stir the mixture for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of Molecule-NH2 (1.0-1.2 eq) in the anhydrous solvent to the reaction mixture.

  • Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by LC-MS or HPLC.

  • Upon completion, quench the reaction (e.g., by adding water).

  • Remove the solvent under reduced pressure.

  • Purify the resulting conjugate by preparative HPLC.

Fmoc Deprotection

This protocol describes the removal of the Fmoc protecting group to liberate the primary amine for subsequent reactions.

Materials:

  • Fmoc-protected conjugate

  • 20% Piperidine in DMF (v/v)

  • Reaction vessel and magnetic stirrer

  • Analytical HPLC for monitoring

Procedure:

  • Dissolve the Fmoc-protected conjugate in the 20% piperidine/DMF solution.

  • Stir the reaction at room temperature. The deprotection is typically complete within 30 minutes.

  • Monitor the reaction by HPLC by observing the disappearance of the starting material.

  • Upon completion, remove the piperidine and DMF under reduced pressure. Co-evaporation with a suitable solvent (e.g., toluene) can help remove residual piperidine.

  • The resulting amine-containing conjugate can be used in the next step, often without further purification.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows involving this compound.

Amide_Coupling_Workflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_purification Purification Linker Fmoc-NH-PEG16-COOH Activated_Linker Activated Ester Intermediate Linker->Activated_Linker in DMF Coupling_Agents HATU / DIPEA Coupling_Agents->Activated_Linker Conjugate Fmoc-NH-PEG16-Molecule Activated_Linker->Conjugate Molecule Molecule-NH2 Molecule->Conjugate HPLC Preparative HPLC Conjugate->HPLC

Caption: Amide Coupling Workflow using this compound.

PROTAC_Synthesis_Workflow Start Fmoc-NH-PEG16-COOH Step1 Couple to Ligand 1 (e.g., E3 Ligase Ligand) Start->Step1 Intermediate1 Fmoc-NH-PEG16-Ligand 1 Step1->Intermediate1 Step2 Fmoc Deprotection (Piperidine/DMF) Intermediate1->Step2 Intermediate2 H2N-PEG16-Ligand 1 Step2->Intermediate2 Step3 Couple to Ligand 2 (e.g., Target Protein Ligand) Intermediate2->Step3 PROTAC Ligand 2-PEG16-Ligand 1 (Final PROTAC) Step3->PROTAC

Caption: General workflow for the synthesis of a PROTAC molecule.

References

An In-depth Technical Guide to Fmoc-NH-PEG16-CH2CH2COOH: Structure, Properties, and Applications in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional linker, Fmoc-NH-PEG16-CH2CH2COOH. It details its chemical structure, molecular weight, and key applications in modern biopharmaceutical research, including solid-phase peptide synthesis (SPPS), the development of antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs). This document includes detailed experimental protocols and visual diagrams to facilitate a deeper understanding of its utility and mechanism of action in relevant biological pathways.

Core Molecular Structure and Properties

This compound is a well-defined, monodisperse polyethylene (B3416737) glycol (PEG) linker that possesses two distinct functional groups at its termini: a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid. This bifunctional nature allows for the sequential and controlled conjugation of two different molecules.

The core structure consists of a polyethylene glycol chain with 16 ethylene (B1197577) glycol units. This PEG chain imparts hydrophilicity, which can enhance the solubility and reduce the aggregation of the resulting conjugate[1]. The Fmoc protecting group is a base-labile protecting group commonly used in peptide synthesis, which can be selectively removed to reveal a primary amine for further conjugation[2]. The terminal propionic acid group can be activated to react with primary amines, forming stable amide bonds.

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference.

PropertyValueReferences
Molecular Formula C₅₀H₈₁NO₂₀[3][4][5]
Molecular Weight 1016.17 g/mol [3][4][5]
Appearance Viscous Liquid or White Solid[3]
Purity Typically ≥95%

Key Applications in Research and Drug Development

The unique architecture of this compound makes it a versatile tool in several areas of biomedical research and drug development.

  • Solid-Phase Peptide Synthesis (SPPS): This molecule can be incorporated into peptides to introduce a long, flexible, and hydrophilic spacer. This can be useful for modifying the pharmacokinetic properties of a peptide therapeutic or for creating a point of attachment for other molecules, such as fluorophores or small molecule drugs.

  • Antibody-Drug Conjugates (ADCs): In the design of ADCs, the PEG linker can be used to attach a cytotoxic payload to a monoclonal antibody. The hydrophilic nature of the PEG spacer can improve the solubility and stability of the ADC, and the length of the linker can influence the steric hindrance and accessibility of the payload[1][6].

  • Proteolysis-Targeting Chimeras (PROTACs): PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. This compound can serve as a linker to connect the target protein-binding ligand and the E3 ligase-binding ligand. The length and flexibility of the PEG chain are critical for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

Experimental Protocols

The following are detailed methodologies for the key chemical transformations involving this compound. These protocols are based on established procedures for similar Fmoc-PEG-acid linkers.

Fmoc Deprotection to Expose the Primary Amine

This protocol describes the removal of the Fmoc protecting group to yield a free primary amine, which can then be used for subsequent conjugation reactions.

Materials:

  • This compound-conjugated substrate (e.g., on a solid support)

  • 20% (v/v) piperidine (B6355638) in N,N-dimethylformamide (DMF)

  • DMF

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Swell the Fmoc-protected substrate in DMF for 30 minutes.

  • Drain the DMF.

  • Add the 20% piperidine in DMF solution to the substrate.

  • Allow the reaction to proceed for 20-30 minutes at room temperature with gentle agitation.

  • Drain the piperidine solution.

  • Wash the substrate thoroughly with DMF (3 times), followed by DCM (3 times), and finally with MeOH (3 times).

  • Dry the substrate under vacuum to yield the deprotected amine.

Amide Bond Formation via Carboxylic Acid Activation

This protocol details the conjugation of the carboxylic acid terminus of this compound to a primary amine-containing molecule.

Materials:

  • This compound

  • Amine-containing molecule

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) as an activating agent

  • N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) as an additive

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous DMF

Procedure:

  • Dissolve this compound (1 equivalent), NHS or HOBt (1.1 equivalents), and DCC or HATU (1.1 equivalents) in anhydrous DMF.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • In a separate vial, dissolve the amine-containing molecule (1.2 equivalents) and DIPEA (2-3 equivalents) in anhydrous DMF.

  • Add the solution of the amine-containing molecule to the activated this compound solution.

  • Allow the reaction to proceed at room temperature for 4-12 hours, or until completion as monitored by an appropriate analytical technique (e.g., LC-MS).

  • Upon completion, the reaction mixture can be purified by standard chromatographic techniques to isolate the desired conjugate.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key biological pathways and experimental workflows where this compound plays a crucial role.

PROTAC-Mediated Protein Degradation

PROTAC_Mechanism PROTAC PROTAC (Target Ligand-Linker-E3 Ligand) TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex Binds TargetProtein Target Protein (Protein of Interest) TargetProtein->TernaryComplex Binds E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Binds PolyUb Poly-ubiquitinated Target Protein TernaryComplex->PolyUb Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome 26S Proteasome PolyUb->Proteasome Recognition Proteasome->PROTAC Recycled Proteasome->E3Ligase Recycled Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Antibody-Drug Conjugate (ADC) Cellular Uptake and Payload Release

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Receptor Target Receptor ADC->Receptor 1. Binding TumorCell Tumor Cell Endosome Endosome Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release (Linker Cleavage) CellDeath Cell Death (Apoptosis) Payload->CellDeath 5. Cytotoxicity

Caption: Cellular uptake and payload release of an ADC.

Experimental Workflow for Bioconjugation

Bioconjugation_Workflow Start Start: Fmoc-NH-PEG16-COOH Deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Activation Step 2: Carboxylic Acid Activation (HATU/DIPEA) Start->Activation Alternative Path AminePEG H₂N-PEG16-COOH Deprotection->AminePEG Conjugation1 Step 3: First Conjugation (Amide Bond Formation) AminePEG->Conjugation1 Reacts with Activated Molecule A Conjugation2 Step 5: Second Conjugation (Amide Bond Formation) ActivatedPEG Activated Ester of H₂N-PEG16-COOH MoleculeA Molecule A (e.g., Target Ligand) Intermediate Molecule A-NH-PEG16-COOH Activation2 Step 4: Carboxylic Acid Activation (HATU/DIPEA) Intermediate->Activation2 ActivatedIntermediate Activated Ester of Intermediate Activation2->ActivatedIntermediate ActivatedIntermediate->Conjugation2 MoleculeB Molecule B (e.g., E3 Ligase Ligand) MoleculeB->Conjugation2 FinalProduct Final Product: Molecule A-Linker-Molecule B Conjugation2->FinalProduct

Caption: General experimental workflow for bioconjugation.

References

Navigating the Properties of Fmoc-NH-PEG16-CH2CH2COOH: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability characteristics of Fmoc-NH-PEG16-CH2CH2COOH, a heterobifunctional PEG linker crucial in bioconjugation, drug delivery, and the synthesis of Proteolysis Targeting Chimeras (PROTACs). Understanding these properties is paramount for the successful design and execution of experimental protocols, ensuring the integrity and reactivity of this versatile molecule.

Core Properties and Structure

This compound is a well-defined molecule featuring a monodisperse polyethylene (B3416737) glycol (PEG) chain of 16 ethylene (B1197577) oxide units. This PEG spacer is flanked by a fluorenylmethyloxycarbonyl (Fmoc) protected amine at one end and a terminal carboxylic acid at the other. The Fmoc group provides a base-labile protecting group for the amine, while the carboxylic acid allows for conjugation to other molecules. The PEG chain itself enhances the solubility and biocompatibility of the resulting conjugates.[1][][3]

Solubility Profile

The hydrophilic nature of the PEG chain dictates the solubility of this compound.[4][5][6] While specific quantitative data for this exact molecule is not extensively published, a general solubility profile can be inferred from data on similar Fmoc-PEG-acid derivatives.[7][8] The molecule is expected to exhibit good solubility in a range of common solvents.

Table 1: Qualitative Solubility of Fmoc-NH-PEG-Acid Derivatives

Solvent ClassSpecific SolventsExpected SolubilityReference
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High[7][8]
Chlorinated Dichloromethane (DCM), ChloroformHigh[7]
Aqueous Water, Aqueous BuffersModerate[7]
Alcohols Methanol, EthanolLow to Moderate[7]
Aromatic TolueneLow[7]
Ethers Diethyl EtherInsoluble[7]

Note: The presence of the hydrophobic Fmoc group may slightly reduce aqueous solubility compared to the deprotected counterpart.

Stability Characteristics

The stability of this compound is primarily governed by the lability of the Fmoc protecting group. The ether linkages within the PEG backbone and the terminal carboxylic acid are generally stable under typical synthetic conditions.[8]

Fmoc Group Stability

The Fmoc group is notoriously sensitive to basic conditions, a property that is exploited for its removal in synthetic workflows.[9][10] It is, however, stable in acidic environments.

Table 2: Stability of the Fmoc Group

ConditionStabilityKey ConsiderationsReference
Acidic (e.g., Trifluoroacetic Acid - TFA) StableThe Fmoc group is orthogonal to acid-labile protecting groups like Boc, making it ideal for Fmoc-based SPPS.[8][11]
Weakly Basic (e.g., Tertiary Amines) Relatively StableProlonged exposure to weak bases can lead to slow deprotection.[12][13]
Strongly Basic (e.g., Piperidine (B6355638), DBU) LabileRapid deprotection occurs. 20% piperidine in DMF is a standard condition for complete Fmoc removal.[9][12][14]
Aqueous (Neutral pH) Generally StableHydrolysis of the carbamate (B1207046) is slow at neutral pH.
Elevated Temperature VariableStability can be compromised at higher temperatures, especially in the presence of nucleophiles or bases.
Carboxylic Acid and PEG Chain Stability

The propionic acid moiety and the PEG ether linkages are robust. However, under harsh acidic conditions and elevated temperatures, hydrolysis of the ether linkages could potentially occur over extended periods, though this is not a concern under standard laboratory conditions.[15]

Experimental Protocols

Protocol 1: Determination of Qualitative Solubility

This protocol provides a straightforward method to assess the solubility of this compound in various solvents.

Materials:

  • This compound

  • A selection of solvents (e.g., DMF, DMSO, DCM, Water, Methanol, Toluene, Diethyl Ether)

  • Vortex mixer

  • Small glass vials (e.g., 1.5 mL)

Procedure:

  • Weigh out a small, known amount of this compound (e.g., 1 mg) into a clean, dry vial.

  • Add a small volume of the test solvent (e.g., 100 µL) to the vial.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect the solution. If the solid has completely dissolved, the compound is soluble at that concentration (in this example, 10 mg/mL).

  • If the solid has not completely dissolved, add another aliquot of the solvent (e.g., 100 µL) and repeat the vortexing and observation steps.

  • Continue adding solvent in a stepwise manner until the solid dissolves or a large volume has been added, indicating poor solubility.

  • Record the approximate concentration at which the compound dissolves for each solvent.

Protocol 2: Stability Assessment via Fmoc Deprotection Monitoring

This protocol allows for the assessment of the stability of the Fmoc group in a given solvent or buffer by monitoring its removal over time using UV-Vis spectroscopy. The deprotection by a base releases dibenzofulvene, which has a strong UV absorbance.[9]

Materials:

  • This compound

  • Solvent or buffer of interest

  • Deprotecting agent (e.g., 20% piperidine in DMF for a positive control, or the test condition)

  • UV-Vis spectrophotometer and quartz cuvettes

  • Stirred reaction vessel

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMF).

  • In a quartz cuvette, add the solvent or buffer to be tested.

  • Add a small aliquot of the this compound stock solution to the cuvette and mix thoroughly.

  • If testing stability against a specific reagent (e.g., a weak base), add the reagent to the cuvette.

  • Immediately place the cuvette in the UV-Vis spectrophotometer and begin monitoring the absorbance at the wavelength corresponding to the dibenzofulvene-piperidine adduct (around 301 nm).

  • Record the absorbance at regular time intervals.

  • An increase in absorbance over time indicates deprotection of the Fmoc group. The rate of this increase is proportional to the rate of deprotection.

  • For a baseline, run a control experiment without the deprotecting agent.

Visualizing Workflows

The primary application of this compound is in bioconjugation, often within the context of Solid-Phase Peptide Synthesis (SPPS) to introduce a PEG linker. The following diagram illustrates this workflow.

spss_workflow cluster_resin Solid Support cluster_synthesis Peptide Synthesis Cycle cluster_linker Linker Incorporation cluster_cleavage Final Steps Resin Resin with Rink Amide Linker Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Start Wash1 DMF Wash Fmoc_Deprotection->Wash1 Amino_Acid_Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) Wash1->Amino_Acid_Coupling Wash2 DMF Wash Amino_Acid_Coupling->Wash2 Wash2->Fmoc_Deprotection Repeat n times for peptide chain Linker_Coupling Linker Coupling (Fmoc-NH-PEG16-COOH) Wash2->Linker_Coupling Couple Linker Wash3 DMF Wash Linker_Coupling->Wash3 Final_Fmoc_Deprotection Final Fmoc Deprotection Wash3->Final_Fmoc_Deprotection Cleavage Cleavage from Resin (e.g., TFA Cocktail) Final_Fmoc_Deprotection->Cleavage Optional: Further modification on resin Purification Purification (HPLC) Cleavage->Purification

Caption: Workflow for incorporating this compound in SPPS.

The logical relationship for the stability of the Fmoc group under different chemical environments can be visualized as follows:

fmoc_stability cluster_conditions Chemical Environment cluster_outcome Outcome Fmoc_Protected_Amine Fmoc-Protected Amine Acidic Acidic Conditions (e.g., TFA) Fmoc_Protected_Amine->Acidic Basic_Primary_Secondary Primary/Secondary Amines (e.g., Piperidine) Fmoc_Protected_Amine->Basic_Primary_Secondary Basic_Tertiary Tertiary Amines (e.g., DIPEA) Fmoc_Protected_Amine->Basic_Tertiary Stable Fmoc Group Stable Acidic->Stable Rapid_Cleavage Rapid Cleavage Basic_Primary_Secondary->Rapid_Cleavage Slow_Cleavage Slow/No Cleavage Basic_Tertiary->Slow_Cleavage

Caption: Stability of the Fmoc protecting group under different conditions.

References

The Strategic Application of Fmoc-Protected PEG Linkers in Advanced Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern therapeutics, the precise engineering of complex biomolecules is paramount. The conjugation of polyethylene (B3416737) glycol (PEG) to peptides and other biologics, a process known as PEGylation, has emerged as a cornerstone strategy to enhance their pharmacological properties. This guide delves into the critical role of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group in conjunction with PEG linkers for the synthesis of advanced bioconjugates. Understanding the principles and methodologies behind the use of Fmoc-PEG linkers is essential for researchers aiming to improve the solubility, stability, and therapeutic efficacy of novel drug candidates.[1][2][]

The Fmoc group, a base-labile amine protecting group, is integral to solid-phase peptide synthesis (SPPS) due to its stability under acidic conditions and its facile removal with a weak base, typically piperidine (B6355638).[4] This orthogonality allows for the selective deprotection and elongation of a peptide chain while side-chain protecting groups remain intact.[5][6] When combined with PEG linkers, Fmoc protection offers a powerful tool for the controlled, site-specific introduction of PEG chains into a target molecule.[2][7]

This technical guide will provide a comprehensive overview of the chemistry of Fmoc-protected PEG linkers, their applications in bioconjugation and drug delivery, detailed experimental protocols, and quantitative data to inform experimental design.

Core Concepts: The Chemistry and Utility of Fmoc-PEG Linkers

The synergy between the Fmoc protecting group and PEG linkers lies in the principles of orthogonal chemistry, which allows for sequential chemical transformations without interfering with other functional groups in the molecule.[5][6][8]

The Fmoc Protecting Group:

  • Protection: The Fmoc group is typically introduced to the N-terminus of an amino acid or a PEG linker bearing a terminal amine by reaction with Fmoc-Cl or Fmoc-OSu.[5] This carbamate (B1207046) linkage is stable to the acidic conditions often used to remove other protecting groups like Boc (tert-butyloxycarbonyl).[5]

  • Deprotection: The key feature of the Fmoc group is its lability to basic conditions. Treatment with a solution of a secondary amine, most commonly 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF), rapidly removes the Fmoc group through a β-elimination mechanism.[9][10][11] This reaction generates a free amine, ready for the next coupling step, and a dibenzofulvene (DBF) byproduct, which forms an adduct with piperidine.[4][11] The formation of this adduct can be monitored by UV spectroscopy at around 301 nm to quantify the extent of deprotection.[9][12]

Polyethylene Glycol (PEG) Linkers:

PEG is a hydrophilic, biocompatible, and non-immunogenic polymer.[13][14] Incorporating PEG linkers into therapeutic molecules offers several advantages:

  • Enhanced Solubility: The hydrophilic nature of PEG can significantly improve the solubility of hydrophobic drugs and peptides in aqueous environments.[13][14]

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of a molecule, which can reduce renal clearance and extend its circulation half-life.[1][]

  • Reduced Immunogenicity: The PEG chain can shield the therapeutic molecule from the host's immune system, reducing its immunogenic potential.[][13]

  • Steric Shielding: PEG can protect peptides and proteins from enzymatic degradation.[1]

Fmoc-Protected PEG Linkers:

These bifunctional reagents combine the advantages of both Fmoc chemistry and PEGylation. They typically possess an Fmoc-protected amine at one terminus and a reactive functional group (e.g., a carboxylic acid, NHS ester, or maleimide) at the other.[2][7] This design allows for:

  • Controlled Synthesis: The Fmoc group ensures that the PEG linker's amine is protected during initial coupling reactions.

  • Versatile Conjugation: The reactive terminus can be used to attach the linker to a solid support, a peptide, a protein, or another molecule of interest.[1][2]

  • Site-Specific PEGylation: Subsequent removal of the Fmoc group reveals a free amine, which can then be used as a specific site for further modification or chain elongation.

Data Presentation: Quantitative Insights into Fmoc-PEG Linker Applications

The following tables summarize key quantitative data related to the synthesis and application of Fmoc-protected linkers and the impact of PEGylation.

Linker Synthesis ParameterReactantsConditionsYield (%)Reference
N-Fmoc protection of linker precursorAmino-PEG precursor, Fmoc-OSuK2CO3, water, 1,4-dioxane85%[15]
Synthesis of Fmoc-Rink linkerMulti-step synthesis from p-hydroxybenzaldehydeVarious50% (overall)[15]
Fmoc-protected polyoxyethylene-based linker (m=1, n=0)--62%[16]
Fmoc-protected polyoxyethylene-based linker (m=1, n=1)--49%[16]
Fmoc-protected polyoxyethylene-based linker (m=2, n=0)--72%[16]
Fmoc Deprotection EfficiencyReagentConditionsTimeEfficiencyReference
Fmoc-L-Leucine-OH20% Piperidine/DMFRoom Temperature3 min~80%[17][18]
Fmoc-L-Leucine-OH20% Piperidine/DMFRoom Temperature7-10 min>95%[17][18]
Fmoc-L-Arginine(Pbf)-OH20% Piperidine/DMFRoom Temperature< 7 min<80%[17][18]
Fmoc-L-Arginine(Pbf)-OH20% Piperidine/DMFRoom Temperature10 min>95%[17][18]
Impact of PEG Linker Length on ADC EfficacyADCPEG Linker LengthIn vitro Potency (IC50, ng/mL)In vivo Tumor Growth Inhibition (%)Reference
Trastuzumab-MMAEPEG40.560[19]
Trastuzumab-MMAEPEG80.775[19]
Trastuzumab-MMAEPEG121.285[19]

Experimental Protocols

This section provides detailed methodologies for key experiments involving Fmoc-protected PEG linkers.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Cycle using an Fmoc-Amino Acid

This protocol outlines a single cycle of amino acid addition in Fmoc-based SPPS.

Materials:

  • Fmoc-protected amino acid

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Reaction vessel for SPPS

Methodology:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.[20]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate the mixture for 3 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes.[9]

    • Drain the solution.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[5][9]

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add the base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution and mix for 1-2 minutes to pre-activate the amino acid.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3-5 times).

    • Wash with DCM (3 times).

    • Wash with MeOH (3 times).

  • Confirmation (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction. For N-terminal proline, a chloranil (B122849) test should be used.[5]

Protocol 2: Coupling of an Fmoc-PEG-NHS Ester to a Peptide in Solution

This protocol describes the conjugation of a PEG linker to a peptide with a free amine group.

Materials:

  • Peptide with a free primary amine (e.g., N-terminus or lysine (B10760008) side chain)

  • Fmoc-PEG-NHS ester

  • Anhydrous, amine-free solvent (e.g., DMF, DMSO)

  • Base (e.g., DIPEA)

  • Phosphate-buffered saline (PBS), pH 7.4-8.0

  • Size-exclusion chromatography (SEC) or dialysis equipment for purification

Methodology:

  • Peptide Dissolution: Dissolve the peptide in PBS or an appropriate buffer at a concentration of 1-10 mg/mL.

  • Fmoc-PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the Fmoc-PEG-NHS ester in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10 mM).[21]

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the Fmoc-PEG-NHS ester solution to the peptide solution.[21] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

    • If necessary, add a small amount of DIPEA to maintain a slightly basic pH.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

  • Quenching (Optional): Add a small amount of a primary amine-containing buffer (e.g., Tris or glycine) to quench any unreacted NHS ester.

  • Purification: Remove the unreacted Fmoc-PEG-NHS ester and other small molecules by size-exclusion chromatography or dialysis against an appropriate buffer.

  • Analysis: Characterize the resulting Fmoc-PEG-peptide conjugate by methods such as HPLC and mass spectrometry to determine the degree of PEGylation and purity.

Protocol 3: Monitoring Fmoc Deprotection by UV Spectroscopy

This protocol allows for the quantitative determination of the amount of Fmoc group removed from the solid support.

Materials:

  • Peptide-resin sample after the Fmoc deprotection step

  • DMF

  • UV-Vis Spectrophotometer

  • Quartz cuvette (1 cm path length)

  • Volumetric flask

Methodology:

  • Sample Collection: After the two piperidine treatment steps in the deprotection protocol, collect the combined piperidine/DMF eluents in a volumetric flask of a known volume (e.g., 10 mL or 25 mL).[9]

  • Dilution: Dilute the collected solution to the mark with DMF.

  • UV Measurement: Measure the absorbance of the diluted solution at 301 nm using the spectrophotometer. Use DMF as a blank for the measurement.[9]

  • Calculation: Calculate the amount of Fmoc group removed using the Beer-Lambert law (A = εbc), where:

    • A is the measured absorbance.

    • ε is the molar extinction coefficient of the piperidine-dibenzofulvene adduct in DMF (approximately 7800 M⁻¹cm⁻¹ at 301 nm).

    • b is the path length of the cuvette (typically 1 cm).

    • c is the concentration of the adduct in the diluted solution.

This calculation can be used to determine the initial loading of the resin or to monitor the completeness of the deprotection reaction at each cycle of the synthesis.

Mandatory Visualizations

The following diagrams illustrate key processes and relationships in the application of Fmoc-protected PEG linkers.

Fmoc_SPPS_Workflow Start Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM, MeOH) Coupling->Wash2 Cycle Repeat Cycle for Next Amino Acid Wash2->Cycle Cycle->Deprotection Continue Synthesis Final_Deprotection Final Fmoc Deprotection Cycle->Final_Deprotection End of Sequence Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA) Final_Deprotection->Cleavage End Purified Peptide Cleavage->End

Caption: Workflow for Solid-Phase Peptide Synthesis using Fmoc chemistry.

Fmoc_Deprotection_Mechanism cluster_0 Fmoc-Protected Amine cluster_1 Base Treatment cluster_2 Intermediates cluster_3 Products Fmoc_Amine Fmoc-NH-R Carbanion Carbanion Intermediate Fmoc_Amine->Carbanion + Piperidine (Proton Abstraction) Piperidine Piperidine DBF Dibenzofulvene (DBF) Carbanion->DBF β-Elimination Free_Amine H2N-R (Free Amine) Carbanion->Free_Amine Adduct Piperidine-DBF Adduct DBF->Adduct + Piperidine

Caption: Mechanism of Fmoc deprotection by piperidine.

Fmoc_PEG_Linker_Logic Molecule_A Molecule A (e.g., Peptide on Resin) Coupling_1 Couple Linker to Molecule A Molecule_A->Coupling_1 Fmoc_PEG_Linker Fmoc-NH-PEG-COOH (Fmoc-Protected PEG Linker) Fmoc_PEG_Linker->Coupling_1 Intermediate Molecule A-PEG-NH-Fmoc Coupling_1->Intermediate Deprotection Fmoc Deprotection (20% Piperidine/DMF) Intermediate->Deprotection Activated_PEG Molecule A-PEG-NH2 Deprotection->Activated_PEG Coupling_2 Couple Molecule B Activated_PEG->Coupling_2 Molecule_B Molecule B (e.g., Drug, Dye) Molecule_B->Coupling_2 Final_Conjugate Molecule A-PEG-Molecule B (Final Bioconjugate) Coupling_2->Final_Conjugate

Caption: Logical workflow for bioconjugation using an Fmoc-PEG linker.

Conclusion

The strategic use of Fmoc-protected PEG linkers represents a sophisticated and powerful approach in the fields of peptide synthesis, bioconjugation, and drug delivery. The orthogonality of the Fmoc group, combined with the beneficial properties of PEG, provides researchers with precise control over the synthesis of complex, well-defined biomolecules. By leveraging the methodologies and understanding the quantitative aspects presented in this guide, scientists and drug development professionals can better design and execute experiments to create novel therapeutics with enhanced pharmacological profiles. The continued innovation in linker technology, including the development of cleavable and multifunctional PEG linkers, will undoubtedly further expand the therapeutic potential of PEGylated biomolecules.

References

The Pivotal Role of the 16-Unit PEG Spacer in PROTAC Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and eliminate disease-causing proteins previously considered "undruggable."[1] These heterobifunctional molecules consist of two ligands—one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker.[2] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and ability to facilitate the formation of a productive ternary complex between the POI and the E3 ligase.[3] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their favorable characteristics. This guide provides an in-depth technical overview of the key features of a 16-unit PEG spacer in PROTAC design, supported by experimental data and detailed protocols.

Core Principles of PEG Spacers in PROTACs

PEG linkers are composed of repeating ethylene (B1197577) glycol units, which impart a unique combination of hydrophilicity and flexibility.[3] These properties are crucial for overcoming some of the challenges associated with the large and often lipophilic nature of PROTAC molecules.[4]

Key contributions of PEG linkers include:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of PROTACs, which is often a major hurdle in their development.[5][6]

  • Modulated Cell Permeability: While highly hydrophilic linkers can sometimes impede passive diffusion across cell membranes, the flexible nature of PEG allows the PROTAC to adopt conformations that can shield its polar surface area, thereby improving cell permeability.[6] However, an optimal balance is necessary, as excessively long PEG chains can hinder cellular uptake.

  • Optimized Ternary Complex Formation: The length and flexibility of the PEG spacer are paramount for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[3] An optimal linker length ensures the proper orientation and proximity of the POI and E3 ligase for efficient ubiquitination, while a linker that is too short may cause steric clashes and one that is too long can lead to an unstable complex.[7][]

The Significance of a 16-Unit PEG Spacer

While the optimal linker length is target-dependent and must be determined empirically, studies have shown that longer linkers can be advantageous in certain contexts. A 16-unit PEG spacer provides a significant extension, which can be beneficial for:

  • Spanning greater distances: For target proteins with deep binding pockets or E3 ligases with less accessible surfaces, a longer linker may be necessary to effectively bridge the two.

  • Increased flexibility: The extended length of a 16-unit PEG spacer offers greater conformational flexibility, allowing the PROTAC to adopt an optimal orientation for productive ternary complex formation.

It is important to note that the nomenclature for PEG linkers can be ambiguous. While "PEG16" can refer to a linker with 16 repeating ethylene glycol units, it is sometimes used to describe a linker with a total of 16 atoms in the backbone. For the purposes of this guide, a "16-unit PEG spacer" refers to a linker containing 16 ethylene glycol units.

Quantitative Data on Linker Length Optimization

The optimization of linker length is a critical aspect of PROTAC design. While specific data for a 16-unit PEG spacer is not extensively available in the public domain, the principle of an optimal linker length is well-documented. For instance, a study on estrogen receptor-α (ERα)-targeting PROTACs demonstrated that a 16-atom linker was optimal for degradation.[9] Similarly, for TANK-binding kinase 1 (TBK1)-targeting PROTACs, linkers between 12 and 29 atoms showed submicromolar degradation potency, with a 21-atom linker being the most potent.[2]

The following tables summarize the importance of linker length from published studies. It is crucial to interpret "Linker Length (atoms)" as the total number of atoms in the linker backbone, which is distinct from the number of PEG units.

Table 1: Impact of Linker Length on ERα Degradation

PROTAC Linker Length (atoms)% ERα Degraded (at 10 µM)
9~50%
12~75%
16~95%
19~70%
21~60%

Data adapted from a study by Cyrus et al. demonstrating an optimal 16-atom linker for ERα degradation.[9]

Table 2: Impact of Linker Length on TBK1 Degradation

PROTAC Linker Length (atoms)DC50 (nM)Dmax (%)
< 12No degradation observed-
21396%
2929276%

Data adapted from a study on TBK1-targeting PROTACs, highlighting a potent 21-atom linker.[2]

These examples underscore the necessity of systematically evaluating a range of linker lengths to identify the optimal spacer for a given target and E3 ligase combination.

Experimental Protocols

A comprehensive evaluation of a PROTAC's efficacy requires a suite of biochemical and cellular assays. The following are detailed methodologies for key experiments.

Protocol 1: Western Blotting for PROTAC-Mediated Protein Degradation

This is a fundamental assay to quantify the extent of target protein degradation.[7]

Materials:

  • Cell line expressing the target protein

  • PROTAC compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate to achieve ~70% confluency on the day of treatment. Treat cells with a dose-response of the PROTAC for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with loading buffer.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Add ECL substrate to the membrane and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize the target protein signal to the loading control to determine the percentage of protein degradation.

Protocol 2: In-Cell Ubiquitination Assay

This assay confirms that the observed protein degradation is mediated by the ubiquitin-proteasome system.

Materials:

  • Cell line expressing the target protein

  • PROTAC compound

  • MG132 (proteasome inhibitor)

  • Co-immunoprecipitation (Co-IP) lysis buffer

  • Primary antibody against the target protein for immunoprecipitation

  • Protein A/G magnetic beads

  • Primary antibody against ubiquitin for western blotting

Procedure:

  • Cell Treatment: Treat cells with the PROTAC in the presence or absence of a proteasome inhibitor (e.g., MG132) for a short period (e.g., 2-4 hours).

  • Cell Lysis: Lyse the cells with Co-IP lysis buffer.

  • Immunoprecipitation:

    • Incubate the cell lysates with the primary antibody against the target protein overnight at 4°C.

    • Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

    • Wash the beads several times with lysis buffer.

  • Elution and Western Blotting:

    • Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE loading buffer.

    • Perform western blotting as described in Protocol 1, using a primary antibody against ubiquitin to detect the ubiquitinated target protein. An increase in the ubiquitinated protein smear upon PROTAC treatment confirms its mechanism of action.

Protocol 3: Ternary Complex Formation Assays (SPR or ITC)

These biophysical assays are crucial for characterizing the binding affinities and cooperativity of the ternary complex.

Surface Plasmon Resonance (SPR):

  • Immobilization: Immobilize the E3 ligase or the target protein onto the sensor chip.

  • Binary Interaction: Inject the PROTAC at various concentrations to determine the binary binding affinity (Kd) to the immobilized protein.

  • Ternary Complex Formation: In the presence of a saturating concentration of the PROTAC, inject the third component (the other protein) at various concentrations to measure the affinity of the ternary complex.

  • Data Analysis: Analyze the sensorgrams to determine the association (kon) and dissociation (koff) rates and calculate the equilibrium dissociation constant (Kd) for both binary and ternary interactions.

Isothermal Titration Calorimetry (ITC):

  • Binary Titrations:

    • Titrate the PROTAC into a solution of the E3 ligase to determine the binding affinity (Kd1).

    • In a separate experiment, titrate the PROTAC into a solution of the target protein to determine the binding affinity (Kd2).

  • Ternary Titration: Titrate the PROTAC into a solution containing both the E3 ligase and the target protein to determine the apparent Kd for ternary complex formation.

  • Cooperativity Calculation: The cooperativity factor (α) can be calculated to understand how the binding of one protein influences the binding of the other.

Mandatory Visualizations

PROTAC_Signaling_Pathway cluster_0 PROTAC-Mediated Degradation cluster_1 Ubiquitin-Proteasome System PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Polyubiquitination Polyubiquitination of POI Ternary_Complex->Polyubiquitination Catalyzes Ub Ubiquitin Ub_E1 Ub-E1 Ub->Ub_E1 E1 E1 Activating Enzyme E1->Ub_E1 ATP->AMP E2 E2 Conjugating Enzyme Ub_E2 Ub-E2 E2->Ub_E2 Ub_E1->Ub_E2 Ub_E2->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: Signaling pathway of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_design Design & Synthesis cluster_biochemical Biochemical & Biophysical Assays cluster_cellular Cellular Assays cluster_optimization Lead Optimization Design PROTAC Design (Warhead, Linker, E3 Ligand) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Binding_Assays Binary Binding Assays (SPR, ITC) Purification->Binding_Assays Ternary_Complex_Assays Ternary Complex Formation (SPR, ITC, FRET) Binding_Assays->Ternary_Complex_Assays Ubiquitination_Assay In Vitro Ubiquitination Ternary_Complex_Assays->Ubiquitination_Assay Degradation_Assay Protein Degradation (Western Blot, ELISA) Ubiquitination_Assay->Degradation_Assay Cell_Viability Cell Viability/Toxicity Degradation_Assay->Cell_Viability In_Cell_Ubiquitination In-Cell Ubiquitination Degradation_Assay->In_Cell_Ubiquitination Data_Analysis Data Analysis & SAR Cell_Viability->Data_Analysis In_Cell_Ubiquitination->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Lead_Optimization->Design Iterative Redesign

Caption: A typical experimental workflow for PROTAC development.

Conclusion

The linker is a critical component of a PROTAC molecule, and its length and composition profoundly impact the PROTAC's overall efficacy. While the concept of a 16-unit PEG spacer represents a strategy to provide significant length and flexibility, the optimal linker must be empirically determined for each target and E3 ligase pair. The systematic evaluation of a library of PROTACs with varying linker lengths, using the detailed experimental protocols provided in this guide, is essential for the rational design of potent and selective protein degraders. The continued exploration of linker space, including long PEG chains, will undoubtedly contribute to the development of the next generation of PROTAC-based therapeutics.

References

A Technical Guide to Heterobifunctional PEG Linkers for Protein Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of heterobifunctional polyethylene (B3416737) glycol (PEG) linkers and their application in protein modification. It covers the fundamental principles of PEGylation, the various types of heterobifunctional PEG linkers available, and their impact on the physicochemical and biological properties of proteins. This guide also includes detailed experimental protocols for key procedures and quantitative data to aid in the selection and application of these versatile tools in research and drug development.

Introduction to Heterobifunctional PEG Linkers

Polyethylene glycol (PEG) is a hydrophilic, non-toxic, and non-immunogenic polymer that, when covalently attached to a protein—a process known as PEGylation—can significantly enhance its therapeutic properties.[1][2] Heterobifunctional PEG linkers are a class of PEG derivatives that possess two different reactive functional groups at their termini.[3][4] This dual reactivity allows for the sequential and specific conjugation of two different molecules, such as a protein and a targeting ligand or a small molecule drug.[4][5]

The PEG spacer in these linkers imparts several beneficial properties to the resulting conjugate, including:

  • Improved Solubility and Stability: The hydrophilic nature of the PEG chain can increase the solubility and stability of hydrophobic drugs or proteins.[1][3]

  • Enhanced Pharmacokinetics: The increased hydrodynamic radius of a PEGylated protein reduces its renal clearance, leading to a longer circulation half-life.[2][6][]

  • Reduced Immunogenicity: The PEG chain can shield antigenic epitopes on the protein surface, reducing its immunogenicity.[1][3]

  • Steric Hindrance: The flexible PEG chain can provide a steric shield that protects the protein from proteolytic degradation.[8][9]

Types of Heterobifunctional PEG Linkers

Heterobifunctional PEG linkers are characterized by the reactive groups at each end of the PEG chain. The choice of reactive groups depends on the available functional groups on the protein and the other molecule to be conjugated. Common reactive groups include:

  • Amine-Reactive Groups: N-hydroxysuccinimide (NHS) esters are widely used to react with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of a protein, to form stable amide bonds.[10][11][12]

  • Thiol-Reactive Groups: Maleimide groups react specifically with free sulfhydryl groups of cysteine residues to form stable thioether bonds.[10][13]

  • Carbonyl-Reactive Groups: Hydrazide and aminooxy groups react with aldehydes and ketones to form hydrazone and oxime linkages, respectively.

  • Click Chemistry Groups: Azide and alkyne groups are used in copper-catalyzed or copper-free "click" chemistry reactions for highly efficient and specific conjugation.

Quantitative Impact of PEGylation on Protein Properties

The properties of a PEGylated protein are significantly influenced by the length of the PEG chain, the number of attached PEG molecules (degree of PEGylation), and the site of PEGylation. The following tables summarize quantitative data from various studies, illustrating these effects.

Table 1: Effect of PEGylation on Protein Half-Life

ProteinPEG Size (kDa)Unmodified Half-LifePEGylated Half-LifeFold Increase
Tissue Inhibitor of Metalloproteinases-1 (TIMP-1)201.1 hours28 hours~25
Interferon-α518 minutes16.5 hours~55
Cytochrome c54.00 hours (at 70°C)9.05 hours (8 PEG chains)~2.3

Data compiled from multiple sources.[2][6][]

Table 2: Effect of PEGylation on Receptor Binding and Biological Activity

ProteinPEG Size (kDa)Site of PEGylationChange in Binding Affinity/Activity
Interferon α2a--93% loss of activity
Staphylokinase5N-terminusModerate decrease in bioactivity
Staphylokinase20N-terminusSignificant decrease in bioactivity
Staphylokinase5C-terminusMinor decrease in bioactivity
Staphylokinase20C-terminusModerate decrease in bioactivity

Data compiled from multiple sources.[8][9]

Table 3: Influence of PEG Linker Length on In Vivo Performance of Folate-Linked Liposomes

PEG Linker Length (Da)Tumor AccumulationReduction in Tumor Size
2,000BaselineBaseline
5,000Increased~20%
10,000Significantly Increased>40%

Data adapted from a study on folate-linked liposomal drug delivery.[14]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in protein modification with heterobifunctional PEG linkers.

Protocol for Protein Conjugation using NHS-PEG-Maleimide

This protocol describes a two-step process for conjugating a protein with a primary amine to a molecule with a free sulfhydryl group using an NHS-PEG-Maleimide linker.[4]

Materials:

  • Protein with accessible primary amines (e.g., lysine residues)

  • Molecule with a free sulfhydryl group (e.g., a peptide with a cysteine residue)

  • NHS-PEG-Maleimide linker

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5. Avoid buffers containing primary amines (e.g., Tris) or sulfhydryls.[4]

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Desalting column

Procedure:

  • Preparation of Amine-Containing Protein:

    • Dissolve the amine-containing protein in the conjugation buffer to a concentration of 1-10 mg/mL.[11]

    • If the protein is in a buffer containing primary amines, exchange it into the conjugation buffer using a desalting column or dialysis.[12]

  • Reaction with NHS-PEG-Maleimide:

    • Immediately before use, dissolve the NHS-PEG-Maleimide linker in DMF or DMSO to a concentration of 10 mM.[4][12]

    • Add a 10- to 50-fold molar excess of the dissolved linker to the protein solution.[4] The final concentration of the organic solvent should be less than 10%.[4]

    • Incubate the reaction mixture for 30 minutes at room temperature or 2 hours at 4°C.[4]

  • Removal of Excess Linker:

    • Remove the unreacted NHS-PEG-Maleimide linker using a desalting column equilibrated with the conjugation buffer.[4]

  • Conjugation to Sulfhydryl-Containing Molecule:

    • Dissolve the sulfhydryl-containing molecule in the conjugation buffer.

    • Combine the desalted, maleimide-activated protein with the sulfhydryl-containing molecule.

    • Incubate the reaction mixture for 30 minutes at room temperature or 2 hours at 4°C.[4]

  • Purification of the Final Conjugate:

    • Purify the final PEGylated protein conjugate using size exclusion chromatography or another suitable purification method to remove any unreacted molecules.

Protocol for Purification of PEGylated Proteins by Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius. Since PEGylation increases the size of a protein, SEC is an effective method for separating PEGylated proteins from the unreacted protein and PEG linker.[][16]

Materials:

  • Crude PEGylated protein mixture

  • SEC column with an appropriate molecular weight range

  • SEC mobile phase (e.g., PBS, pH 7.4)

  • HPLC or FPLC system

Procedure:

  • System Equilibration:

    • Equilibrate the SEC column with at least two column volumes of the mobile phase at a constant flow rate (e.g., 1 mL/min).[17]

  • Sample Preparation:

    • Dissolve the crude PEGylated protein mixture in the mobile phase to a suitable concentration (e.g., 1 mg/mL).[17]

    • Filter the sample through a 0.22 µm filter to remove any particulates.

  • Injection and Elution:

    • Inject the prepared sample onto the equilibrated SEC column.

    • Elute the sample with the mobile phase at a constant flow rate.

  • Fraction Collection and Analysis:

    • Monitor the elution profile using UV absorbance at 280 nm.

    • Collect fractions corresponding to the different peaks. Typically, the PEGylated protein will elute earlier than the un-PEGylated protein.[17]

    • Analyze the collected fractions by SDS-PAGE or mass spectrometry to confirm the purity of the PEGylated protein.

Protocol for Characterization of PEGylated Proteins

4.3.1. Determining the Degree of PEGylation by MALDI-TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry can be used to determine the number of PEG chains attached to a protein.[17][18][19]

Materials:

  • Purified PEGylated protein

  • MALDI matrix (e.g., sinapinic acid)

  • MALDI target plate

  • MALDI-TOF mass spectrometer

Procedure:

  • Sample Preparation:

    • Mix the purified PEGylated protein sample with the MALDI matrix solution.

    • Spot a small volume (e.g., 1 µL) of the mixture onto the MALDI target plate and allow it to air dry.[17]

  • Mass Spectrometry Analysis:

    • Acquire the mass spectrum in the linear mode, which is suitable for large molecules.[17]

    • The resulting spectrum will show a series of peaks, with each peak corresponding to the protein with a different number of attached PEG chains.

  • Data Analysis:

    • The mass difference between adjacent peaks corresponds to the mass of a single PEG chain.

    • The average degree of PEGylation can be calculated based on the relative intensities of the peaks.[17]

4.3.2. Identifying the Site of PEGylation by Peptide Mapping

Peptide mapping is used to identify the specific amino acid residues where the PEG linker is attached.[20][21]

Materials:

  • Purified PEGylated protein

  • Unmodified protein (control)

  • Proteolytic enzyme (e.g., trypsin)

  • Denaturing and reducing agents (e.g., urea, DTT)

  • Alkylating agent (e.g., iodoacetamide)

  • LC-MS/MS system

Procedure:

  • Proteolytic Digestion:

    • Denature, reduce, and alkylate both the PEGylated and unmodified proteins.

    • Digest the proteins with a specific protease (e.g., trypsin) overnight.

  • LC-MS/MS Analysis:

    • Separate the resulting peptides by reverse-phase HPLC.

    • Analyze the peptides by tandem mass spectrometry (MS/MS).

  • Data Analysis:

    • Compare the peptide maps of the PEGylated and unmodified proteins.

    • Peptides that are modified with a PEG chain will have a different retention time and a mass shift corresponding to the mass of the PEG linker.

    • The MS/MS fragmentation pattern of the PEGylated peptide can be used to pinpoint the exact amino acid residue of attachment.[20]

Visualizing the Impact of PEGylation on Cellular Signaling

PEGylation can sterically hinder the interaction of a protein with its receptor, thereby affecting downstream signaling pathways.[8][9] A notable example is the PEGylation of interferon-alpha (IFN-α), which is used in the treatment of chronic hepatitis C.[22] While PEGylation extends the half-life of IFN-α, it can also attenuate its activity by interfering with its binding to the IFN-α receptor (IFNAR) and the subsequent activation of the JAK/STAT signaling pathway.[23][24][25]

PEG_IFN_Signaling Figure 1. Effect of PEGylation on IFN-α Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IFN-alpha IFN-alpha IFNAR IFNAR1/2 Receptor IFN-alpha->IFNAR High Affinity Binding PEG-IFN-alpha PEG-IFN-alpha PEG-IFN-alpha->IFNAR Steric Hindrance Lower Affinity JAK1 JAK1 IFNAR->JAK1 Activation TYK2 TYK2 IFNAR->TYK2 Activation STAT1 STAT1 JAK1->STAT1 Phosphorylation STAT2 STAT2 TYK2->STAT2 Phosphorylation pSTAT1 pSTAT1 pSTAT2 pSTAT2 ISGF3 ISGF3 Complex pSTAT1->ISGF3 pSTAT2->ISGF3 IRF9 IRF9 IRF9->ISGF3 nucleus Nucleus ISGF3->nucleus Translocation ISG Interferon Stimulated Genes (ISGs) nucleus->ISG Transcription experimental_workflow Figure 2. General Experimental Workflow for Protein PEGylation cluster_characterization Characterization Methods start Start: Protein of Interest & Heterobifunctional PEG Linker conjugation Step 1: Conjugation Reaction (e.g., NHS-ester chemistry) start->conjugation purification Step 2: Purification (e.g., Size Exclusion Chromatography) conjugation->purification characterization Step 3: Characterization purification->characterization end End: Purified & Characterized PEGylated Protein characterization->end sds_page SDS-PAGE (Confirm size increase) maldi MALDI-TOF MS (Determine degree of PEGylation) peptide_mapping Peptide Mapping (Identify PEGylation site) activity_assay Biological Activity Assay (Assess functional impact)

References

Technical Guide: Fmoc-NH-PEG16-CH2CH2COOH for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical information on Fmoc-NH-PEG16-CH2CH2COOH, a key building block in modern drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other targeted therapeutics. This guide covers supplier information, purity standards, and essential experimental protocols for quality control.

Supplier and Purity Landscape

The quality and purity of this compound are paramount for reproducible and successful research outcomes. Below is a summary of publicly available information from various suppliers. Researchers should always request a lot-specific Certificate of Analysis (CoA) for detailed purity information.

SupplierCatalog Number (Example)Stated PurityAnalytical Data Provided
PurePEG 433716Information not publicly specifiedNot specified
MedchemExpress HY-133362>98% (lot dependent)HNMR, LCMS available upon request
ChemPep 231616Information not publicly specifiedNot specified
BLD Pharm BD139596>=95%NMR, HPLC, LC-MS, UPLC available
A ChemTek M2046>=95%Not specified
BroadPharm Not specified for PEG16Purity of similar linkers is >95% or >98%NMR and SDS available for similar products
Biopharma PEG Not specified for PEG16>=95% for generic Fmoc-NH-PEG-COOHNot specified

Purity Standards and Quality Control

The industry standard for high-purity this compound for pharmaceutical research applications is typically ≥95% , with many suppliers offering lots exceeding 98% purity. The primary methods for assessing purity and confirming identity are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Workflow for Quality Control

The following diagram illustrates a typical workflow for the quality control of incoming this compound.

QC_Workflow cluster_0 Material Reception & Initial Checks cluster_1 Analytical Testing cluster_2 Data Review & Disposition cluster_3 Final Disposition Start Receive this compound Check_Docs Verify Certificate of Analysis Start->Check_Docs Visual_Inspect Visual Inspection (Appearance, Color) Check_Docs->Visual_Inspect Prep_Sample Prepare Analytical Samples Visual_Inspect->Prep_Sample Material Passes Initial Checks Run_HPLC HPLC Analysis (Purity Assessment) Prep_Sample->Run_HPLC Run_NMR NMR Spectroscopy (Identity Confirmation) Prep_Sample->Run_NMR Run_MS Mass Spectrometry (Molecular Weight Verification) Prep_Sample->Run_MS Review_Data Review & Analyze Data Run_HPLC->Review_Data Run_NMR->Review_Data Run_MS->Review_Data Compare_Specs Compare to Specifications (Purity ≥95%) Review_Data->Compare_Specs Decision Decision Compare_Specs->Decision Approve Approve for Use Decision->Approve Meets Specs Reject Reject & Quarantine Decision->Reject Fails Specs

Quality Control Workflow for this compound

Key Experimental Protocols

The following are representative protocols for the analysis of this compound. Specific parameters may need to be optimized based on the instrumentation and specific lot characteristics.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of this compound by separating it from any impurities.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used for PEGylated compounds.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724).

  • Gradient: A typical gradient would be to start at a lower percentage of Mobile Phase B and gradually increase it over the course of the run to elute the compound and any less polar impurities. For example:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 265 nm (for the Fmoc group).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water.

  • Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity Confirmation

Objective: To confirm the chemical structure of this compound.

Methodology:

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Typical ¹H NMR Spectral Regions and Expected Signals:

    • Fmoc Group: Aromatic protons will appear as a series of multiplets typically between 7.2 and 7.8 ppm . The methylene (B1212753) and methine protons of the fluorenyl group will appear around 4.2-4.5 ppm .

    • PEG Chain: The repeating ethylene (B1197577) glycol units (-O-CH₂-CH₂-) will show a large, broad singlet or closely spaced multiplets, typically around 3.6 ppm .

    • Propionic Acid Moiety: The methylene protons adjacent to the carboxylic acid (-CH₂-COOH) and the ether linkage (-O-CH₂-) will have distinct chemical shifts, typically in the range of 2.5-3.8 ppm .

    • Amide Linker: The protons of the methylene groups adjacent to the amide nitrogen will also have characteristic shifts.

  • Data Analysis: The obtained spectrum should be compared with a reference spectrum or analyzed to ensure that all expected proton signals are present with the correct chemical shifts, splitting patterns, and integration values corresponding to the number of protons in each part of the molecule.

Disclaimer: This guide is intended for informational purposes for a technical audience. All laboratory work should be conducted by trained professionals in accordance with established safety protocols. It is crucial to obtain and consult the supplier's specific documentation, including the Safety Data Sheet (SDS) and the Certificate of Analysis (CoA), before handling and using this chemical.

Fmoc-NH-PEG16-CH2CH2COOH safety data sheet and handling protocols.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling protocols for Fmoc-NH-PEG16-CH2CH2COOH, a heterobifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Due to the absence of a specific Safety Data Sheet (SDS) for the PEG16 variant, this guide consolidates information from SDSs of structurally similar Fmoc-NH-PEG-COOH compounds.

Section 1: Chemical and Physical Properties

PropertyDataSource
Chemical Formula C50H81NO20[General Knowledge]
Molecular Weight 1016.17 g/mol [General Knowledge]
Appearance White to off-white solid or powder[General Knowledge]
Solubility Soluble in DMF, DMSO, and chlorinated solvents. Limited solubility in water.[General Knowledge]
Stability Stable under recommended storage conditions. Avoid strong oxidizing agents.[1]
Hazardous Decomposition Upon combustion, may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[1]

Section 2: Safety and Hazard Information

Based on available data for similar compounds, this compound is not classified as a hazardous substance.[2] However, as with all laboratory chemicals, it should be handled with care. The toxicological properties have not been thoroughly investigated.[2]

Hazard TypeDescriptionSource
Inhalation May be harmful if inhaled. May cause respiratory tract irritation.[1]
Skin Contact May be harmful if absorbed through the skin. May cause skin irritation.[1]
Eye Contact May cause eye irritation.[1]
Ingestion May be harmful if swallowed.[1]

Section 3: Handling and Storage Protocols

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

ProtocolDescriptionSource
Personal Protective Equipment (PPE) Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[2]
Ventilation Work in a well-ventilated area or under a chemical fume hood.[1]
Handling Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Wash hands thoroughly after handling.[1]
Storage Store in a tightly sealed container in a cool, dry place. For long-term storage, it is often recommended to store at -20°C.[General Knowledge]
Disposal Dispose of in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways.[1]

Section 4: First Aid Measures

In case of exposure, follow these first aid measures:

Exposure RouteFirst Aid ProcedureSource
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[2]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.[2]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[2]

Section 5: Application in Drug Development

This compound serves as a bifunctional linker, a critical component in the construction of PROTACs and ADCs. The Fmoc-protected amine allows for selective deprotection and subsequent conjugation to a protein-targeting ligand, while the carboxylic acid end can be activated to react with a ligand for an E3 ubiquitin ligase (in PROTACs) or a cytotoxic drug (in ADCs).

PROTAC Synthesis Workflow

The following diagram illustrates the general workflow for utilizing a heterobifunctional linker like this compound in the synthesis of a PROTAC.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Linker Functionalization cluster_1 Step 2: Deprotection cluster_2 Step 3: Final Conjugation Fmoc_Linker Fmoc-NH-PEG16-COOH Activate_COOH Activate Carboxylic Acid (e.g., with HATU/EDC) Fmoc_Linker->Activate_COOH Activation Couple_E3_Ligand Couple to E3 Ligase Ligand Activate_COOH->Couple_E3_Ligand Coupling Deprotection Fmoc Deprotection (e.g., with Piperidine) Intermediate Linker-E3 Ligand Conjugate Couple_Target_Ligand Couple to Target Protein Ligand Deprotection->Couple_Target_Ligand Coupling Intermediate->Deprotection Final_PROTAC Final PROTAC Molecule Couple_Target_Ligand->Final_PROTAC

Caption: General workflow for PROTAC synthesis using a heterobifunctional linker.

Safety and Handling Logic

The following diagram outlines the logical flow for ensuring safe handling of this compound in a laboratory setting.

Safety_Handling_Logic Start Handling Fmoc-NH-PEG16-COOH Assess_Hazards Assess Potential Hazards (Inhalation, Skin/Eye Contact, Ingestion) Start->Assess_Hazards Select_PPE Select Appropriate PPE (Gloves, Goggles, Lab Coat) Assess_Hazards->Select_PPE Emergency_Prep Be Prepared for Emergencies (Know First Aid Procedures) Assess_Hazards->Emergency_Prep Work_Environment Ensure Proper Work Environment (Ventilated Area / Fume Hood) Select_PPE->Work_Environment Handling_Procedure Follow Safe Handling Procedures (Avoid contact and dust inhalation) Work_Environment->Handling_Procedure Storage Store Properly (Cool, Dry, Tightly Sealed) Handling_Procedure->Storage Disposal Dispose of Waste Correctly (Follow Regulations) Handling_Procedure->Disposal

Caption: Logical workflow for safe handling of laboratory chemicals.

Section 6: Experimental Protocols

Detailed, step-by-step experimental protocols for the use of this compound are highly dependent on the specific target protein, E3 ligase ligand, and the overall design of the final conjugate. Researchers should refer to relevant scientific literature for protocols tailored to their specific application. The general steps involved are outlined in the PROTAC Synthesis Workflow diagram above. Key experimental considerations include:

  • Activation of the Carboxylic Acid: Common activating agents include HATU, HBTU, and EDC in the presence of an activator like NHS or HOBt. The reaction is typically carried out in an anhydrous aprotic solvent such as DMF or DCM.

  • Fmoc Deprotection: The Fmoc group is typically removed using a solution of piperidine (B6355638) in DMF. The reaction progress can be monitored by UV-Vis spectroscopy by detecting the dibenzofulvene-piperidine adduct.

  • Purification: Purification of intermediates and the final product is typically achieved using chromatographic techniques such as flash column chromatography or preparative HPLC.

  • Characterization: The identity and purity of the synthesized compounds should be confirmed using analytical techniques such as LC-MS and NMR.

This guide provides a summary of the available safety and handling information for this compound and its application in drug development. For all laboratory work, it is essential to consult the most up-to-date safety information and adhere to established laboratory safety practices.

References

Methodological & Application

Application Note and Protocol: Fmoc Deprotection of PEGylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely used amine-protecting group in solid-phase peptide synthesis (SPPS) and the synthesis of other organic molecules. Its removal, or deprotection, is a critical step that must be efficient and clean to ensure a high yield of the final product. When working with Polyethylene Glycol (PEG) modified compounds, the standard Fmoc deprotection protocols may require optimization due to the unique physicochemical properties of PEG, such as its high solubility in a range of solvents and potential for steric hindrance. This document provides a detailed, step-by-step protocol for the Fmoc deprotection of PEGylated compounds, aimed at researchers, scientists, and professionals in drug development.

Mechanism of Fmoc Deprotection

The Fmoc group is base-labile and is typically removed by treatment with a secondary amine, most commonly piperidine (B6355638). The deprotection occurs via a β-elimination mechanism. A base removes the acidic proton on the fluorene (B118485) ring system, leading to the elimination of the Fmoc group as dibenzofulvene (DBF). The secondary amine used for deprotection also acts as a scavenger, trapping the reactive DBF intermediate to form a stable adduct, which prevents side reactions.[1][2][3]

Fmoc_Deprotection_Mechanism Fmoc_NH_R Fmoc-NH-R (PEGylated Compound) Proton_Abstraction Proton Abstraction Intermediate Carbanion Intermediate Fmoc_NH_R->Intermediate + Piperidine Piperidine Piperidine Elimination β-Elimination Products H2N-R (Deprotected Compound) + Dibenzofulvene (DBF) Intermediate->Products Adduct_Formation Adduct Formation DBF_Adduct Dibenzofulvene-Piperidine Adduct Products->DBF_Adduct + Piperidine

Caption: Chemical mechanism of Fmoc deprotection.

Experimental Protocols

Protocol 1: Fmoc Deprotection of PEGylated Peptides on Solid-Phase Resin

This protocol outlines the standard procedure for removing the N-terminal Fmoc group from a peptide chain that is being synthesized on a solid support and contains PEG moieties.

Materials:

  • Fmoc-protected PEGylated peptide-resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Dichloromethane (DCM) (optional, for washing)

  • Solid-phase synthesis vessel (reaction column or flask)

  • Shaker or nitrogen bubbling system for agitation

Procedure:

  • Resin Swelling: Swell the Fmoc-protected PEGylated peptide-resin in DMF for 15-30 minutes. Use approximately 10 mL of DMF per gram of resin.[4]

  • Solvent Removal: Drain the DMF from the synthesis vessel.

  • Deprotection (First Treatment): Add a 20% (v/v) solution of piperidine in DMF to the resin.[5][6][7] Ensure the resin is fully submerged. Agitate the mixture for 3-5 minutes at room temperature.[7]

  • Reagent Removal: Drain the deprotection solution.

  • Deprotection (Second Treatment): Add a fresh portion of 20% piperidine in DMF and agitate for 10-20 minutes.[7][8] For PEGylated compounds, especially with long PEG chains or on PEG-based supports, extending this time to 30 minutes may be beneficial to ensure complete removal.[6]

  • Reagent Removal: Drain the deprotection solution. The combined drained solutions can be used to quantify the extent of deprotection (see Monitoring section).

  • Washing: Wash the resin thoroughly to remove residual piperidine and the dibenzofulvene-piperidine adduct. This is a critical step. Perform a series of washes, for example:

    • DMF (5-7 times)[7]

    • DCM (3 times) (optional)

    • DMF (3 times) Ensure each wash involves agitating the resin with the solvent for at least 1 minute before draining. For PEG and polyacrylamide-based supports, which can retain DMF, washing with a mildly acidic reagent like acetic acid can be beneficial, followed by thorough drying before the next step (cleavage or coupling).[4]

  • Confirmation of Deprotection (Optional): A qualitative ninhydrin (B49086) test (Kaiser test) can be performed on a small sample of the resin beads. A positive result (blue beads) indicates the presence of free primary amines and successful Fmoc deprotection.

Protocol 2: Monitoring Fmoc Deprotection via UV-Vis Spectrophotometry

The completion of the Fmoc deprotection reaction can be monitored by measuring the UV absorbance of the dibenzofulvene-piperidine adduct in the drained deprotection solution.[2]

Procedure:

  • Collect Filtrate: Combine the drained solutions from the first and second deprotection treatments.

  • Dilute Sample: Dilute the collected solution to a known volume with DMF.

  • Measure Absorbance: Using a UV spectrophotometer, measure the absorbance of the diluted solution at 301 nm, using DMF as a blank.[7]

  • Calculate Loading: The resin loading (extent of reaction) can be calculated using the Beer-Lambert law. The molar extinction coefficient (ε) for the dibenzofulvene-piperidine adduct at 301 nm is approximately 7800 L mol⁻¹ cm⁻¹.[7]

    Formula:Loading (mmol/g) = (Absorbance × Dilution Volume (L)) / (ε × Resin Weight (g) × Path Length (cm))

Data Presentation: Deprotection Reagents and Conditions

The choice of base and reaction conditions can be tailored to the specific PEGylated compound. While piperidine is the standard, other bases may offer advantages in specific contexts.[9][10]

ReagentTypical Concentration (v/v)SolventTypical TimeRemarks
Piperidine 20-30%[1][6]DMF or NMP2 x 10 min[6]The gold standard for Fmoc SPPS. Efficient and reliable.[3]
4-Methylpiperidine (4MP) 20%[9]DMFSimilar to PiperidineA less toxic alternative to piperidine with comparable efficiency.[9][10]
Piperazine (PZ) 10% (w/v)9:1 DMF/Ethanol (B145695)Similar to PiperidineAnother less toxic alternative. May require ethanol for solubility.[9]
DBU (1,8-Diazabicycloundec-7-ene) 2% DBU / 2% PiperidineDMF or NMP2 x 5 minA much stronger, non-nucleophilic base. Often used with a scavenger like piperidine. Can be useful for sterically hindered positions.[5]
Pyrrolidine 20%Various (e.g., DMF, TamiSolve)Similar to PiperidineAn effective alternative that can expand the range of usable "green" solvents.[3]

Logical Workflow Diagram

The following diagram illustrates the general workflow for a single Fmoc deprotection cycle in solid-phase synthesis of a PEGylated compound.

sps_workflow start Start: Fmoc-Peptide(PEG)-Resin swell 1. Swell Resin in DMF start->swell drain1 2. Drain Solvent swell->drain1 deprotect1 3. Add 20% Piperidine/DMF (3-5 min) drain1->deprotect1 drain2 4. Drain Solution deprotect1->drain2 deprotect2 5. Add Fresh 20% Piperidine/DMF (10-20 min) drain2->deprotect2 drain3 6. Drain Solution (Collect for UV analysis) deprotect2->drain3 wash 7. Wash Resin Thoroughly (DMF, DCM, etc.) drain3->wash kaiser 8. Perform Kaiser Test (Optional) wash->kaiser kaiser->deprotect2 Negative next_step Ready for Next Step (e.g., Amino Acid Coupling) kaiser->next_step Positive

Caption: Workflow for Fmoc deprotection of PEGylated compounds.

References

Application Notes and Protocols for Fmac-NH-PEG16-CH2CH2COOH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-NH-PEG16-CH2CH2COOH is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker essential for the N-terminal PEGylation of peptides during solid-phase peptide synthesis (SPPS). The incorporation of a PEG chain can significantly enhance the therapeutic properties of peptides by improving their solubility, extending their circulating half-life, and reducing their immunogenicity.[1][2][3] This document provides detailed application notes and protocols for the efficient use of this compound in Fmoc-based SPPS workflows.

The structure of this compound consists of a fluorenylmethyloxycarbonyl (Fmoc) protecting group at one terminus and a carboxylic acid group at the other, connected by a 16-unit PEG chain. The Fmoc group provides a temporary protecting group for the amine, which can be removed under mild basic conditions, while the carboxylic acid allows for coupling to the free N-terminus of a resin-bound peptide.

Key Applications

  • N-Terminal PEGylation of Peptides: The primary application is the covalent attachment of a PEG chain to the N-terminus of a synthetic peptide. This modification is a widely used strategy in drug development to improve the pharmacokinetic and pharmacodynamic profiles of peptide-based therapeutics.

  • Linker for Conjugation: This molecule can serve as a flexible, hydrophilic spacer arm to conjugate peptides to other molecules, such as fluorescent labels, biotin, or other proteins.

  • Improving Peptide Solubility: The hydrophilic nature of the PEG chain can enhance the solubility of hydrophobic peptides, facilitating their handling and purification.

Experimental Protocols

Resin Preparation and Swelling

Prior to initiating peptide synthesis, the solid-phase support (resin) must be appropriately selected and prepared. The choice of resin depends on the desired C-terminal functionality of the peptide (e.g., amide or carboxylic acid).

  • Resin Selection: For C-terminal amides, Rink amide resin is a common choice. For C-terminal carboxylic acids, Wang or 2-chlorotrityl chloride resins are suitable.

  • Swelling:

    • Place the desired amount of resin in a reaction vessel.

    • Add a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM), to swell the resin.

    • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

    • After swelling, drain the solvent.

Standard Fmoc-SPPS Cycles for Peptide Elongation

The peptide chain is assembled on the solid support through iterative cycles of Fmoc deprotection and amino acid coupling.

  • Fmoc Deprotection:

    • Add a 20% (v/v) solution of piperidine (B6355638) in DMF to the resin.

    • Agitate the mixture for 5-10 minutes at room temperature.

    • Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

    • Thoroughly wash the resin with DMF to remove residual piperidine.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-protected amino acid by dissolving it with a coupling reagent and an activating base in DMF.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.

    • Wash the resin extensively with DMF.

N-Terminal PEGylation using this compound

Once the desired peptide sequence has been assembled, the N-terminal Fmoc group is removed, and the PEG linker is coupled to the free amine.

  • Final Fmoc Deprotection: Perform the standard Fmoc deprotection protocol as described in the previous section to expose the N-terminal amine of the peptide.

  • Coupling of this compound:

    • In a separate vial, dissolve this compound and a suitable coupling reagent in DMF.

    • Add an activating base to the solution to initiate the activation of the carboxylic acid.

    • Add the activated PEG linker solution to the peptide-resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature. Due to the size of the PEG linker, a longer coupling time compared to standard amino acids may be required to ensure high coupling efficiency.

    • After the coupling is complete, wash the resin thoroughly with DMF followed by DCM.

Cleavage and Deprotection

The final step involves cleaving the PEGylated peptide from the resin and removing any side-chain protecting groups.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the resin and the amino acid composition of the peptide. A common cleavage cocktail is Reagent K: trifluoroacetic acid (TFA)/water/phenol/thioanisole/1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5.

  • Cleavage Procedure:

    • Wash the dried peptide-resin with DCM.

    • Add the cleavage cocktail to the resin.

    • Allow the cleavage reaction to proceed for 2-4 hours at room temperature with occasional agitation.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude PEGylated peptide by adding the filtrate to cold diethyl ether.

    • Collect the precipitated peptide by centrifugation and decant the ether.

    • Wash the peptide pellet with cold ether and dry under vacuum.

Purification and Analysis

The crude PEGylated peptide is then purified and characterized.

  • Purification: The primary method for purifying PEGylated peptides is reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: The purity and identity of the final product should be confirmed using analytical RP-HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the use of this compound in SPPS.

Table 1: Reagent Equivalents for Coupling Reactions

ReagentMolar Equivalents (relative to resin loading)
Fmoc-Amino Acid3 - 5
Coupling Reagent (e.g., HATU, HBTU)2.9 - 4.5
Activating Base (e.g., DIPEA, NMM)6 - 10
This compound 1.5 - 3

Table 2: Typical Reaction Times and Conditions

StepReagent/ConditionDurationTemperature
Resin SwellingDMF or DCM30 - 60 minRoom Temperature
Fmoc Deprotection20% Piperidine in DMF2 x 5-10 minRoom Temperature
Amino Acid CouplingStandard Fmoc-Amino Acid1 - 2 hoursRoom Temperature
PEG Linker Coupling This compound 2 - 4 hours Room Temperature
Cleavage & DeprotectionTFA-based cocktail2 - 4 hoursRoom Temperature

Visualized Workflows and Pathways

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_peptide_elongation Peptide Elongation Cycles cluster_pegylation N-Terminal PEGylation cluster_cleavage_purification Cleavage and Purification Resin Select Resin Swell Swell Resin in DMF/DCM Resin->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Wash1 DMF Wash Fmoc_Deprotection->Wash1 Repeat n times AA_Coupling Amino Acid Coupling (Fmoc-AA, Coupling Reagent, Base) Wash1->AA_Coupling Repeat n times Wash2 DMF Wash AA_Coupling->Wash2 Repeat n times Wash2->Fmoc_Deprotection Repeat n times Final_Fmoc_Deprotection Final Fmoc Deprotection Wash2->Final_Fmoc_Deprotection Wash3 DMF Wash Final_Fmoc_Deprotection->Wash3 PEG_Coupling Couple this compound Wash3->PEG_Coupling Wash4 DMF/DCM Wash PEG_Coupling->Wash4 Cleavage Cleavage from Resin (TFA Cocktail) Wash4->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (HPLC, MS) Purification->Analysis

Caption: General workflow for solid-phase synthesis of an N-terminally PEGylated peptide.

Coupling_Mechanism PEG_COOH This compound Activated_Ester Activated PEG Linker (Reactive Ester) PEG_COOH->Activated_Ester Activation Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activated_Ester Base Activating Base (e.g., DIPEA) Base->Activated_Ester PEGylated_Peptide_Resin PEGylated Peptide-Resin Activated_Ester->PEGylated_Peptide_Resin Coupling Peptide_Resin Deprotected Peptide-Resin (Free N-terminus) Peptide_Resin->PEGylated_Peptide_Resin

References

Application Notes and Protocols: Conjugating Fmoc-NH-PEG16-CH2CH2COOH to Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to molecules such as proteins, peptides, or small molecule drugs, is a widely utilized strategy in pharmaceutical and biotechnology industries. This modification can significantly enhance the therapeutic properties of a molecule by increasing its solubility, extending its in vivo circulation half-life, reducing immunogenicity, and improving overall stability.

This document provides a detailed protocol for the conjugation of Fmoc-NH-PEG16-CH2CH2COOH, a heterobifunctional PEG linker, to primary amine-containing molecules. This linker possesses a terminal carboxylic acid for conjugation and an amine group protected by a fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is stable under acidic conditions but can be readily removed with a mild base, allowing for subsequent modifications at the newly exposed amine terminus if required. The conjugation of the carboxylic acid to a primary amine is typically achieved through the formation of a stable amide bond, facilitated by carbodiimide (B86325) chemistry using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Reaction Principle

The conjugation process involves two key stages:

  • Activation of the Carboxylic Acid: EDC reacts with the terminal carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.

  • Formation of a Stable NHS Ester and Amine Coupling: N-hydroxysuccinimide (NHS) is introduced to react with the O-acylisourea intermediate, creating a more stable, amine-reactive NHS ester. This activated PEG linker then efficiently reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS as a byproduct.

Experimental Workflow

The overall experimental workflow for the conjugation of this compound to a primary amine-containing molecule is depicted below.

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis prep_peg Dissolve Fmoc-NH-PEG16- CH2CH2COOH in Anhydrous DMF activation Activation: Add EDC and NHS to PEG Solution prep_peg->activation prep_amine Dissolve Amine-Containing Molecule in Reaction Buffer coupling Coupling: Add Activated PEG to Amine Solution prep_amine->coupling activation->coupling quench Quench Reaction (Optional) coupling->quench purify Purify Conjugate (e.g., SEC, IEX, RP-HPLC) quench->purify analyze Characterize Conjugate (e.g., LC-MS, SDS-PAGE) purify->analyze

Caption: Experimental workflow for the conjugation of this compound to a primary amine.

Materials and Reagents

  • This compound

  • Amine-containing molecule (e.g., protein, peptide, amine-modified oligonucleotide)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or 0.1 M sodium borate (B1201080) buffer, pH 8.0-8.5

  • Quenching Solution (optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine (B1666218)

  • Purification columns (e.g., Size-Exclusion, Ion-Exchange, or Reverse-Phase Chromatography)

  • Standard laboratory glassware and equipment (reaction vials, magnetic stirrer, etc.)

Experimental Protocols

Protocol 1: Two-Step Aqueous Conjugation

This protocol is suitable for the conjugation of this compound to amine-containing biomolecules in an aqueous environment.

1. Reagent Preparation:

  • Equilibrate all reagents to room temperature before use.
  • Prepare the Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0).
  • Prepare the Coupling Buffer (e.g., 1X PBS, pH 7.4).
  • Dissolve the amine-containing molecule in the Coupling Buffer at a desired concentration (e.g., 1-10 mg/mL).
  • Immediately before use, dissolve this compound, EDC, and NHS in the Activation Buffer to their respective working concentrations.

2. Activation of this compound:

  • In a reaction vial, combine the dissolved this compound, EDC, and NHS. A common starting molar ratio is 1:2:5 (PEG:EDC:NHS).
  • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring.

3. Conjugation to the Primary Amine:

  • Add the activated this compound solution to the solution of the amine-containing molecule. A 10- to 50-fold molar excess of the activated PEG reagent over the amine-containing molecule is recommended to ensure efficient conjugation.
  • Adjust the pH of the reaction mixture to 7.2-8.0 if necessary using the Coupling Buffer.
  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

4. Quenching the Reaction (Optional):

  • To stop the reaction, a quenching reagent such as Tris-HCl or glycine can be added to a final concentration of 20-50 mM.
  • Incubate for an additional 15-30 minutes at room temperature.

5. Purification of the Conjugate:

  • Remove unreacted PEG reagent and byproducts by a suitable chromatographic method.
  • Size-Exclusion Chromatography (SEC): Effective for separating the larger PEGylated molecule from smaller, unreacted reagents.
  • Ion-Exchange Chromatography (IEX): Can separate molecules based on differences in charge, which may be altered by PEGylation.
  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Useful for purifying peptides and other small molecules, with the PEGylated product typically eluting at a different retention time.

Protocol 2: Fmoc Deprotection (Optional)

If the terminal amine of the PEG linker needs to be exposed for further conjugation, the Fmoc protecting group can be removed.

1. Reagent Preparation:

2. Deprotection Reaction:

  • Dissolve the Fmoc-PEGylated conjugate in a minimal amount of DMF.
  • Add the 20% piperidine in DMF solution to the dissolved conjugate.
  • Allow the reaction to proceed for 10-30 minutes at room temperature.

3. Purification:

  • The deprotected product can be precipitated by adding cold diethyl ether and collected by centrifugation.
  • Alternatively, the deprotected conjugate can be purified using RP-HPLC.

Data Presentation

ParameterRecommended ConditionsNotes
Activation Step
SolventAnhydrous DMF or 0.1 M MES BufferDMF is used for organic-soluble molecules; MES buffer is for aqueous reactions.
pH4.7 - 6.0Optimal for EDC/NHS activation of the carboxyl group.[1]
Molar Ratio (PEG:EDC:NHS)1 : 1.5 : 3 to 1 : 5 : 10A slight excess of EDC and a greater excess of NHS are typically used to drive the reaction towards the stable NHS ester.
TemperatureRoom Temperature (20-25°C)
Reaction Time15 - 30 minutes
Coupling Step
SolventPBS, Borate Buffer, or Bicarbonate BufferThe buffer should not contain primary amines (e.g., Tris).[1]
pH7.2 - 8.5Facilitates the nucleophilic attack of the primary amine on the NHS ester.
Molar Ratio (PEG:Amine)10:1 to 50:1A molar excess of the activated PEG reagent is used to ensure high conjugation efficiency.
Temperature4°C to Room TemperatureLower temperatures can be used for sensitive biomolecules, though reaction times may need to be extended.
Reaction Time2 hours to OvernightReaction progress can be monitored by a suitable analytical method.
Fmoc Deprotection
Reagent20% Piperidine in DMFA standard and efficient method for Fmoc removal.
TemperatureRoom Temperature
Reaction Time10 - 30 minutes

Characterization of the Conjugate

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the identity and purity of the PEGylated product. The mass spectrum should show an increase in molecular weight corresponding to the mass of the attached PEG linker.

  • SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): For protein conjugates, PEGylation results in a significant increase in the apparent molecular weight, leading to a shift in the band position compared to the unconjugated protein.

  • HPLC (High-Performance Liquid Chromatography): To assess the purity of the conjugate. RP-HPLC can separate the PEGylated product from the unreacted starting materials.

Signaling Pathways and Logical Relationships

EDC/NHS Coupling Mechanism

The following diagram illustrates the chemical reactions involved in the EDC/NHS-mediated conjugation of the carboxylic acid group of this compound to a primary amine.

G peg_cooh Fmoc-PEG-COOH o_acylisourea O-Acylisourea Intermediate (unstable) peg_cooh->o_acylisourea + edc EDC edc->o_acylisourea + peg_nhs Fmoc-PEG-NHS Ester (amine-reactive) o_acylisourea->peg_nhs + byproduct1 Isourea Byproduct o_acylisourea->byproduct1 nhs NHS nhs->peg_nhs + amide_bond Fmoc-PEG-CO-NH-R (Stable Amide Bond) peg_nhs->amide_bond + primary_amine R-NH2 (Primary Amine) primary_amine->amide_bond + byproduct2 NHS amide_bond->byproduct2

Caption: The reaction mechanism of EDC/NHS-mediated amide bond formation.

References

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis Utilizing Fmoc-NH-PEG16-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic payload. The linker, which connects the antibody and the payload, is a critical component that significantly influences the ADC's stability, pharmacokinetics, and efficacy. This document provides detailed application notes and protocols for the synthesis of ADCs using Fmoc-NH-PEG16-CH2CH2COOH, a heterobifunctional linker designed to enhance solubility and provide a stable connection for effective drug delivery.

The this compound linker incorporates a 16-unit polyethylene (B3416737) glycol (PEG) spacer, which imparts favorable biophysical properties to the resulting ADC. The PEG moiety increases hydrophilicity, which can mitigate aggregation often associated with hydrophobic drug payloads and improve the overall solubility and stability of the conjugate.[1][2] The linker possesses two key functional groups: an Fmoc-protected amine and a terminal carboxylic acid. The fluorenylmethyloxycarbonyl (Fmoc) protecting group is a base-labile protecting group that can be removed under mild conditions, typically with a secondary amine such as piperidine (B6355638), to reveal a primary amine for conjugation to a payload.[3][4] The terminal carboxylic acid allows for covalent attachment to primary amines, such as the lysine (B10760008) residues on the surface of a monoclonal antibody, via the formation of a stable amide bond, often facilitated by carbodiimide (B86325) chemistry.[5][6]

This protocol outlines a two-stage process for ADC synthesis. The first stage involves the deprotection of the Fmoc group on the linker and subsequent conjugation to a payload. The second stage describes the activation of the carboxylic acid on the drug-linker complex and its conjugation to the antibody.

Data Presentation

Table 1: Summary of Key Reaction Parameters and Expected Outcomes
ParameterStage 1: Drug-Linker SynthesisStage 2: Antibody-Drug Conjugation
Key Reagents This compound, Payload-NH2, 20% Piperidine in DMF, DIPEADrug-Linker-COOH, Monoclonal Antibody, EDC, Sulfo-NHS
Reaction pH ~8-9 (for Fmoc deprotection)~6.0 (for EDC/NHS activation), ~7.4 (for conjugation)
Typical Molar Ratios Linker:Payload (1:1.2)Drug-Linker:Antibody (5-10:1)
Reaction Time 1-2 hours2-4 hours
Reaction Temperature Room TemperatureRoom Temperature
Target Drug-to-Antibody Ratio (DAR) N/A3-5[7]
Expected Yield >80%40-80%[7]
Final Purity (by SEC-HPLC) >95%>90%[8]

Experimental Protocols

Protocol 1: Synthesis of Drug-Linker Conjugate

This protocol describes the deprotection of the Fmoc group from this compound and subsequent conjugation to an amine-containing cytotoxic payload.

Materials:

  • This compound

  • Amine-containing cytotoxic payload (e.g., MMAE, Doxorubicin)

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous DMF

  • Reverse-phase HPLC system for purification

  • Mass spectrometer for characterization

Procedure:

  • Fmoc Deprotection:

    • Dissolve this compound in anhydrous DMF.

    • Add 20% piperidine in DMF to the solution. A typical volume ratio is 1:4 (piperidine solution:linker solution).

    • Stir the reaction at room temperature for 30 minutes. The completion of the deprotection can be monitored by TLC or LC-MS.[3][9]

    • Upon completion, evaporate the solvent and piperidine under vacuum.

  • Payload Conjugation:

    • Dissolve the deprotected linker-amine and the amine-containing payload (1.2 molar equivalents) in anhydrous DMF.

    • Add DIPEA (2-3 molar equivalents) to the reaction mixture to act as a base.

    • The specific coupling chemistry will depend on the reactive group of the payload. For a payload with a pre-activated ester, the reaction can proceed directly. If the payload has a carboxylic acid, an activation step with a coupling agent like HATU would be required prior to adding the deprotected linker.

    • Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by LC-MS.

  • Purification and Characterization:

    • Upon completion, purify the drug-linker conjugate by reverse-phase HPLC.

    • Characterize the purified product by mass spectrometry to confirm the molecular weight of the drug-linker conjugate.

    • Lyophilize the purified product and store it under desiccated conditions at -20°C.

Protocol 2: Antibody-Drug Conjugation

This protocol details the conjugation of the purified drug-linker to a monoclonal antibody via EDC/NHS chemistry, targeting surface-accessible lysine residues.

Materials:

  • Purified Drug-Linker-COOH

  • Monoclonal Antibody (in a suitable buffer, e.g., PBS pH 7.4)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)[10]

  • Conjugation Buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., 1 M Tris or hydroxylamine)

  • Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) system for purification and analysis.[1][11]

Procedure:

  • Antibody Preparation:

    • Buffer exchange the monoclonal antibody into the Activation Buffer (pH 6.0). Adjust the antibody concentration to 5-10 mg/mL.

  • Activation of Drug-Linker:

    • Dissolve the Drug-Linker-COOH in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute into the Activation Buffer.

    • Add a 5-10 fold molar excess of the Drug-Linker-COOH to the antibody solution.

    • Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.

    • Add EDC (e.g., 4 mM final concentration) and Sulfo-NHS (e.g., 10 mM final concentration) to the antibody/drug-linker mixture.[10]

    • Incubate at room temperature for 15-30 minutes to activate the carboxylic acid of the drug-linker.

  • Conjugation Reaction:

    • Adjust the pH of the reaction mixture to 7.4 by adding a pre-determined amount of a suitable buffer (e.g., 1 M potassium phosphate, pH 8.0).

    • Allow the conjugation reaction to proceed at room temperature for 2-4 hours with gentle mixing.[5][6]

  • Quenching the Reaction:

    • Add a quenching solution (e.g., Tris or hydroxylamine (B1172632) to a final concentration of 10-50 mM) to stop the reaction by quenching any unreacted NHS-esters.

  • Purification of the ADC:

    • Purify the ADC from unconjugated drug-linker and other small molecules using a desalting column or tangential flow filtration (TFF) with a suitable molecular weight cutoff membrane.[1][12]

    • For further purification to separate unconjugated antibody and different DAR species, employ Hydrophobic Interaction Chromatography (HIC).[11][13]

  • Characterization of the ADC:

    • Purity and Aggregation: Analyze the purified ADC by Size Exclusion Chromatography (SEC-HPLC) to determine the percentage of monomer, aggregate, and fragment.[14]

    • Drug-to-Antibody Ratio (DAR): Determine the average DAR using techniques such as UV-Vis spectroscopy (if the drug has a distinct absorbance), Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.[14][15]

    • Store the final ADC product in a suitable formulation buffer at 2-8°C or frozen at -80°C.

Visualizations

ADC_Synthesis_Workflow cluster_0 Stage 1: Drug-Linker Synthesis cluster_1 Stage 2: Antibody-Drug Conjugation Fmoc-Linker This compound Deprotection Fmoc Deprotection (20% Piperidine/DMF) Fmoc-Linker->Deprotection Amine-Linker H2N-PEG16-CH2CH2COOH Deprotection->Amine-Linker Conjugation1 Payload Conjugation Amine-Linker->Conjugation1 Payload Amine-Payload Payload->Conjugation1 Drug-Linker Drug-Linker-COOH Conjugation1->Drug-Linker Activation Carboxyl Activation (EDC, Sulfo-NHS) Drug-Linker->Activation Antibody Monoclonal Antibody (Lysine Residues) Conjugation2 Amide Bond Formation Antibody->Conjugation2 Activated-Drug-Linker Activated Drug-Linker Activation->Activated-Drug-Linker Activated-Drug-Linker->Conjugation2 Crude-ADC Crude ADC Mixture Conjugation2->Crude-ADC Purification Purification (SEC/HIC) Crude-ADC->Purification Final-ADC Purified ADC Purification->Final-ADC

Caption: Workflow for ADC synthesis using this compound.

Signaling_Pathway_Concept cluster_0 ADC Targeting and Internalization cluster_1 Intracellular Drug Release and Action ADC Antibody-Drug Conjugate (ADC) Binding Binding ADC->Binding Receptor Target Antigen on Cancer Cell Receptor->Binding Internalization Internalization (Endocytosis) Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Degradation Antibody & Linker Degradation Lysosome->Degradation Payload_Release Payload Release Degradation->Payload_Release Free_Payload Free Cytotoxic Payload Payload_Release->Free_Payload Target Intracellular Target (e.g., Microtubules, DNA) Free_Payload->Target Apoptosis Cell Death (Apoptosis) Target->Apoptosis

Caption: Generalized signaling pathway of ADC action.

References

Application Notes and Protocols for Surface Modification of Nanoparticles with Fmoc-NH-PEG16-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Surface modification of nanoparticles with polyethylene (B3416737) glycol (PEG) is a critical strategy in nanomedicine to enhance their therapeutic efficacy. PEGylation creates a hydrophilic protective layer that can increase nanoparticle stability in biological fluids, prolong systemic circulation by evading the mononuclear phagocyte system, and reduce non-specific protein adsorption.[1][2] This document provides detailed application notes and protocols for the surface modification of nanoparticles using Fmoc-NH-PEG16-CH2CH2COOH, a heterobifunctional linker.

This linker features a terminal carboxylic acid (-COOH) for covalent attachment to nanoparticles functionalized with primary amines. The other terminus is an amine protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is stable under acidic and neutral conditions but can be readily removed with a mild base, such as piperidine (B6355638), to expose a primary amine. This newly exposed amine can then be used for the subsequent conjugation of targeting ligands, imaging agents, or therapeutic molecules.

Data Presentation

Successful surface modification can be tracked by monitoring the physicochemical properties of the nanoparticles at each stage of the process. The following tables provide representative quantitative data for a model 100 nm amine-functionalized nanoparticle undergoing PEGylation with this compound and subsequent functionalization.

Table 1: Physicochemical Characterization of Nanoparticles

Nanoparticle StageAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Amine-Functionalized Nanoparticles105 ± 5< 0.2+35 ± 5
After conjugation with this compound135 ± 7< 0.2+5 ± 3
After Fmoc Deprotection138 ± 8< 0.2-15 ± 4
After Ligand Conjugation145 ± 10< 0.25-25 ± 5

Table 2: Drug Loading and Release Characteristics (Example with Doxorubicin)

Nanoparticle FormulationDrug Loading Capacity (%)Encapsulation Efficiency (%)Drug Release at pH 5.5 (48h, %)Drug Release at pH 7.4 (48h, %)
PEGylated Nanoparticles (Post-Fmoc Deprotection)8.5 ± 0.785 ± 575 ± 630 ± 4
Ligand-Targeted PEGylated Nanoparticles8.2 ± 0.682 ± 478 ± 528 ± 3

Experimental Protocols

Protocol 1: Conjugation of this compound to Amine-Functionalized Nanoparticles

This protocol describes the covalent attachment of the PEG linker to nanoparticles that have primary amine groups on their surface (e.g., silica, iron oxide, or polymeric nanoparticles functionalized with APTES or similar). The carboxylic acid of the PEG linker is activated using carbodiimide (B86325) chemistry to form a stable amide bond with the nanoparticle's surface amines.

Materials:

  • Amine-functionalized nanoparticles

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Anhydrous Dimethylformamide (DMF)

  • Centrifugal filter units (with appropriate molecular weight cutoff)

Procedure:

  • Activation of this compound: a. Dissolve this compound in anhydrous DMF to a concentration of 10 mg/mL. b. In a separate tube, dissolve EDC and NHS in MES buffer to a final concentration of 50 mg/mL each. c. Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS relative to the this compound. d. Incubate the mixture at room temperature for 30 minutes with gentle stirring to activate the carboxylic acid group.

  • Conjugation to Nanoparticles: a. Disperse the amine-functionalized nanoparticles in MES buffer. b. Add the activated this compound solution to the nanoparticle dispersion. A 10-fold molar excess of the PEG linker relative to the estimated surface amine groups on the nanoparticles is a recommended starting point. c. Adjust the pH of the reaction mixture to 7.2-7.5 with PBS (pH 7.4). d. Allow the reaction to proceed for 4-6 hours at room temperature with continuous mixing.

  • Purification of PEGylated Nanoparticles: a. Transfer the reaction mixture to a centrifugal filter unit. b. Centrifuge at a speed appropriate for your nanoparticles to separate them from the unreacted PEG linker and coupling agents. c. Resuspend the nanoparticles in PBS and repeat the centrifugation. Perform this washing step three times. d. Resuspend the purified PEGylated nanoparticles in a suitable buffer for storage (e.g., PBS at 4°C).

Protocol 2: Fmoc Deprotection on the Nanoparticle Surface

This protocol describes the removal of the Fmoc protecting group from the surface of the PEGylated nanoparticles to expose the terminal primary amine.[3][4]

Materials:

  • Fmoc-PEGylated nanoparticles

  • Piperidine

  • Dimethylformamide (DMF)

  • Centrifugal filter units

Procedure:

  • Deprotection Reaction: a. Prepare a 20% (v/v) solution of piperidine in DMF. b. Pellet the Fmoc-PEGylated nanoparticles by centrifugation and remove the supernatant. c. Resuspend the nanoparticles in the 20% piperidine/DMF solution. d. Incubate for 20-30 minutes at room temperature with gentle mixing.

  • Purification of Deprotected Nanoparticles: a. Add an excess of DMF to the reaction mixture and pellet the nanoparticles by centrifugation. b. Carefully remove the supernatant containing piperidine and the Fmoc-piperidine adduct. c. Wash the nanoparticles thoroughly with DMF (at least three times) to remove all traces of piperidine. d. Finally, wash the nanoparticles with a suitable aqueous buffer (e.g., PBS) and resuspend for further use or characterization.

Visualization of Workflows and Pathways

Experimental Workflow

G cluster_0 PEGylation cluster_1 Fmoc Deprotection cluster_2 Ligand Conjugation Amine_NP Amine-Functionalized Nanoparticle Conjugate Conjugate to Nanoparticle Amine_NP->Conjugate Activate_PEG Activate Fmoc-NH-PEG16-COOH (EDC/NHS) Activate_PEG->Conjugate Purify_PEG Purify PEGylated NP Conjugate->Purify_PEG Fmoc_NP Fmoc-PEG-Nanoparticle Purify_PEG->Fmoc_NP Deprotect Treat with 20% Piperidine/DMF Fmoc_NP->Deprotect Purify_Amine Purify Amine-PEG-NP Deprotect->Purify_Amine Amine_PEG_NP Amine-PEG-Nanoparticle Purify_Amine->Amine_PEG_NP Conjugate_Ligand Conjugate Ligand Amine_PEG_NP->Conjugate_Ligand Activate_Ligand Activate Ligand (e.g., with EDC/NHS) Activate_Ligand->Conjugate_Ligand Final_NP Purified Functionalized NP Conjugate_Ligand->Final_NP

Caption: Workflow for nanoparticle surface modification.

Targeted Drug Delivery and Signaling Pathway Modulation

PEGylated nanoparticles can be designed to target specific signaling pathways implicated in diseases like cancer. For instance, by conjugating a targeting ligand that recognizes a receptor overexpressed on cancer cells, the nanoparticle can be directed to these cells. Once internalized, the released drug can interfere with critical signaling pathways such as the mTOR pathway, which is a central regulator of cell growth and proliferation.[5][6][7]

G cluster_0 Extracellular cluster_1 Intracellular NP Targeted PEGylated Nanoparticle Receptor Cell Surface Receptor NP->Receptor Binding Endocytosis Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release Endosome->Drug_Release mTOR_Pathway mTOR Signaling Pathway Drug_Release->mTOR_Pathway Inhibition Cell_Growth Inhibition of Cell Growth & Proliferation mTOR_Pathway->Cell_Growth

Caption: Targeted nanoparticle inhibiting the mTOR pathway.

References

Application Note: Amide Bond Formation Using Fmoc-NH-PEG16-CH2CH2COOH and Coupling Reagents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed protocols and technical information for the successful formation of amide bonds using the heterobifunctional linker, Fmoc-NH-PEG16-CH2CH2COOH, with a focus on common coupling reagents. This process is critical for the synthesis of PEGylated molecules for therapeutic and research applications.

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to molecules such as peptides, proteins, or small drugs, is a cornerstone strategy in drug development.[1][2] This modification enhances the therapeutic profile of parent molecules by improving their solubility, extending their plasma half-life, and reducing immunogenicity.[3][4] The use of heterobifunctional PEG linkers, such as this compound, allows for precise, multi-step synthesis and conjugation.[5]

This linker features a fluorenylmethyloxycarbonyl (Fmoc) protected amine on one end and a carboxylic acid on the other. The Fmoc group is a base-labile protecting group, which can be selectively removed to reveal a primary amine for subsequent conjugation.[6][7] The terminal carboxylic acid can be activated by various coupling reagents to react efficiently with a primary amine on a target molecule, forming a stable amide bond.

This note details the protocols for Fmoc deprotection and subsequent amide bond formation using two common and highly efficient coupling systems: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS), and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) with an additive like 1-Hydroxybenzotriazole (B26582) (HOBt).

Key Concepts & Workflows

Fmoc Group Deprotection

The first step is the removal of the Fmoc protecting group from the PEG linker to expose the primary amine. This is typically achieved by treatment with a mild base, most commonly a 20-50% solution of piperidine (B6355638) in a polar aprotic solvent like N,N-Dimethylformamide (DMF).[8][9] The reaction proceeds via a β-elimination mechanism.[7]

Carboxylic Acid Activation and Amide Coupling

Direct condensation of a carboxylic acid and an amine to form an amide bond is generally inefficient and requires harsh conditions. Coupling reagents are used to convert the carboxylic acid into a more reactive intermediate (an active ester), which is then susceptible to nucleophilic attack by the primary amine of the target molecule.

  • EDC/NHS System : EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate can react directly with an amine, but it is unstable in aqueous solutions and prone to hydrolysis. The addition of NHS traps the O-acylisourea to form a more stable, amine-reactive NHS ester, improving coupling efficiency.[10][11]

  • HBTU System : HBTU is an aminium/uronium salt-based coupling reagent that reacts with the carboxylic acid in the presence of a non-nucleophilic base (e.g., DIPEA) to form a highly reactive HOBt-ester intermediate.[12][13] This active ester rapidly reacts with the amine to form the desired amide bond, with byproducts that are generally soluble and easily removed.[14]

General Experimental Workflow

The overall process involves deprotection of the Fmoc-PEG-acid, followed by the activation and coupling to an amine-containing molecule.

G General Workflow for Amide Coupling cluster_deprotection Step 1: Fmoc Deprotection cluster_coupling Step 2: Amide Coupling cluster_purification Step 3: Purification & Analysis Start Start with Fmoc-NH-PEG-COOH Deprotect Add 20% Piperidine in DMF Start->Deprotect Wash1 Wash to Remove Piperidine & Byproducts Deprotect->Wash1 Activate Dissolve H2N-PEG-COOH Add Coupling Reagents & Amine-Molecule Wash1->Activate Proceed with H2N-PEG-COOH React React at Room Temperature Activate->React Wash2 Quench & Wash React->Wash2 Purify Purify Product (e.g., HPLC, Dialysis) Wash2->Purify Analyze Analyze Product (e.g., MS, NMR) Purify->Analyze

Caption: High-level workflow for PEGylation.

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent is critical and depends on the substrate, solvent, and desired reaction conditions. The table below summarizes the key characteristics of the EDC/NHS and HBTU systems.

FeatureEDC / NHS SystemHBTU / HOBt System
Reagent Class CarbodiimideAminium / Uronium Salt
Mechanism Forms O-acylisourea intermediate, stabilized by NHS to an active ester.[10]Directly forms a highly reactive HOBt active ester.[13]
Optimal pH Two-stage: Activation at pH 4.5-6.0; Coupling at pH 7.0-8.0.[15][16]Mildly basic (pH ~8.0), requires a non-nucleophilic base like DIPEA.[17]
Byproducts Isourea (can be water-soluble for EDC, simplifying removal).[18]Tetramethylurea (soluble in most organic solvents).[14]
Reaction Speed Generally moderate.Typically very rapid (often complete in < 60 minutes).[14][17]
Side Reactions Racemization can be suppressed by NHS.[18]Low racemization, especially with HOBt additive.[12][19]
Solvents Aqueous buffers, DMF, DCM, DMSO.[15][20]Aprotic polar solvents (e.g., DMF, NMP).
Considerations Cost-effective. EDC is water-soluble. Requires pH control.Highly efficient, especially for difficult couplings. More expensive. HBTU is a potential sensitizer.[13]

Experimental Protocols

Materials and Reagents:

  • This compound

  • Amine-containing substrate (e.g., peptide, protein, or small molecule)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Piperidine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Reaction vessel, magnetic stirrer, and inert atmosphere (Argon or Nitrogen)

  • Purification system (e.g., HPLC)

  • Analytical instruments (e.g., LC-MS)

Protocol 1: Fmoc Deprotection of this compound

This protocol yields H2N-PEG16-CH2CH2COOH, ready for coupling.

  • Dissolution: Dissolve this compound in DMF.

  • Deprotection: Add piperidine to the solution to a final concentration of 20% (v/v).

  • Reaction: Stir the mixture at room temperature for 10-30 minutes under an inert atmosphere.[8] The progress can be monitored by TLC or LC-MS by observing the disappearance of the starting material.

  • Removal of Reagents: Remove the solvent and excess piperidine under reduced pressure.

  • Purification: Re-dissolve the residue in a minimal amount of solvent and precipitate the product (H2N-PEG16-CH2CH2COOH) by adding cold diethyl ether. Centrifuge or filter to collect the product. Wash with cold ether several times and dry under vacuum.

  • Verification: Confirm the removal of the Fmoc group by LC-MS. The product should show the expected molecular weight for the deprotected PEG linker.

Protocol 2: Amide Coupling using EDC/NHS

This protocol is well-suited for both organic and aqueous conditions.

G EDC/NHS Coupling Mechanism PEG_COOH PEG-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) PEG_COOH->O_Acylisourea + EDC EDC EDC->O_Acylisourea NHS NHS NHS_Ester NHS-Ester Intermediate (more stable) NHS->NHS_Ester R_NH2 R-NH2 Final_Amide PEG-CONH-R (Final Product) R_NH2->Final_Amide O_Acylisourea->NHS_Ester + Urea_Byproduct Urea Byproduct O_Acylisourea->Urea_Byproduct hydrolysis (side reaction) NHS_Ester->Final_Amide +

Caption: Reaction pathway for EDC/NHS mediated amide coupling.

  • Activation: Dissolve the deprotected H2N-PEG16-CH2CH2COOH (1 equivalent) in an appropriate buffer (e.g., MES buffer, pH 5.0-6.0) or an anhydrous solvent like DMF/DCM.[15]

  • Add NHS (1.2-1.5 equivalents) followed by EDC-HCl (1.2-1.5 equivalents).[10]

  • Stir the reaction mixture at room temperature for 15-60 minutes to form the NHS-ester.

  • Coupling: Dissolve the amine-containing substrate (1 equivalent) in a suitable buffer. If starting in an organic solvent, adjust the pH to 7.2-8.0 by adding a non-nucleophilic base or a buffer like PBS.[15]

  • Add the activated PEG-NHS ester solution to the amine solution.

  • Let the reaction proceed at room temperature for 2-4 hours, or overnight at 4°C. Monitor the reaction by LC-MS.

  • Quenching & Purification: Quench any unreacted NHS-ester by adding a small amount of an amine-containing buffer like Tris or glycine. Purify the final conjugate using an appropriate method (e.g., HPLC, size-exclusion chromatography, or dialysis).

Protocol 3: Amide Coupling using HBTU

This protocol is highly efficient and rapid, ideal for use in organic solvents.

G HBTU Coupling Mechanism PEG_COOH PEG-COOH HOBt_Ester HOBt-Ester Intermediate (highly reactive) PEG_COOH->HOBt_Ester HBTU HBTU HBTU->HOBt_Ester TMU_Byproduct Tetramethylurea Byproduct HBTU->TMU_Byproduct forms DIPEA DIPEA (Base) DIPEA->HOBt_Ester activates R_NH2 R-NH2 Final_Amide PEG-CONH-R (Final Product) R_NH2->Final_Amide HOBt_Ester->Final_Amide +

Caption: Reaction pathway for HBTU mediated amide coupling.

  • Dissolution: Dissolve the deprotected H2N-PEG16-CH2CH2COOH (1 equivalent) and the amine-containing substrate (1-1.2 equivalents) in anhydrous DMF under an inert atmosphere.

  • Activation/Coupling: In a separate vial, dissolve HBTU (1.1 equivalents) and HOBt (1.1 equivalents, optional but recommended to reduce racemization) in anhydrous DMF.

  • Add the HBTU/HOBt solution to the PEG/substrate mixture.

  • Add DIPEA (2-3 equivalents) to the reaction mixture to raise the pH to ~8.0.[17]

  • Stir at room temperature for 30-60 minutes. The reaction is often very fast. Monitor progress by LC-MS.

  • Purification: Once the reaction is complete, dilute the mixture with a suitable solvent and purify the product directly by preparative HPLC or other chromatographic techniques to remove byproducts and unreacted reagents.

References

Application Notes and Protocols: Fmoc-NH-PEG16-CH2CH2COOH in Hydrogel Formation for Tissue Engineering

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydrogels are a cornerstone of tissue engineering, providing three-dimensional scaffolds that mimic the native extracellular matrix (ECM), supporting cell growth, proliferation, and differentiation. Short, self-assembling peptides, particularly those modified with a 9-fluorenylmethoxycarbonyl (Fmoc) group, are of significant interest due to their biocompatibility and ability to form nanofibrous hydrogels under physiological conditions. The molecule Fmoc-NH-PEG16-CH2CH2COOH is a unique building block for such hydrogels, combining the self-assembling properties of the Fmoc moiety with the hydrophilicity, biocompatibility, and functional handle of a 16-unit polyethylene (B3416737) glycol (PEG) chain terminating in a carboxylic acid.

While Fmoc-dipeptides like Fmoc-diphenylalanine (Fmoc-FF) are known to form robust hydrogels on their own, the long, flexible PEG chain in this compound may sterically hinder the π-π stacking required for self-assembly into a stable, single-component hydrogel. Therefore, this compound is primarily utilized as a functional component in multi-component hydrogel systems. In these systems, it can be co-assembled with a primary gelator, such as Fmoc-FF, to modulate the hydrogel's physical properties and introduce functionality. The terminal carboxylic acid also allows for covalent cross-linking to other polymers or for the conjugation of bioactive molecules.

These application notes provide protocols for the formation and characterization of a co-assembled hydrogel system utilizing this compound with Fmoc-FF, as well as for the use of this hydrogel in 3D cell culture for tissue engineering applications.

Data Presentation

The mechanical properties and stability of hydrogels are critical for their application in tissue engineering. The incorporation of this compound into an Fmoc-FF hydrogel is expected to modulate these properties. The following tables summarize representative quantitative data from studies on similar multi-component Fmoc-peptide and PEG-containing hydrogels.

Table 1: Rheological Properties of Co-Assembled Fmoc-FF and Fmoc-Peptide/PEG Hydrogels

Hydrogel CompositionStorage Modulus (G') (Pa)Gelation Time (min)Reference
0.5 wt% Fmoc-FF~21,200< 10[1]
0.5 wt% Fmoc-FF / Fmoc-Serine~10,000< 10[1]
0.5 wt% Fmoc-FF / Fmoc-Glutamic Acid~502< 10[1]
0.5 wt% Fmoc-FF / PEGDA (1/1 mol/mol)~8,000~15[2]
0.5 wt% Fmoc-FF / PEGDA (1/10 mol/mol)~4,300~15[2]
2 wt% Peptide (P1)~620> 90[3][4]
2 wt% P1 + 1 wt% 4-arm PEG> 10,000< 15[3][4]

Note: The data presented are representative values from the literature on similar systems and are intended for comparative purposes. Actual values for a specific this compound formulation will require experimental determination.

Table 2: Stability of Fmoc-FF and Hybrid Hydrogels in Ringer's Solution

Hydrogel CompositionWeight Loss (%) after 30 days at 37°CReference
0.5 wt% Fmoc-FF27.4[2]
0.5 wt% Fmoc-FF / PEGDA (1/1 mol/mol)< 10[2]
0.5 wt% Fmoc-FF / PEGDA (1/10 mol/mol)< 5[2]
Mixed Fmoc-FF / Cationic Peptide Hydrogels2.5 - 8.2[5]

Note: The increased stability of the hybrid hydrogels suggests that the incorporation of PEGylated components can enhance the durability of the scaffold.

Experimental Protocols

Protocol 1: Formation of a Co-Assembled Fmoc-FF / this compound Hydrogel via Solvent Switch

This protocol describes the formation of a hybrid hydrogel by co-assembling Fmoc-diphenylalanine (Fmoc-FF) with this compound. The solvent switch method is employed, where the self-assembly is triggered by changing the solvent environment from a good solvent (DMSO) to a poor solvent (aqueous buffer).

Materials:

  • Fmoc-diphenylalanine (Fmoc-FF) powder

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Phosphate-buffered saline (PBS), 1x, sterile, pH 7.4

  • Sterile, nuclease-free water

Procedure:

  • Stock Solution Preparation:

    • Prepare a 100 mg/mL stock solution of Fmoc-FF in DMSO.

    • Prepare a 100 mg/mL stock solution of this compound in DMSO.

    • Vortex each solution until the powder is completely dissolved.

  • Co-assembly Formulation:

    • In a sterile microcentrifuge tube, combine the Fmoc-FF and this compound stock solutions at the desired molar ratio (e.g., 9:1, 4:1, 1:1 Fmoc-FF:this compound).

    • Mix the combined stock solution thoroughly by gentle vortexing.

  • Hydrogel Formation:

    • To trigger self-assembly, dilute the mixed stock solution with 1x PBS (pH 7.4) to the desired final peptide concentration (e.g., 0.5 - 2.0 wt%). For a final concentration of 0.5 wt% (5 mg/mL), add 5 µL of the 100 mg/mL mixed stock solution to 95 µL of PBS.

    • Gently pipette to mix. Avoid vigorous vortexing or pipetting, as this can disrupt fiber formation.

    • Allow the solution to stand at room temperature for 15-30 minutes. Gel formation can be confirmed by inverting the vial; a stable hydrogel will not flow.[2]

G cluster_0 Stock Solution Preparation cluster_1 Co-assembly Formulation cluster_2 Hydrogel Formation A Dissolve Fmoc-FF in DMSO (100 mg/mL) C Combine stock solutions at desired molar ratio A->C B Dissolve this compound in DMSO (100 mg/mL) B->C D Dilute mixed stock with 1x PBS (pH 7.4) to final concentration C->D E Incubate at room temperature (15-30 min) D->E F Confirm gelation by vial inversion E->F

Co-assembled hydrogel formation workflow.

Protocol 2: Rheological Characterization of Co-Assembled Hydrogels

This protocol outlines a standard method for characterizing the viscoelastic properties of the prepared hydrogels using an oscillatory rheometer.

Materials and Equipment:

  • Co-assembled hydrogel prepared as in Protocol 1

  • Oscillatory rheometer with parallel plate geometry (e.g., 20 mm diameter)

  • Peltier plate for temperature control

Procedure:

  • Sample Loading:

    • Prepare the hydrogel directly on the lower plate of the rheometer by adding the appropriate volume of the mixed stock solution to the PBS on the plate.

    • Alternatively, for pre-formed gels, carefully transfer the hydrogel onto the center of the lower Peltier plate.

  • Geometry Setup:

    • Lower the upper plate to a defined gap (e.g., 0.5 mm).

  • Time Sweep:

    • To monitor gelation kinetics, perform a time sweep immediately after mixing the components on the rheometer plate.

    • Set the frequency (e.g., 1 Hz) and strain (e.g., 0.5%) within the linear viscoelastic region (LVER).

    • Record the storage modulus (G') and loss modulus (G'') over time until a plateau is reached, indicating the completion of gelation.

  • Strain Sweep:

    • To determine the LVER, perform a strain sweep at a constant frequency (e.g., 1 Hz).

    • The LVER is the range of strain where G' and G'' are independent of the applied strain.

  • Frequency Sweep:

    • To characterize the hydrogel's behavior under different time scales, perform a frequency sweep at a constant strain within the LVER.

    • A stable hydrogel will exhibit a G' that is significantly higher than G'' and is largely independent of frequency.[6]

G A Prepare hydrogel on rheometer plate B Lower upper plate to set gap A->B C Time Sweep (Monitor G' and G'' over time) B->C E Strain Sweep (Identify Linear Viscoelastic Region) D Determine Gelation Time C->D C->E F Frequency Sweep (Characterize viscoelastic properties) E->F G Obtain G' and G'' values F->G

Workflow for rheological characterization.

Protocol 3: 3D Cell Encapsulation in Co-Assembled Hydrogels

This protocol describes the encapsulation of cells within the co-assembled hydrogel for 3D cell culture applications.

Materials:

  • Fmoc-FF and this compound stock solutions in DMSO (sterile)

  • Cell suspension in serum-free cell culture medium at the desired concentration (e.g., 1 x 10^6 cells/mL)

  • Sterile 1x PBS (pH 7.4)

  • Cell culture plates (e.g., 24-well plate)

Procedure:

  • Prepare Cell Suspension:

    • Trypsinize and count cells.

    • Resuspend the cell pellet in serum-free medium to achieve the desired final cell concentration in the hydrogel.

  • Prepare Pre-gel Solution:

    • In a sterile tube, mix the Fmoc-FF and this compound DMSO stock solutions at the desired ratio.

    • Add the mixed peptide stock solution to the cell suspension. The volume of the DMSO stock should be minimal (e.g., 5% of the final volume) to minimize cytotoxicity.

    • Gently mix by pipetting up and down.

  • Initiate Gelation and Encapsulation:

    • Dispense the cell-containing pre-gel solution into the wells of a cell culture plate.

    • Allow the hydrogel to set at 37°C in a cell culture incubator for 20-30 minutes.

  • Cell Culture:

    • After gelation, carefully add complete cell culture medium to each well.

    • Culture the cells under standard conditions (37°C, 5% CO2).

    • Change the medium every 2-3 days.

  • Cell Viability and Proliferation Assays:

    • Cell viability within the hydrogel can be assessed using live/dead staining assays (e.g., Calcein AM/Ethidium Homodimer-1).

    • Cell proliferation can be quantified using assays such as the AlamarBlue or CyQUANT assay, following the manufacturer's instructions.

G cluster_0 Preparation cluster_1 Encapsulation cluster_2 Culture and Analysis A Prepare cell suspension in serum-free medium C Combine peptide stock with cell suspension A->C B Prepare mixed Fmoc-peptide stock in DMSO B->C D Dispense into culture plate C->D E Incubate at 37°C for gelation D->E F Add complete culture medium E->F G Culture under standard conditions F->G H Perform viability and proliferation assays G->H

Workflow for 3D cell encapsulation.

Signaling Pathways and Logical Relationships

The incorporation of this compound into a hydrogel scaffold can influence cell behavior through several mechanisms. The terminal carboxylic acid groups can be used to conjugate bioactive peptides, such as the cell-adhesive RGD sequence. The binding of cell surface integrins to these ligands can trigger downstream signaling cascades that regulate cell adhesion, proliferation, and differentiation.

G cluster_0 Hydrogel Microenvironment cluster_1 Cellular Interaction cluster_2 Downstream Signaling cluster_3 Cellular Response A Fmoc-NH-PEG16-COOH in Hydrogel Matrix B Conjugated RGD Peptide A->B EDC/NHS Chemistry C Cell Surface Integrins B->C Binding D Focal Adhesion Formation C->D E Activation of FAK and Src Kinases D->E F Cytoskeletal Reorganization E->F G MAPK/ERK Pathway Activation E->G H Cell Adhesion and Spreading F->H I Cell Proliferation G->I J Cell Differentiation G->J

References

Synthesis of Custom Peptides with a PEG16 Spacer using Fmoc Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic properties of peptides and proteins. PEGylation can improve a molecule's solubility, increase its hydrodynamic size to reduce renal clearance, and shield it from proteolytic degradation, thereby extending its circulating half-life. The use of a discrete PEG linker, such as a PEG16 spacer, offers precise control over the length and composition of the final conjugate, which is crucial for structure-activity relationship (SAR) studies.

This document provides a detailed guide to the synthesis of custom peptides incorporating a PEG16 spacer using 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). Fmoc chemistry is the most common method for research-scale peptide synthesis due to its use of a base-labile Nα-protecting group, which allows for milder deprotection conditions compared to the acid-labile Boc protecting group. The protocols outlined below cover the entire workflow from solid-phase synthesis and cleavage to purification and characterization of the final PEGylated peptide.

Data Presentation

The following tables summarize typical quantitative data obtained during the synthesis and purification of a model PEGylated peptide.

Table 1: Synthesis Parameters and Crude Product Analysis

ParameterValue
Resin TypeRink Amide
Resin Substitution0.5 mmol/g
Synthesis Scale0.1 mmol
Coupling ReagentHBTU/DIPEA
Fmoc Deprotection20% Piperidine (B6355638) in DMF
Cleavage CocktailTFA/TIS/H2O (95:2.5:2.5)
Crude Peptide Yield75%
Crude Peptide Purity (by HPLC)65%

Table 2: Purification and Characterization of Final Product

ParameterValue
Purification MethodPreparative RP-HPLC
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Gradient10-50% B over 40 min
Final Yield after Purification35%
Final Purity (by analytical HPLC)>98%
Observed Molecular Weight (by MS)2548.2 Da
Expected Molecular Weight2548.0 Da

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a PEG16-Containing Peptide

This protocol describes the manual synthesis of a peptide with a C-terminal PEG16 spacer on a Rink Amide resin.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • Fmoc-NH-PEG16-COOH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • First Amino Acid Coupling:

    • Dissolve 3 equivalents of the first Fmoc-amino acid, 3 equivalents of OxymaPure®, and 3 equivalents of DIC in DMF.

    • Add the activation mixture to the deprotected resin and agitate for 2 hours.

    • Perform a Kaiser test to confirm complete coupling (ninhydrin negative). If the test is positive, repeat the coupling.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Peptide Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • PEG16 Spacer Coupling:

    • After the final amino acid has been coupled and its Fmoc group removed, couple the Fmoc-NH-PEG16-COOH using the same procedure as for the amino acids (step 3).

  • Final Fmoc Deprotection: Remove the Fmoc group from the PEG16 spacer by following step 2.

  • Resin Washing and Drying: Wash the final peptide-resin with DMF (3 times), DCM (3 times), and finally with methanol (B129727) (3 times). Dry the resin under vacuum.

Protocol 2: Cleavage and Precipitation

This protocol describes the cleavage of the peptide from the resin and removal of side-chain protecting groups.

Materials:

  • Peptide-resin from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether

Procedure:

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5 v/v/v).

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to a 50-fold excess of cold diethyl ether.

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Decant the ether and wash the peptide pellet with cold ether twice more.

  • Drying: Dry the crude peptide pellet under vacuum.

Protocol 3: Purification by Preparative RP-HPLC

This protocol outlines the purification of the crude PEGylated peptide.

Materials:

  • Crude PEGylated peptide

  • Mobile Phase A: 0.1% TFA in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile

  • Preparative C18 HPLC column

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.

  • HPLC Setup: Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Injection and Separation:

    • Inject the dissolved peptide onto the column.

    • Apply a linear gradient of Mobile Phase B (e.g., 10-50% over 40 minutes) at an appropriate flow rate.

  • Fraction Collection: Collect fractions corresponding to the major peptide peak, as detected by UV absorbance at 220 nm and 280 nm.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Lyophilization: Pool the fractions with the desired purity (>98%) and lyophilize to obtain the final purified PEGylated peptide.

Protocol 4: Characterization by Mass Spectrometry

This protocol describes the confirmation of the molecular weight of the purified peptide.

Materials:

  • Purified PEGylated peptide

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified peptide in an appropriate solvent (e.g., 50% acetonitrile/water with 0.1% formic acid for ESI-MS).

  • Mass Analysis: Infuse the sample into the mass spectrometer and acquire the mass spectrum.

  • Data Interpretation: Compare the observed molecular weight with the calculated theoretical molecular weight of the PEGylated peptide.

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage & Precipitation cluster_purification Purification cluster_characterization Characterization Resin Resin Swelling Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling1 Amino Acid Coupling Deprotection1->Coupling1 Elongation Chain Elongation (Repeat Deprotection/Coupling) Coupling1->Elongation PEGCoupling Fmoc-PEG16-COOH Coupling Elongation->PEGCoupling Deprotection2 Final Fmoc Deprotection PEGCoupling->Deprotection2 Drying Resin Washing & Drying Deprotection2->Drying Cleavage Cleavage from Resin Drying->Cleavage Precipitation Precipitation in Ether Cleavage->Precipitation Drying2 Crude Peptide Drying Precipitation->Drying2 HPLC Preparative RP-HPLC Drying2->HPLC Lyophilization Lyophilization HPLC->Lyophilization AnalyticalHPLC Analytical HPLC (Purity) Lyophilization->AnalyticalHPLC MS Mass Spectrometry (MW) Lyophilization->MS

Caption: Experimental workflow for the synthesis of a PEG16-containing peptide.

fmoc_spps_cycle Start Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid/PEG16 Coupling (DIC, OxymaPure®) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 ElongatedPeptide Elongated Peptide-Resin Wash2->ElongatedPeptide ElongatedPeptide->Deprotection Repeat Cycle

Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis.

Troubleshooting & Optimization

How to improve the coupling efficiency of Fmoc-NH-PEG16-CH2CH2COOH reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the coupling efficiency of Fmoc-NH-PEG16-CH2CH2COOH reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a PEG-based linker molecule.[1][2][3] It contains an Fmoc-protected amine and a terminal carboxylic acid. The Fmoc group can be removed under basic conditions to reveal a free amine for further conjugation.[4][5] The terminal carboxylic acid can react with primary amine groups in the presence of activating agents to form a stable amide bond.[4] The polyethylene (B3416737) glycol (PEG) spacer enhances solubility in aqueous media and can reduce steric hindrance in bioconjugation applications.[6][7] This linker is commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3]

Q2: What are the common challenges encountered when coupling this compound?

Common challenges in coupling reactions with molecules like this compound include:

  • Low Coupling Efficiency: This can be due to several factors, including steric hindrance from the bulky Fmoc group and the PEG chain, or suboptimal reaction conditions.[8][9][10]

  • Side Reactions: Undesired reactions such as epimerization at adjacent amino acid residues can occur, particularly with certain bases and coupling reagents.[11] Aggregation of the peptide chain can also physically block reactive sites.[8][10]

  • Poor Solubility: The solubility of the PEG linker or the substrate in the chosen solvent can impact reaction rates.[10]

  • Reagent Degradation: Coupling reagents can be sensitive to moisture and may degrade if not handled properly.[11][12]

Q3: Which coupling reagents are recommended for this type of reaction?

For activating the carboxylic acid of this compound, carbodiimide (B86325) reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like NHS (N-hydroxysuccinimide) or Sulfo-NHS are very common and effective.[6][13] The addition of NHS or Sulfo-NHS improves efficiency and reduces side reactions by forming a more stable amine-reactive intermediate.[6][12] For more challenging couplings, uronium/aminium salt-based reagents like HBTU, HATU, and HCTU, or phosphonium (B103445) salt-based reagents like PyBOP are highly effective.[8][9][14]

Troubleshooting Guides

Guide 1: Low Coupling Yield

Problem: The coupling reaction of this compound results in a low yield of the desired product.

Potential Cause Recommended Solution Citation
Incomplete Activation of Carboxylic Acid Use a more potent activating agent such as HATU or HBTU. Ensure the activating agent is fresh and used in the correct stoichiometry. Optimize the pre-activation time; for in-situ activation, add the coupling reagent immediately after the protected amino acid.[8][10][11]
Steric Hindrance Increase the reaction time (e.g., to 4 hours or overnight) and/or slightly increase the temperature (e.g., to 30-40°C), while monitoring for side reactions. Consider using a coupling reagent known to be effective for sterically hindered couplings.[8][9][11]
Suboptimal Solvent Ensure the use of high-purity, anhydrous solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM). If solubility is an issue, consider a solvent mixture.[10][11]
Insufficient Reagent Equivalents Increase the molar excess of the coupling reagents and the Fmoc-PEG-acid. A 1.5 to 5-fold molar excess is often recommended.[6][15]
Peptide Aggregation If coupling to a peptide chain, aggregation can block the reactive N-terminus. Consider using structure-disrupting solvents or performing the reaction at an elevated temperature.[8][10]

Troubleshooting Workflow for Low Coupling Yield

Low_Yield_Troubleshooting start Low Coupling Yield check_activation Check Activation (Reagents, Stoichiometry) start->check_activation check_conditions Review Reaction Conditions (Time, Temperature, Solvent) start->check_conditions check_monitoring Monitor Reaction Progress (e.g., Kaiser Test) start->check_monitoring optimize_reagents Optimize Coupling Reagents (e.g., switch to HATU) check_activation->optimize_reagents increase_equivalents Increase Reagent Equivalents check_activation->increase_equivalents modify_conditions Modify Conditions (Increase time/temp) check_conditions->modify_conditions double_coupling Perform Double Coupling check_monitoring->double_coupling end_success Coupling Successful optimize_reagents->end_success increase_equivalents->end_success modify_conditions->end_success double_coupling->end_success

Caption: A workflow for troubleshooting low coupling yields.

Guide 2: Presence of Side Products

Problem: Analysis of the reaction mixture shows significant side products, such as deletion sequences or epimerized products.

Potential Cause Recommended Solution Citation
Epimerization Use a weaker, non-nucleophilic base like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine in minimal necessary amounts. Avoid stronger bases like triethylamine (B128534) (TEA). Use additives like HOBt or Oxyma Pure, which are known to suppress racemization.[11][16]
δ-Lactam Formation (if coupling to Arginine) Minimize the pre-activation time by using in-situ activation. Use a lower excess of base.[8]
Premature Fmoc-Group Cleavage Ensure that the base used during coupling (e.g., DIEA) is not strong enough to cause premature deprotection. If this is suspected, re-evaluate the base and its concentration.[10][17]
Formation of N-acylurea When using carbodiimides like EDC, this side reaction can occur. The addition of HOBt or NHS can minimize the formation of this stable, unreactive byproduct. Performing the reaction at lower temperatures is also recommended.[16]

Experimental Protocols

Protocol 1: EDC/NHS Coupling of this compound in an Organic Solvent

This protocol is suitable for coupling the PEG linker to a primary amine-containing molecule that is soluble in an organic solvent like DMF or DCM.

Materials:

  • This compound

  • Amine-containing substrate

  • EDC-HCl

  • NHS

  • Anhydrous DMF or DCM

  • DIEA (optional, depending on the amine salt form)

  • Reaction vessel and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolution: In a reaction vessel under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous DMF or DCM.

  • Addition of Reagents: Add NHS (1.5 equivalents) to the solution and stir until fully dissolved. Then, add EDC-HCl (1.5 equivalents).[12]

  • Activation: Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid.[6][12]

  • Coupling: Add the amine-containing substrate (1 to 1.2 equivalents) to the activated PEG linker solution. If the amine is in a salt form (e.g., HCl or TFA salt), add DIEA (2 equivalents) to neutralize the salt and facilitate the reaction.

  • Reaction: Continue to stir the reaction mixture at room temperature for 2 hours to overnight.[6]

  • Monitoring: Monitor the reaction progress by a suitable technique such as TLC or LC-MS.[12]

  • Purification: Once the reaction is complete, purify the product using an appropriate chromatography method (e.g., flash chromatography on silica (B1680970) gel).[12]

EDC/NHS Coupling Mechanism

EDC_NHS_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step PEG_COOH Fmoc-PEG-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) PEG_COOH->O_Acylisourea + EDC EDC EDC NHS_Ester Fmoc-PEG-NHS Ester (more stable) O_Acylisourea->NHS_Ester + NHS NHS NHS Amide_Bond Fmoc-PEG-CO-NH-R (Stable Amide Bond) NHS_Ester->Amide_Bond + R-NH2 Amine R-NH2

References

Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting incomplete N-α-Fmoc group removal during solid-phase peptide synthesis (SPPS).

Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q1: What is incomplete Fmoc deprotection and what are its consequences?

Incomplete Fmoc deprotection is the failure to completely remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine of the growing peptide chain. This critical failure prevents the subsequent amino acid from coupling, leading to the formation of deletion sequences, which are peptides missing one or more amino acids.[1][2] These impurities can be challenging to separate from the target peptide, resulting in a lower overall yield and purity of the final product.[1]

Q2: What are the primary causes of incomplete Fmoc deprotection?

Several factors can contribute to inefficient Fmoc removal:

  • Peptide Sequence and Structure: Certain peptide sequences, especially those containing sterically hindered amino acids (e.g., Val, Ile, Thr) or those prone to aggregation, can physically block the deprotection reagent from accessing the Fmoc group.[2] The formation of secondary structures like β-sheets is a known cause of difficult deprotection.[2][3] Homo-oligomers of residues like leucine (B10760876) or alanine (B10760859) are particularly susceptible to aggregation.[2][3]

  • Suboptimal Reagents or Protocols: The use of degraded or impure reagents, such as the piperidine (B6355638) solution for deprotection, can significantly reduce efficiency.[1] Inadequate reaction times, temperatures, or concentrations of the deprotection agent can also lead to incomplete removal.[1]

  • Poor Resin Swelling: If the solid support (resin) is not properly swelled, the peptide chains can be too close together, hindering the penetration of reagents.[1]

  • Resin Overloading: High loading of the initial amino acid on the resin can cause steric hindrance between the growing peptide chains, which impedes reagent access.[1]

Q3: How can I detect if Fmoc deprotection is incomplete?

Several methods are available to monitor the completeness of the deprotection step:

  • Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test performed on a small sample of the peptide-resin.[1][2] A positive result (blue color) indicates the presence of free primary amines, signifying successful deprotection.[1][4][5] A negative result (yellow or no color change) suggests that the Fmoc group is still attached.[1][2] Note that this test is not reliable for N-terminal proline, which gives a reddish-brown color.[1]

  • UV-Vis Spectrophotometry: The removal of the Fmoc group by piperidine liberates dibenzofulvene (DBF), which forms a piperidine adduct that can be monitored spectrophotometrically.[2][6] A lack of or reduced absorbance at the expected wavelength (around 300-312 nm) after the deprotection step can indicate a problem.[2][7] Many automated peptide synthesizers use this method for real-time monitoring.[8][9]

  • HPLC Analysis: Analysis of the crude peptide by High-Performance Liquid Chromatography (HPLC) after cleavage from the resin can reveal the presence of deletion sequences, a direct consequence of incomplete Fmoc deprotection.[1]

Q4: My standard deprotection protocol (20% piperidine in DMF) is failing. What should I do?

If you suspect incomplete deprotection, a systematic approach to troubleshooting is recommended. The following flowchart outlines a general workflow:

G Troubleshooting Workflow for Incomplete Fmoc Deprotection A Incomplete Deprotection Suspected (e.g., negative Kaiser test, low UV signal) B Verify Reagents & Resin Swelling A->B D Problem Resolved? B->D C Modify Deprotection Protocol E Extend Deprotection Time C->E F Increase Temperature C->F G Use Stronger Base (e.g., DBU) C->G H Double Deprotection C->H D->C No K Proceed with Synthesis D->K Yes I Problem Resolved? E->I F->I G->I H->I J Consider Sequence-Specific Issues (Aggregation, Steric Hindrance) I->J No I->K Yes

A stepwise workflow for troubleshooting incomplete Fmoc deprotection.

Q5: What modifications can I make to my deprotection protocol for "difficult" sequences?

For sequences prone to aggregation or containing sterically hindered amino acids, several protocol modifications can be implemented.

ParameterStandard ProtocolModified Protocol for Difficult SequencesNotes
Deprotection Reagent 20% Piperidine in DMF20% Piperidine in NMP; or 2% DBU + 5% Piperazine in NMPNMP can be better at solvating aggregated peptides.[10] DBU is a stronger, non-nucleophilic base that can improve deprotection yield.[8]
Reaction Time 10-20 minutes30 minutes or longer; may require a second deprotection step ("double deprotection").[2][11]Monitor progress with the Kaiser test at different time points.
Temperature Room TemperatureGently warm to 30-35°CUse with caution, as elevated temperatures can increase the risk of side reactions like racemization or aspartimide formation.[2][11]
Additives NoneLow concentration of a chaotropic salt (e.g., guanidinium (B1211019) chloride)Can help disrupt secondary structures.[11]

Mechanism of Fmoc Deprotection

Understanding the chemical mechanism of Fmoc removal is crucial for effective troubleshooting. The process is a base-catalyzed β-elimination.

G Mechanism of Fmoc Deprotection by Piperidine cluster_0 Mechanism of Fmoc Deprotection by Piperidine Fmoc-Peptide Fmoc-NH-Peptide Proton_Abstraction Proton Abstraction Fmoc-Peptide->Proton_Abstraction Piperidine Piperidine Piperidine->Proton_Abstraction Adduct_Formation Adduct Formation Piperidine->Adduct_Formation Carbanion Carbanion Intermediate Proton_Abstraction->Carbanion Beta_Elimination β-Elimination Carbanion->Beta_Elimination Dibenzofulvene Dibenzofulvene (DBF) Beta_Elimination->Dibenzofulvene Deprotected_Peptide H2N-Peptide Beta_Elimination->Deprotected_Peptide Dibenzofulvene->Adduct_Formation DBF_Adduct DBF-Piperidine Adduct Adduct_Formation->DBF_Adduct

The mechanism of Fmoc group removal by piperidine.

Detailed Experimental Protocols

Protocol 1: Kaiser (Ninhydrin) Test

This qualitative test detects the presence of free primary amines on the peptide-resin.

Reagents:

Procedure:

  • Sample Collection: Transfer a small sample of the peptide-resin (a few beads) to a small glass test tube.

  • Add Reagents: Add 2-3 drops of each reagent (A, B, and C) to the test tube.

  • Heat: Heat the test tube at 100-110°C for 5 minutes.[1][4]

  • Observe Color:

    • Dark Blue Beads/Solution: Positive result. Indicates the presence of free primary amines (successful deprotection).[1][4]

    • Yellow/Brown/No Color Change: Negative result. Indicates the absence of free primary amines (incomplete deprotection).[1]

Protocol 2: UV-Vis Monitoring of Fmoc Deprotection

This method quantifies the release of the Fmoc group by measuring the absorbance of the dibenzofulvene-piperidine adduct in the deprotection filtrate.

Procedure:

  • Collect Filtrate: During the deprotection step(s), collect the filtrate that is drained from the reaction vessel.

  • Dilute Sample: Dilute an aliquot of the filtrate in a suitable solvent (e.g., ethanol or DMF).

  • Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of the diluted sample at the wavelength corresponding to the DBF-adduct (typically around 301-312 nm).[1][2][7]

  • Analysis: A consistent absorbance profile from cycle to cycle indicates successful and complete deprotection. A significant drop in absorbance for a particular cycle suggests incomplete Fmoc removal. The comparison of relative peak heights allows for an estimation of the efficiency of the previous coupling step.[7]

References

Optimizing reaction conditions for conjugating Fmoc-NH-PEG16-CH2CH2COOH.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Fmoc-NH-PEG16-CH2CH2COOH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional linker molecule. It consists of a polyethylene (B3416737) glycol (PEG) spacer of 16 ethylene (B1197577) glycol units, which enhances solubility and biocompatibility.[1] One end of the PEG chain is terminated with a carboxylic acid (-COOH) group, and the other end has an amine group protected by a fluorenylmethyloxycarbonyl (Fmoc) group.

Its primary applications are in bioconjugation, drug delivery, and peptide synthesis. It is commonly used as a linker in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[2][3]

Q2: How do I activate the carboxylic acid group for conjugation to an amine-containing molecule?

A2: The carboxylic acid group is typically activated to form an active ester, which then readily reacts with primary amines. The most common method is to use carbodiimide (B86325) chemistry, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[4][5][6] Alternatively, phosphonium (B103445) or aminium/uronium-based coupling reagents like HBTU, HATU, or PyBOP can be used, often in combination with a non-nucleophilic base like N,N-diisopropylethylamine (DIEA).[2][7][8]

Q3: What are the recommended storage conditions for this compound?

A3: It is recommended to store this compound and other PEG reagents desiccated at -20°C for long-term storage.[4][9] Before use, the reagent should be equilibrated to room temperature before opening the vial to prevent moisture condensation.[4][10]

Q4: In which solvents is this compound soluble?

A4: PEG derivatives are generally soluble in a variety of organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and dichloromethane (B109758) (DCM).[9][11] They are also soluble in water and aqueous buffers.[9] The choice of solvent will depend on the specific reaction conditions and the solubility of the molecule to be conjugated.

Q5: How can I remove the Fmoc protecting group?

A5: The Fmoc group is base-labile and is typically removed using a solution of 20% piperidine (B6355638) in DMF.[9][12][13] The deprotection reaction is usually rapid, occurring within minutes at room temperature.[14][15]

Troubleshooting Guides

Issue 1: Low or No Conjugation Yield
Possible Cause Troubleshooting Step Explanation
Inefficient Carboxylic Acid Activation 1. Optimize pH: For EDC/NHS activation, ensure the pH is between 4.5-6.0.[4][6][10] 2. Use Fresh Reagents: Carbodiimides like EDC are moisture-sensitive. Use freshly opened or properly stored reagents. 3. Increase Equivalents: Increase the molar equivalents of coupling reagents (e.g., 1.5-2.0 eq). 4. Switch Coupling Reagent: If EDC/NHS fails, consider more potent reagents like HATU or HBTU, which are known for higher reactivity and are particularly effective for challenging couplings.[2][7][8]The carboxylic acid must be converted to an active ester for efficient reaction with the amine. Reaction conditions and reagent quality are critical for this step. HATU is generally more reactive than HBTU due to the 7-azabenzotriazole moiety which forms a more reactive OAt-ester.[7]
Steric Hindrance 1. Increase Reaction Time: Extend the reaction time (e.g., from 2 hours to overnight). 2. Increase Temperature: Gently increase the reaction temperature (e.g., to 30-40°C), but monitor for potential side reactions.[11]The bulky nature of the molecules being conjugated can slow down the reaction rate. Allowing more time or providing more energy can help overcome this barrier.
Suboptimal Reaction pH for Amine Coupling Adjust pH: After the initial activation step (at pH 4.5-6.0), raise the pH to 7.2-8.0 before adding your amine-containing molecule.[4][10]While the activation of the carboxylic acid is more efficient at a slightly acidic pH, the nucleophilic attack by the primary amine is more efficient at a neutral to slightly basic pH.
Hydrolysis of Active Ester Perform a Two-Step Reaction: Activate the PEG linker with EDC/NHS first, then purify to remove excess reagents before adding the amine-containing molecule.[5]The NHS-activated intermediate is susceptible to hydrolysis in aqueous solutions. Minimizing the time it spends in an aqueous environment before reacting with the amine can improve yields.
Issue 2: Undesired Side Reactions
Possible Cause Troubleshooting Step Explanation
Epimerization/Racemization 1. Use an Additive: When using carbodiimides, always include an additive like HOBt or Oxyma Pure to suppress racemization.[8][16] 2. Choose the Right Base: Use a non-nucleophilic, sterically hindered base like DIEA or 2,4,6-collidine instead of triethylamine (B128534) (TEA).[11] 3. Lower Temperature: Perform the coupling at a lower temperature (e.g., 0°C).[16]Epimerization is a risk, especially when using highly activating coupling reagents. The choice of base and the use of additives are crucial to maintain stereochemical integrity.
Reaction with Non-Target Functional Groups Protect Functional Groups: Ensure that other reactive functional groups (e.g., other amines, thiols) on your target molecule are appropriately protected before starting the conjugation.Coupling reagents can react with other nucleophilic groups. A proper protection strategy is essential for site-specific conjugation.
Formation of N-acylurea Use HOBt or NHS: The addition of HOBt or NHS to carbodiimide reactions minimizes the formation of the N-acylurea byproduct by converting the O-acylisourea intermediate to a more stable active ester.[16]In carbodiimide-mediated couplings, the O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea.[16]

Experimental Protocols

Protocol 1: General Procedure for Conjugation of this compound to a Primary Amine using EDC/NHS
  • Dissolution: Dissolve this compound (1 eq.) in an anhydrous polar aprotic solvent like DMF or DMSO.

  • Activation:

    • Add N-hydroxysuccinimide (NHS, 1.5 eq.) to the solution.

    • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq.).

    • Stir the reaction mixture at room temperature for 15-60 minutes. For best results, this activation step can be performed in a buffer at pH 5-6.[4][10]

  • Conjugation:

    • Dissolve your amine-containing molecule (1 eq.) in a suitable buffer (e.g., PBS) at pH 7.2-7.5.[4] Buffers containing primary amines like Tris or glycine (B1666218) should not be used as they will compete in the reaction.[4]

    • Add the amine solution to the activated PEG linker solution.

    • Let the reaction proceed for 2 hours to overnight at room temperature.

  • Quenching: Quench the reaction by adding an amine-containing buffer like Tris or a solution of hydroxylamine.[4][10]

  • Purification: Purify the conjugate using appropriate chromatographic techniques, such as size-exclusion or reverse-phase HPLC.

  • Analysis: Confirm the successful conjugation using analytical techniques like LC-MS to check for the expected mass of the product.[17]

Protocol 2: Fmoc-Group Deprotection
  • Dissolution: Dissolve the Fmoc-protected conjugate in DMF.

  • Deprotection: Add piperidine to the solution to a final concentration of 20% (v/v).[13]

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete in 5-20 minutes.[11][14]

  • Work-up: Remove the deprotection solution. The resulting free amine can be used in subsequent reaction steps after appropriate washing and purification.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation
Coupling ReagentAdditiveBaseRelative ReactivityKey AdvantagesPotential Issues
EDC NHS / HOBtNone requiredModerateWater-soluble byproducts, good for aqueous reactions.[8]Can lead to N-acylurea formation without an additive.[16]
HBTU None (contains HOBt)DIEA / NMMHighFast reactions, high efficiency.[2]Can cause guanidinylation of the free amine if used in excess.[8]
HATU None (contains HOAt)DIEA / NMMVery HighFaster and more efficient than HBTU, lower risk of epimerization.[7][8]More expensive than HBTU.
PyBOP NoneDIEA / NMMHighByproducts are less hazardous than BOP, rapid reactions.[8]Phosphonium-based, may require different work-up.

Visualizations

G cluster_0 Activation Step (pH 4.5-6.0) cluster_1 Conjugation Step (pH 7.2-8.0) PEG_COOH Fmoc-NH-PEG16-COOH EDC_NHS EDC / NHS PEG_COOH->EDC_NHS 1. Add Reagents Activated_PEG Fmoc-NH-PEG16-CO-NHS (Active Ester) EDC_NHS->Activated_PEG 2. Form Active Ester Target_Amine Target-NH2 Activated_PEG->Target_Amine 4. Add Target Molecule & Adjust pH Conjugate Fmoc-NH-PEG16-CO-NH-Target (Conjugate) Target_Amine->Conjugate 3. Nucleophilic Attack

Caption: Workflow for EDC/NHS mediated conjugation.

G Start Low Conjugation Yield Check_Activation Review Activation Step Start->Check_Activation Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Sterics Consider Steric Hindrance Start->Check_Sterics Reagent_Quality Reagent_Quality Check_Activation->Reagent_Quality pH_Activation pH_Activation Check_Conditions->pH_Activation Increase_Time Increase_Time Check_Sterics->Increase_Time Reagent_Type Use Stronger Activator? (e.g., HATU) End Improved Yield Reagent_Type->End Reagent_Quality->Reagent_Type Yes pH_Coupling Coupling pH 7.2-8.0? pH_Coupling->End pH_Activation->pH_Coupling Yes Increase_Temp Increase Temperature? Increase_Temp->End Increase_Time->Increase_Temp Yes

Caption: Troubleshooting logic for low conjugation yield.

References

Common side reactions with Fmoc-NH-PEG16-CH2CH2COOH and how to avoid them.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fmoc-NH-PEG16-CH2CH2COOH. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid common side reactions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional linker molecule. It contains a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a 16-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. The Fmoc group is base-labile and commonly used in solid-phase peptide synthesis (SPPS) for the temporary protection of amino groups.[1][2] The PEG spacer enhances the solubility and reduces aggregation of the target molecule. The terminal carboxylic acid allows for conjugation to amine-containing molecules. Its primary applications are in bioconjugation, drug delivery, and the development of PROTACs.[3][4][5]

Q2: What are the most common side reactions observed when using this compound in solid-phase peptide synthesis (SPPS)?

A2: The most common side reactions include:

  • Aggregation of the growing peptide chain, which can hinder subsequent coupling and deprotection steps.[6][7]

  • Incomplete Fmoc deprotection , often a consequence of aggregation or steric hindrance.[2][8]

  • Difficult or incomplete coupling of the subsequent amino acid to the PEG linker's free amine.

  • Diketopiperazine formation , particularly at the dipeptide stage of synthesis.[7][9]

  • Aspartimide formation if aspartic acid residues are present in the peptide sequence.[7][9]

Q3: Can the PEG linker itself degrade during standard SPPS conditions?

A3: The ether linkages of the polyethylene glycol (PEG) chain are generally stable to the standard conditions of Fmoc-based solid-phase peptide synthesis (SPPS), including repeated treatments with piperidine (B6355638) for Fmoc deprotection and trifluoroacetic acid (TFA) for final cleavage from the resin.[10] However, if the PEG linker is attached to the resin via an acid-labile ester bond, prolonged exposure to strong acids or bases could potentially lead to hydrolysis.[10][11]

Troubleshooting Guides

Issue 1: Peptide Aggregation

Symptoms:

  • Resin beads clumping together.

  • Reduced swelling of the resin.[7]

  • Slow or incomplete Fmoc deprotection and coupling reactions, often indicated by faint or negative color tests (e.g., Kaiser test).

Root Causes:

  • Interchain hydrogen bonding of the growing peptide, especially with hydrophobic sequences.[7]

  • High loading capacity of the resin.[6][12]

Solutions:

StrategyExperimental Protocol
Use Low-Loading Resin Synthesize the peptide on a resin with a low loading capacity (e.g., 0.1-0.3 mmol/g) to increase the distance between peptide chains.[6][12]
Incorporate Chaotropic Agents Add chaotropic salts like LiCl (0.5 M) or KSCN to the coupling and deprotection solutions to disrupt hydrogen bonding.
Modify Solvents Switch from N,N-Dimethylformamide (DMF) to N-Methyl-2-pyrrolidone (NMP) or add Dimethyl sulfoxide (B87167) (DMSO) to the reaction solvents to improve solvation.[7]
Elevated Temperature Perform coupling reactions at a higher temperature (e.g., 40-60°C) to disrupt secondary structures.[7]
Microwave Synthesis Utilize microwave-assisted peptide synthesis to accelerate coupling and deprotection and reduce aggregation.[7]
Issue 2: Incomplete Fmoc Deprotection

Symptoms:

  • Positive Kaiser test (indicating free primary amines) after the coupling step, but a negative test after the subsequent deprotection attempt.

  • Mass spectrometry of the final product shows a significant peak corresponding to the mass of the desired peptide plus the Fmoc group (301.3 Da).

Root Causes:

  • Peptide aggregation preventing access of the deprotection reagent (piperidine) to the Fmoc group.[8]

  • Steric hindrance from the bulky PEG chain and the growing peptide.

Solutions:

StrategyExperimental Protocol
Increase Deprotection Time/Temperature Extend the deprotection time with 20% piperidine in DMF from the standard 10-20 minutes to 30-60 minutes. Alternatively, perform the deprotection at a slightly elevated temperature (e.g., 30-40°C).
Use a Stronger Base Replace piperidine with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2-5% in DMF). Note: DBU is a non-nucleophilic base and should be used with a small amount of piperidine (e.g., 2% DBU, 2% piperidine in DMF) to scavenge the dibenzofulvene byproduct.[13] Caution: DBU can increase the risk of aspartimide formation.[13]
Optimize Deprotection Monitoring Monitor the deprotection reaction by observing the UV absorbance of the dibenzofulvene-piperidine adduct in the flow-through of an automated synthesizer.[2][14]
Issue 3: Difficult Coupling Reaction

Symptoms:

  • Positive Kaiser test after the coupling step, indicating unreacted free amines.

  • Mass spectrometry of the final product shows deletion sequences.

Root Causes:

  • Steric hindrance from the PEG linker and the growing peptide chain.

  • Secondary structure formation (aggregation) of the peptide on the resin.

Solutions:

StrategyExperimental Protocol
Use a Stronger Coupling Reagent Switch from standard coupling reagents like HBTU/HOBt to more potent activators such as HATU or COMU.
Increase Equivalents and Reaction Time Increase the equivalents of the amino acid and coupling reagents (from 3-4 eq. to 5-6 eq.) and extend the coupling time (from 1-2 hours to 4-6 hours or overnight).
Double Coupling After the initial coupling reaction, drain the vessel, and add a fresh solution of the activated amino acid for a second coupling step.
Elevated Temperature/Microwave Perform the coupling at an elevated temperature (40-60°C) or use a microwave peptide synthesizer to improve reaction kinetics.[7]

Visual Guides

experimental_workflow cluster_synthesis Peptide Synthesis with PEG Linker Start Start Resin_Swelling Swell Resin in DMF Start->Resin_Swelling Fmoc_Deprotection_1 Fmoc Deprotection (20% Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection_1 Coupling_AA1 Couple First Amino Acid Fmoc_Deprotection_1->Coupling_AA1 Wash_1 Wash (DMF, DCM) Coupling_AA1->Wash_1 Fmoc_Deprotection_2 Fmoc Deprotection Wash_1->Fmoc_Deprotection_2 Coupling_AA2 Couple Second Amino Acid Fmoc_Deprotection_2->Coupling_AA2 Wash_2 Wash Coupling_AA2->Wash_2 Repeat_Cycles Repeat Deprotection/ Coupling Cycles Wash_2->Repeat_Cycles Couple_PEG_Linker Couple Fmoc-NH-PEG16-COOH Repeat_Cycles->Couple_PEG_Linker Final_Fmoc_Deprotection Final Fmoc Deprotection Couple_PEG_Linker->Final_Fmoc_Deprotection Conjugation On-Resin Conjugation (Optional) Final_Fmoc_Deprotection->Conjugation Cleavage Cleave from Resin (e.g., TFA Cocktail) Final_Fmoc_Deprotection->Cleavage Conjugation->Cleavage Precipitation Precipitate in Ether Cleavage->Precipitation Purification Purify by HPLC Precipitation->Purification End End Purification->End troubleshooting_logic Problem Problem Detected (e.g., Incomplete Reaction) Is_Aggregation Is Aggregation Suspected? (Clumped Resin, Poor Swelling) Problem->Is_Aggregation Aggregation_Solutions Implement Anti-Aggregation Strategies: - Low-Load Resin - Chaotropic Agents - NMP/DMSO Solvents - Higher Temperature Is_Aggregation->Aggregation_Solutions Yes Is_Deprotection Is it an Fmoc Deprotection Issue? Is_Aggregation->Is_Deprotection No Aggregation_Solutions->Is_Deprotection Deprotection_Solutions Optimize Deprotection: - Increase Time/Temp - Use DBU/Piperidine - Monitor Reaction Is_Deprotection->Deprotection_Solutions Yes Is_Coupling Is it a Coupling Issue? Is_Deprotection->Is_Coupling No Deprotection_Solutions->Is_Coupling Coupling_Solutions Optimize Coupling: - Stronger Reagents (HATU) - Double Couple - Increase Equivalents/Time Is_Coupling->Coupling_Solutions Yes Re-evaluate Re-evaluate Synthesis Is_Coupling->Re-evaluate No Coupling_Solutions->Re-evaluate

References

Technical Support Center: Addressing Solubility Issues of Fmoc-NH-PEG16-CH2CH2COOH Modified Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with peptides modified with Fmoc-NH-PEG16-CH2CH2COOH.

Frequently Asked Questions (FAQs)

Q1: My peptide, modified with this compound, is poorly soluble in aqueous buffers. What is the likely cause?

A1: The primary cause of poor solubility is likely the presence of the N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. The Fmoc group is highly hydrophobic and can promote peptide aggregation, counteracting the solubilizing effect of the polyethylene (B3416737) glycol (PEG) chain. While PEGylation generally enhances the solubility of peptides, the hydrophobicity of the Fmoc group can be a dominant factor, leading to insolubility in aqueous solutions.

Q2: Isn't the PEG16 chain supposed to make the peptide soluble?

A2: Yes, the PEG16 chain is incorporated to increase the hydrophilicity and solubility of the peptide.[1] However, the large, planar, and aromatic structure of the Fmoc group can induce strong intermolecular hydrophobic interactions, leading to aggregation that the PEG chain alone may not overcome. The overall solubility is a balance between the hydrophobic character of the Fmoc group and the peptide sequence itself, and the hydrophilic nature of the PEG chain.

Q3: What is the most effective first step to improve the solubility of my this compound modified peptide?

A3: The most effective initial step is to remove the N-terminal Fmoc group. This is a standard procedure in peptide chemistry and can be performed in the solution phase. Deprotection will expose the free amine of the PEG linker, significantly increasing the overall hydrophilicity of the peptide and disrupting the aggregation caused by the Fmoc group.

Q4: Are there any other factors that could be contributing to the poor solubility?

A4: Besides the Fmoc group, other factors can influence solubility:

  • Peptide Sequence: A high content of hydrophobic amino acids in the peptide sequence itself will contribute to poor solubility.

  • pH of the Solution: Peptides are least soluble at their isoelectric point (pI), where the net charge is zero. Adjusting the pH away from the pI can increase solubility.

  • Peptide Concentration: Higher concentrations can favor aggregation and precipitation.

Q5: Can I use organic co-solvents to dissolve my Fmoc-protected peptide?

A5: Yes, using a minimal amount of an organic co-solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) can help to initially dissolve the Fmoc-protected peptide.[2] However, it is crucial to consider the compatibility of these solvents with your downstream experiments, as they can be toxic to cells or interfere with assays. If used, the final concentration of the organic solvent should be kept as low as possible.

Troubleshooting Guide

This guide provides a step-by-step approach to addressing solubility issues with your this compound modified peptide.

Step 1: Initial Solubility Assessment

Before proceeding with any modifications, it is crucial to systematically assess the solubility of your peptide.

Protocol 1: Small-Scale Solubility Testing

  • Aliquot: Take a small, accurately weighed aliquot of your lyophilized peptide (e.g., 0.1-0.5 mg).

  • Initial Solvent: Attempt to dissolve the peptide in your primary aqueous buffer (e.g., PBS, Tris). Start with a small volume to create a concentrated stock.

  • Mechanical Agitation: Vortex the sample vigorously for 1-2 minutes.

  • Sonication: If the peptide does not dissolve, sonicate the sample in a water bath for 5-10 minutes.[2]

  • Observation: Visually inspect the solution for any undissolved particles or turbidity. A clear solution indicates successful dissolution.

Step 2: Troubleshooting Insoluble Peptides

If the peptide remains insoluble after the initial assessment, proceed with the following troubleshooting steps.

  • Determine Peptide pI: Calculate the theoretical isoelectric point (pI) of your peptide sequence using an online tool.

  • Acidic Peptides (pI < 7): If your peptide is acidic, try dissolving it in a slightly basic buffer (pH 7.5-8.5). You can also add a small amount of a dilute basic solution like 0.1 M ammonium (B1175870) bicarbonate.

  • Basic Peptides (pI > 7): If your peptide is basic, attempt to dissolve it in a slightly acidic buffer (pH 5.5-6.5). A dilute solution of acetic acid (e.g., 10%) can also be used.[2]

  • Minimal Organic Solvent: To a small aliquot of the peptide, add a minimal volume of DMSO or DMF to fully dissolve it.

  • Stepwise Dilution: Slowly add your aqueous buffer to the dissolved peptide solution dropwise while vortexing.

  • Monitor for Precipitation: If the solution becomes cloudy, you have reached the solubility limit in that buffer with the given percentage of organic solvent.

Step 3: Recommended Solution - N-Terminal Fmoc Deprotection

For persistent solubility issues, the most robust solution is the removal of the hydrophobic Fmoc group.

Protocol 2: Solution-Phase Fmoc Deprotection

  • Dissolution: Dissolve the this compound modified peptide in DMF.

  • Deprotection Reagent: Add a solution of 20% piperidine (B6355638) in DMF to the peptide solution. A typical ratio is 1:4 (v/v) of peptide solution to deprotection solution.

  • Reaction: Allow the reaction to proceed at room temperature for 30 minutes to 2 hours. The progress can be monitored by HPLC.

  • Removal of Reagents:

    • Precipitation: After the reaction is complete, precipitate the deprotected peptide by adding cold diethyl ether.

    • Centrifugation: Centrifuge the mixture to pellet the peptide.

    • Washing: Wash the peptide pellet several times with cold diethyl ether to remove the piperidine and the dibenzofulvene-piperidine adduct.

  • Drying: Dry the deprotected peptide pellet under vacuum.

  • Solubility Test: Re-dissolve the deprotected peptide in your desired aqueous buffer. A significant improvement in solubility is expected.

Potential Side Reactions during Deprotection:

  • Aspartimide Formation: If your peptide sequence contains an aspartic acid residue, aspartimide formation can occur under basic conditions. Adding 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine solution can help suppress this side reaction.[3]

  • Racemization: Prolonged exposure to basic conditions can lead to racemization of amino acids. It is important to monitor the reaction and stop it once the deprotection is complete.

Data Presentation

Peptide StateKey Chemical FeatureExpected Aqueous SolubilityRationale
Fmoc-Protected Hydrophobic N-terminal Fmoc groupLow to Very LowThe large, nonpolar Fmoc group promotes intermolecular aggregation, counteracting the hydrophilic effect of the PEG chain.
Deprotected Free N-terminal amine on the PEG linkerHighRemoval of the hydrophobic Fmoc group and exposure of a charged amine significantly increases the overall hydrophilicity of the molecule.

Experimental Protocols

Protocol 3: Detailed Methodology for Solubility Testing

Materials:

  • Lyophilized this compound modified peptide

  • Sterile, deionized water

  • Primary aqueous buffer (e.g., PBS, pH 7.4)

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Vortex mixer

  • Bath sonicator

  • Microcentrifuge

Procedure:

  • Prepare a stock solution of the peptide at a high concentration (e.g., 10 mg/mL) in 100% DMSO.

  • Create a serial dilution of the peptide stock solution in your desired aqueous buffer.

  • Visually inspect each dilution for any signs of precipitation or turbidity after a set incubation time (e.g., 1 hour at room temperature).

  • The highest concentration that remains a clear solution is the approximate solubility of the peptide in that buffer.

  • For a more quantitative assessment, the supernatant of centrifuged samples can be analyzed by HPLC to determine the concentration of the dissolved peptide.

Protocol 4: Detailed Methodology for Solution-Phase Fmoc Deprotection and Purification

Materials:

  • This compound modified peptide

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • Diethyl ether, anhydrous, cold (-20°C)

  • High-performance liquid chromatography (HPLC) system with a C18 column

  • Lyophilizer

Procedure:

  • Reaction Setup: In a clean glass vial, dissolve the Fmoc-protected peptide in DMF to a concentration of approximately 10-20 mg/mL.

  • Deprotection: Add 4 volumes of a 20% (v/v) piperidine in DMF solution to the peptide solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the disappearance of the starting material by injecting small aliquots into the HPLC at regular intervals (e.g., every 15-30 minutes).

  • Work-up: Once the reaction is complete (typically >95% conversion), transfer the reaction mixture to a larger centrifuge tube.

  • Precipitation: Slowly add 10 volumes of cold diethyl ether to the reaction mixture while gently vortexing. A white precipitate of the deprotected peptide should form.

  • Isolation: Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the precipitate.

  • Washing: Carefully decant the supernatant. Resuspend the pellet in fresh cold diethyl ether and repeat the centrifugation and decantation steps two more times to ensure complete removal of piperidine and the dibenzofulvene adduct.

  • Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification (Optional but Recommended): For high purity, the deprotected peptide can be further purified by preparative reverse-phase HPLC.

  • Lyophilization: Dissolve the purified peptide in a water/acetonitrile mixture and lyophilize to obtain a fluffy white powder.

Visualizations

Troubleshooting_Workflow start Start: Insoluble Fmoc-PEG-Peptide solubility_test Perform Small-Scale Solubility Test start->solubility_test insoluble Peptide Remains Insoluble solubility_test->insoluble ph_adjust Option A: pH Adjustment insoluble->ph_adjust  Assess pI cosolvent Option B: Organic Co-solvent insoluble->cosolvent  Caution for Assays deprotection Recommended Solution: N-Terminal Fmoc Deprotection insoluble->deprotection  Most Robust Method soluble Peptide Soluble ph_adjust->soluble If successful cosolvent->soluble If successful deprotection->soluble end End: Soluble Peptide for Experiment soluble->end Fmoc_Deprotection_Workflow start Start: Fmoc-PEG-Peptide dissolve Dissolve in DMF start->dissolve add_piperidine Add 20% Piperidine in DMF dissolve->add_piperidine react React at Room Temperature (Monitor by HPLC) add_piperidine->react precipitate Precipitate with Cold Diethyl Ether react->precipitate wash Wash Pellet with Cold Diethyl Ether (3x) precipitate->wash dry Dry Deprotected Peptide wash->dry end End: Soluble, Deprotected Peptide dry->end

References

How to monitor the progress of a reaction with Fmoc-NH-PEG16-CH2CH2COOH.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fmoc-NH-PEG16-CH2CH2COOH. This resource is designed to assist researchers, scientists, and drug development professionals in effectively monitoring the progress of reactions involving this reagent. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker containing a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a 16-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. The Fmoc group provides temporary protection of the amine, which can be removed under basic conditions.[1][2] The PEG spacer enhances solubility in aqueous media, and the carboxylic acid allows for conjugation to primary amines.[1] This linker is commonly used in peptide synthesis, drug delivery, and the development of PROTACs (Proteolysis Targeting Chimeras).[3]

Q2: Which analytical techniques are recommended for monitoring reactions with this linker?

Several analytical techniques can be employed to monitor the progress of reactions involving this compound. The most common and effective methods include:

  • High-Performance Liquid Chromatography (HPLC): Particularly Reverse-Phase HPLC (RP-HPLC), is a powerful tool for separating the starting materials, intermediates, and final products based on their hydrophobicity.[4][5]

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are invaluable for confirming the molecular weight of the products and identifying the degree of PEGylation.[6][7] Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS, providing detailed information about the reaction mixture.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR can be used to characterize the structure of the starting material and the final product, confirming the presence or absence of the Fmoc group and the integrity of the PEG chain.[10][11][12]

Q3: How can I monitor the deprotection of the Fmoc group?

The removal of the Fmoc group is a critical step. You can monitor its progress by:

  • UV-Vis Spectroscopy: The cleavage of the Fmoc group releases a dibenzofulvene-piperidine adduct, which has a characteristic UV absorbance around 300 nm. By monitoring the increase in absorbance at this wavelength, you can track the deprotection reaction in real-time.

  • HPLC: Injecting aliquots of the reaction mixture into an HPLC system will show the disappearance of the Fmoc-protected starting material and the appearance of the deprotected product with a different retention time.

  • Kaiser Test: This is a qualitative colorimetric test to detect the presence of free primary amines.[13] A positive test (dark blue color) indicates successful Fmoc deprotection. Note that this test does not work for N-terminal proline.[13]

Troubleshooting Guides

Issue 1: Incomplete or Slow Fmoc Deprotection

Symptoms:

  • The peak corresponding to the Fmoc-protected starting material persists in the HPLC chromatogram even after extended reaction time.

  • A negative or weak positive result from the Kaiser test.[13]

  • Low yield of the desired product.

Possible Causes and Solutions:

CauseRecommended Solution
Degraded Deprotection Reagent Use a fresh solution of the deprotection reagent (e.g., 20% piperidine (B6355638) in DMF). Ensure the piperidine is of high purity.
Steric Hindrance Increase the deprotection time or temperature. Consider using a stronger base, such as 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in addition to piperidine.
Peptide Aggregation Use a solvent system known to disrupt secondary structures, such as N-methylpyrrolidone (NMP) instead of or in combination with dimethylformamide (DMF).
Issue 2: Difficulty in Monitoring Reaction Progress by HPLC

Symptoms:

  • Poor separation between starting material and product peaks.

  • Broad or tailing peaks.

  • Inconsistent retention times.

Possible Causes and Solutions:

CauseRecommended Solution
Inappropriate HPLC Column Use a C18 reverse-phase column suitable for peptide or small molecule analysis.
Suboptimal Mobile Phase Optimize the gradient of your mobile phase (e.g., water/acetonitrile with 0.1% trifluoroacetic acid (TFA) or formic acid). A shallower gradient can improve resolution.
Sample Overload Inject a smaller volume or a more dilute sample onto the column.
Heterogeneity of PEG Be aware that PEGylated compounds can be heterogeneous, leading to broader peaks.[9][14] This is a known characteristic and may not indicate a problem with the reaction itself.

Experimental Protocols

Protocol 1: General Procedure for Monitoring Fmoc Deprotection by HPLC
  • Reaction Setup: Dissolve the this compound-containing compound in a suitable solvent (e.g., DMF). Add the deprotection reagent (e.g., 20% piperidine in DMF).

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the deprotection reaction in the aliquot by adding a dilute acid (e.g., 1% TFA in water).

  • HPLC Analysis: Inject the quenched aliquot into an RP-HPLC system.

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

    • Flow Rate: 1 mL/min

    • Detection: UV at 265 nm (for Fmoc group) and 220 nm (for amide bonds).

  • Data Analysis: Monitor the decrease in the peak area of the starting material and the increase in the peak area of the deprotected product over time.

Protocol 2: Reaction Monitoring by LC-MS
  • Sample Preparation: Prepare and quench aliquots from the reaction mixture as described in the HPLC protocol.

  • LC-MS Analysis: Analyze the samples using an LC-MS system. The liquid chromatography conditions can be similar to those used for HPLC analysis.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Mass Range: Scan a mass range that includes the expected molecular weights of the starting material, intermediates, and the final product.

  • Data Interpretation: Extract the ion chromatograms for the expected m/z values of the reactants and products to monitor their relative abundance over time. This will confirm the identity of the peaks observed in the HPLC chromatogram.[8][9]

Visualizations

Reaction_Monitoring_Workflow cluster_reaction Reaction cluster_monitoring Monitoring cluster_analysis Data Analysis start Start Reaction (e.g., Fmoc Deprotection or Coupling) reaction_vessel Reaction in Progress start->reaction_vessel sampling Take Aliquots at Time Points reaction_vessel->sampling quench Quench Reaction sampling->quench analysis Analytical Technique quench->analysis hplc HPLC analysis->hplc lcms LC-MS analysis->lcms nmr NMR analysis->nmr data_interpretation Interpret Data (Peak Areas, Mass Spectra) hplc->data_interpretation lcms->data_interpretation nmr->data_interpretation decision Reaction Complete? data_interpretation->decision workup Proceed to Workup decision->workup Yes continue_reaction Continue Reaction decision->continue_reaction No continue_reaction->reaction_vessel

Caption: Workflow for monitoring a chemical reaction.

Troubleshooting_Logic start Problem Detected (e.g., Incomplete Reaction) check_reagents Check Reagents (Freshness, Purity) start->check_reagents check_protocol Review Protocol (Time, Temperature, Stoichiometry) start->check_protocol check_instrument Verify Analytical Instrument (Calibration, Performance) start->check_instrument check_reagents->check_protocol No Issue modify_reagents Prepare Fresh Reagents check_reagents->modify_reagents Issue Found check_protocol->check_instrument No Issue modify_protocol Optimize Reaction Conditions check_protocol->modify_protocol Issue Found troubleshoot_instrument Calibrate/Maintain Instrument check_instrument->troubleshoot_instrument Issue Found rerun Re-run Experiment modify_reagents->rerun modify_protocol->rerun troubleshoot_instrument->rerun

Caption: A logical approach to troubleshooting experimental issues.

References

Technical Support Center: Preventing Protein Aggregation During PEGylation with Fmoc-NH-PEG16-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for protein PEGylation using Fmoc-NH-PEG16-CH2CH2COOH. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent protein aggregation during the conjugation process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it react with proteins?

A1: this compound is a heterobifunctional PEGylation reagent.[1][2][3] It contains a carboxylic acid group (-COOH) at one end and an Fmoc-protected amine (-NH-Fmoc) at the other, connected by a 16-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2][4] The carboxylic acid can be activated (e.g., using EDC and NHS) to react with primary amines on the protein surface, such as the N-terminus or the side chain of lysine (B10760008) residues, forming a stable amide bond.[1] The Fmoc protecting group on the other end can be removed under basic conditions to reveal a free amine for subsequent conjugation steps if desired.[1] The PEG spacer is hydrophilic and can help to increase the solubility and stability of the conjugated protein.[3][5]

Q2: What are the primary causes of protein aggregation during PEGylation?

A2: Protein aggregation during PEGylation is a common challenge that can arise from several factors:

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, or buffer composition can destabilize the protein, leading to unfolding and aggregation.[6][7][8]

  • High Protein or Reagent Concentration: High concentrations increase the likelihood of intermolecular interactions and cross-linking, which can cause aggregation.[7][9]

  • Over-labeling: The addition of too many PEG molecules can alter the protein's surface charge and isoelectric point (pI), potentially reducing its solubility.

  • Hydrophobicity of the Linker: While PEG itself is hydrophilic, the overall hydrophobicity of the protein can increase depending on the linker, promoting self-association.[6]

  • Pre-existing Aggregates: The starting protein sample may already contain small aggregates that can act as seeds for further aggregation during the PEGylation process.

  • Mechanical Stress: Agitation or shear forces during the reaction can induce protein unfolding and aggregation.[8]

Q3: How can I detect and quantify protein aggregation?

A3: Several analytical techniques can be used to assess protein aggregation:

  • Visual Inspection: The simplest method is to check for visible turbidity or precipitates in the solution.[6]

  • UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate the presence of large, light-scattering aggregates.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of larger aggregates.[7]

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on size. Aggregates will elute earlier than the monomeric protein.[7]

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, SDS-PAGE can reveal high-molecular-weight bands corresponding to cross-linked protein aggregates.[6][7]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF MS can identify the molecular weight of the PEGylated protein and detect the presence of multimers.[10][11]

Troubleshooting Guide

This guide provides solutions to common problems encountered during protein PEGylation with this compound.

Problem Potential Cause Recommended Solution
Visible precipitation or turbidity during the reaction. High protein or reagent concentration.Add the activated PEG reagent to the protein solution slowly and with gentle mixing to avoid localized high concentrations.[6] Consider lowering the overall protein concentration.[7]
Suboptimal buffer conditions (pH, ionic strength).Ensure the reaction buffer pH is optimal for both protein stability and the NHS-ester reaction (typically pH 7.2-8.5).[6] Screen a range of pH values to find the best balance. Add stabilizing excipients to the buffer.[6][7]
Protein instability at the reaction temperature.Conduct the reaction at a lower temperature (e.g., 4°C) for a longer duration to slow down both the reaction and potential aggregation.[6][7]
High molecular weight bands on non-reducing SDS-PAGE. Intermolecular cross-linking.Optimize the molar ratio of PEG reagent to protein to minimize over-labeling.[12] A lower molar excess of PEG is recommended to start.
Pre-existing aggregates in the protein stock.Ensure the starting protein solution is monomeric and free of aggregates by using techniques like SEC or DLS for quality control before starting the PEGylation.
Low yield of PEGylated protein. Inefficient activation of the carboxylic acid.Ensure the activation reagents (e.g., EDC, NHS) are fresh and used at the correct molar ratios.
Competing nucleophiles in the buffer.Avoid buffers containing primary amines, such as Tris, which will compete with the protein for reaction with the activated PEG.[12] Use buffers like phosphate-buffered saline (PBS) or HEPES.[12]
Hydrolysis of the activated NHS ester.Perform the reaction promptly after activating the PEG reagent, as the NHS ester is susceptible to hydrolysis in aqueous solutions.
Loss of biological activity after PEGylation. PEGylation at or near the active site.If possible, use site-directed mutagenesis to remove reactive amines near the active site or introduce them at a distal location. Consider using a lower molar ratio of PEG to protein to achieve a lower degree of PEGylation.
Protein denaturation during the process.Re-optimize reaction conditions (pH, temperature, buffer) to ensure the protein remains in its native conformation.

Experimental Protocols

Protocol 1: Activation of this compound with EDC/NHS

This protocol describes the activation of the carboxylic acid group of the PEG reagent to an NHS ester for subsequent reaction with protein amines.

  • Reagent Preparation:

    • Dissolve this compound in an appropriate anhydrous organic solvent (e.g., DMF or DMSO) to a final concentration of 100 mM.

    • Prepare fresh 500 mM stock solutions of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) in the same anhydrous solvent.

  • Activation Reaction:

    • In a microcentrifuge tube, combine the reagents in the following order:

      • 100 µL of 100 mM this compound

      • 22 µL of 500 mM NHS (1.1 molar equivalents)

      • 22 µL of 500 mM EDC (1.1 molar equivalents)

    • Vortex the mixture gently and incubate at room temperature for 1-2 hours, protected from light.

Protocol 2: PEGylation of a Model Protein

This protocol provides a general procedure for conjugating the activated PEG reagent to a protein. Note: Optimal conditions (protein concentration, PEG:protein molar ratio, pH, and temperature) should be determined empirically for each specific protein.

  • Protein Preparation:

    • Prepare the protein solution in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL. Ensure the protein solution is free of aggregates.

  • PEGylation Reaction:

    • Slowly add the desired molar excess of the activated this compound-NHS ester solution to the protein solution while gently stirring. A starting point is a 5 to 20-fold molar excess of PEG to protein.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching the Reaction:

    • Add a quenching reagent, such as 1 M Tris-HCl pH 8.0 or 1 M glycine, to a final concentration of 50-100 mM to consume any unreacted NHS ester.

    • Incubate for 30 minutes at room temperature.

  • Purification and Analysis:

    • Remove unreacted PEG and byproducts by size exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

    • Analyze the purified PEGylated protein using SDS-PAGE, SEC, and DLS to determine the degree of PEGylation and the extent of aggregation.

Protocol 3: Screening for Optimal PEGylation Conditions to Minimize Aggregation

This protocol outlines a small-scale screening approach to identify the best reaction conditions.

  • Experimental Design:

    • Set up a matrix of reactions varying the following parameters:

      • Protein Concentration: (e.g., 1 mg/mL, 5 mg/mL, 10 mg/mL)

      • PEG:Protein Molar Ratio: (e.g., 5:1, 10:1, 20:1)

      • pH: (e.g., 7.0, 7.5, 8.0)

      • Temperature: (e.g., 4°C, Room Temperature)

  • Reaction Setup:

    • Perform small-scale reactions (e.g., 50-100 µL) for each condition in parallel.

  • Analysis:

    • After the reaction, analyze a small aliquot from each condition for aggregation using DLS or by measuring turbidity.

    • Analyze the degree of PEGylation and aggregation for promising conditions using SDS-PAGE and SEC.

  • Selection of Optimal Conditions:

    • Choose the conditions that provide the desired degree of PEGylation with the lowest amount of aggregation for scale-up.

Data Presentation

Table 1: Recommended Stabilizing Excipients to Prevent Aggregation

Excipient Typical Concentration Mechanism of Action
Glycerol5-20% (v/v)Increases solvent viscosity and protein stability.[6]
Arginine50-100 mMSuppresses protein-protein interactions and aggregation.[6][7]
Sucrose/Trehalose5-10% (w/v)Stabilizes protein structure through preferential exclusion.[7]
Polysorbate 20/800.01-0.1% (v/v)Non-ionic surfactants that reduce surface-induced aggregation.[7]

Visualizations

PEGylation_Workflow cluster_reagent_prep Reagent Preparation cluster_reaction PEGylation Reaction cluster_purification Purification & Analysis PEG_reagent This compound Activated_PEG Activated PEG-NHS Ester PEG_reagent->Activated_PEG Activation Activators EDC / NHS Activators->Activated_PEG Reaction_Mix Reaction Mixture Activated_PEG->Reaction_Mix Protein_Sol Protein Solution (Aggregate-free) Protein_Sol->Reaction_Mix Purification Purification (SEC / Dialysis) Reaction_Mix->Purification Quench Final_Product Purified PEGylated Protein Purification->Final_Product Analysis Analysis (SDS-PAGE, DLS, SEC) Final_Product->Analysis

Caption: Experimental workflow for protein PEGylation.

Aggregation_Pathway Native Native Protein Unfolded Partially Unfolded Intermediate Native->Unfolded Stress (pH, Temp, Conc.) PEGylated Stable PEGylated Protein Native->PEGylated Successful PEGylation Unfolded->Native Refolding Aggregates Aggregates (Soluble/Insoluble) Unfolded->Aggregates Self-Association Troubleshooting_Logic Start Aggregation Observed? Check_Protein Check Starting Protein Quality (SEC, DLS) Start->Check_Protein Yes Success Aggregation Minimized Start->Success No Optimize_Conc Optimize Concentrations (Protein & PEG) Check_Protein->Optimize_Conc Optimize_Buffer Optimize Buffer (pH, Excipients) Optimize_Conc->Optimize_Buffer Optimize_Temp Optimize Temperature Optimize_Buffer->Optimize_Temp Optimize_Temp->Success Failure Aggregation Persists Optimize_Temp->Failure

References

PROTAC Synthesis Technical Support Center: Optimizing Yields with Fmoc-NH-PEG16-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of Proteolysis Targeting Chimera (PROTAC) synthesis, with a specific focus on the utilization of the Fmoc-NH-PEG16-CH2CH2COOH linker.

Frequently Asked Questions (FAQs)

Q1: What is the role of the this compound linker in PROTAC synthesis?

A1: this compound is a bifunctional linker used in the modular synthesis of PROTACs.[1][2][3] The Fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the amine, allowing for selective deprotection and subsequent coupling to either the E3 ligase ligand or the protein of interest (POI) ligand.[4][5][6] The carboxylic acid end enables amide bond formation with the other binding moiety. The polyethylene (B3416737) glycol (PEG) component, in this case with 16 ethylene (B1197577) glycol units, enhances the solubility and cell permeability of the final PROTAC molecule and provides the necessary length and flexibility to facilitate the formation of a stable ternary complex between the target protein and the E3 ligase.[2][3][7][8]

Q2: What are the critical steps in PROTAC synthesis using this linker that can affect the overall yield?

A2: The two most critical steps impacting the final yield are the Fmoc deprotection and the subsequent amide bond formation (coupling) reactions. Incomplete Fmoc removal will result in unreacted starting material, while inefficient coupling will lead to a low yield of the desired PROTAC.[9][10] Purification of the final product is also a crucial step where significant product loss can occur if not optimized.[1]

Q3: How does the length of the PEG linker, such as in this compound, influence the activity of the final PROTAC?

A3: The linker length is a critical parameter for PROTAC efficacy. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might not effectively bring the target protein and E3 ligase into close enough proximity for efficient ubiquitination.[7][8] The 16-atom chain length of this particular linker has been shown to be effective in certain systems, but the optimal length is target-dependent and often requires empirical optimization.[11]

Troubleshooting Guides

Problem 1: Low Yield After Fmoc Deprotection Step

Possible Cause: Incomplete removal of the Fmoc protecting group.

Troubleshooting Steps:

  • Optimize Deprotection Conditions: Standard conditions for Fmoc deprotection involve treating the Fmoc-protected intermediate with a solution of piperidine (B6355638) in N,N-dimethylformamide (DMF).[5][12] If you are experiencing low yields, consider the following adjustments:

    • Increase Reaction Time: Extend the reaction time to ensure complete deprotection. Monitoring the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is recommended.

    • Vary Piperidine Concentration: While 20% piperidine in DMF is common, concentrations can be adjusted. Some protocols suggest that for sensitive substrates, milder conditions might be necessary, while for more resistant cases, a higher concentration or a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) could be explored, though this may introduce side reactions.[13]

    • Ensure Anhydrous Conditions: Water can affect the efficiency of the deprotection reaction. Ensure that your solvents and reagents are anhydrous.

  • Monitor Reaction Progress: Use analytical techniques like LC-MS to track the disappearance of the starting material and the appearance of the deprotected amine. This will help you determine the optimal reaction time.

Problem 2: Low Yield During Amide Coupling Reaction

Possible Cause: Inefficient amide bond formation between the deprotected PEG linker and the carboxylic acid of the binding moiety (or vice versa).

Troubleshooting Steps:

  • Choice of Coupling Reagents: The selection of coupling reagents is crucial for high-yield amide bond formation.

    • Common Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient coupling reagents.[14][15]

    • Additives: The addition of a base such as N,N-diisopropylethylamine (DIPEA) is necessary to activate the carboxylic acid and neutralize any acid formed during the reaction.[16][17] Additives like 1-Hydroxybenzotriazole (HOBt) can be included to suppress racemization.[14]

  • Optimize Reaction Conditions:

    • Stoichiometry: Ensure the correct stoichiometry of reactants. Typically, a slight excess of the coupling reagents and the amine component is used.

    • Reaction Time and Temperature: Amide coupling reactions are often run at room temperature overnight.[16] Monitoring the reaction by LC-MS is essential to determine the point of completion.

    • Solvent: Anhydrous DMF is a common solvent for these reactions.[16][17] For nanoscale synthesis, N-Methyl-2-pyrrolidone (NMP) has been identified as an optimal solvent.[18]

  • Pre-activation: Consider pre-activating the carboxylic acid with the coupling reagent and base for a short period before adding the amine component. This can sometimes improve yields.[19]

Problem 3: Difficulty in Purifying the Final PROTAC

Possible Cause: The presence of closely related impurities or unreacted starting materials.

Troubleshooting Steps:

  • Optimize Purification Method:

    • Preparative HPLC: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common method for purifying PROTACs.[1][17]

    • Column and Gradient: Use a C18 column and optimize the gradient of your mobile phases (typically water and acetonitrile (B52724) with 0.1% trifluoroacetic acid or formic acid) to achieve good separation.[1]

    • Flash Chromatography: For larger scale purifications, flash column chromatography on silica (B1680970) gel can be used, though it may not provide the same level of purity as HPLC.[16]

  • Thorough Characterization: After purification, it is crucial to confirm the identity and purity of the final PROTAC using techniques such as LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy to rule out impurities that may interfere with biological assays.[9]

Data Presentation

Table 1: Representative Amide Coupling Conditions for PROTAC Synthesis

Coupling ReagentBaseAdditiveSolventTypical Yield (%)Reference
HATUDIPEA-DMF70-90[16][17]
HBTUDIPEAHOBtDMF65-85[14]
COMUDIPEA-DMF75-95[20]
Supported DCC-Oxyma PureCH2Cl2/CH3CN>90 (automated)[21]

Table 2: Impact of PEG Linker Length on PROTAC Degradation Efficacy (Example: ERα Degraders)

PROTACLinker Length (atoms)ERα Binding Affinity (IC50, nM)ERα Degradation (DC50, nM)Reference
Compound 19~5>1000[11]
Compound 212~5~100[11]
Compound 316~5~10[11]
Compound 419~5~50[11]
Compound 521~5~100[11]

Note: This data illustrates a general trend. The optimal linker length is specific to the target protein and E3 ligase pair.

Experimental Protocols

Protocol 1: General Procedure for Fmoc Deprotection
  • Dissolution: Dissolve the Fmoc-NH-PEG16-CH2CH2-Moiety1 (1 equivalent) in anhydrous DMF.

  • Addition of Piperidine: Add a solution of 20% piperidine in DMF to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction progress by LC-MS to confirm the complete disappearance of the starting material.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess piperidine. The crude amine is often used in the next step without further purification.

Protocol 2: General Procedure for Amide Coupling using HATU
  • Dissolution: Dissolve Moiety2-COOH (1 equivalent) in anhydrous DMF under a nitrogen atmosphere.

  • Activation: Add HATU (1.2 equivalents) and DIPEA (2-3 equivalents) to the solution and stir for 15 minutes at room temperature.[16][17]

  • Coupling: Add a solution of the deprotected H2N-PEG16-CH2CH2-Moiety1 (1.1 equivalents) in anhydrous DMF to the reaction mixture.

  • Reaction: Stir the reaction at room temperature overnight.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous acid (e.g., 5% citric acid), saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by preparative RP-HPLC to obtain the final PROTAC.[1]

Mandatory Visualization

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation start Start with Fmoc-NH-PEG16-linker and Binding Moieties fmoc_deprotection Fmoc Deprotection (Piperidine/DMF) start->fmoc_deprotection amide_coupling1 Amide Coupling 1 (e.g., HATU/DIPEA) fmoc_deprotection->amide_coupling1 intermediate_purification Intermediate Purification (Optional) amide_coupling1->intermediate_purification amide_coupling2 Amide Coupling 2 (e.g., HATU/DIPEA) intermediate_purification->amide_coupling2 final_purification Final Purification (Preparative HPLC) amide_coupling2->final_purification final_protac Final PROTAC final_purification->final_protac characterization Characterization (LC-MS, NMR) final_protac->characterization ternary_complex Ternary Complex Formation Assay (e.g., FRET, SPR) characterization->ternary_complex degradation_assay Western Blot for Target Degradation (DC50, Dmax) ternary_complex->degradation_assay cell_viability Cell Viability Assay degradation_assay->cell_viability optimization Data Analysis & Further Optimization cell_viability->optimization Ubiquitin_Proteasome_Pathway cluster_ubiquitination Ubiquitination Cascade cluster_degradation Proteasomal Degradation Ub Ubiquitin (Ub) E1 E1 (Ub-activating enzyme) Ub->E1 ATP E2 E2 (Ub-conjugating enzyme) E1->E2 Ub transfer E3 E3 Ligase E2->E3 Ub transfer Ternary_Complex Ternary Complex (POI-PROTAC-E3) E3->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex PROTAC PROTAC PROTAC->PROTAC PROTAC->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Polyubiquitination Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Peptides Degraded Peptides Proteasome->Peptides Troubleshooting_Logic start Low PROTAC Yield check_step Identify problematic step (Fmoc deprotection or coupling?) start->check_step fmoc_issue Low yield after Fmoc deprotection check_step->fmoc_issue Fmoc Deprotection coupling_issue Low yield after coupling reaction check_step->coupling_issue Coupling optimize_deprotection Optimize deprotection: - Increase reaction time - Vary piperidine concentration - Ensure anhydrous conditions fmoc_issue->optimize_deprotection optimize_coupling Optimize coupling: - Change coupling reagents (e.g., HATU) - Adjust stoichiometry - Pre-activate carboxylic acid coupling_issue->optimize_coupling monitor_reaction Monitor reaction progress (LC-MS) optimize_deprotection->monitor_reaction optimize_coupling->monitor_reaction successful_synthesis Improved Yield monitor_reaction->successful_synthesis

References

Storage and handling best practices to maintain Fmoc-NH-PEG16-CH2CH2COOH stability.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for the storage and handling of Fmoc-NH-PEG16-CH2CH2COOH to ensure its stability and optimal performance in your research. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For long-term stability, this compound should be stored at or below -20°C in a desiccated environment, protected from light.[1] Proper storage is crucial to prevent degradation of the Fmoc protecting group and the PEG chain.

Q2: How should I handle the compound upon receiving it?

Upon receipt, it is recommended to store the product under the conditions specified in the Certificate of Analysis, which is typically at -20°C.[2] The product may be shipped on blue ice, and it is important to transfer it to a freezer for long-term storage promptly.[1]

Q3: Is this compound sensitive to moisture?

Yes, PEG compounds, in general, can be hygroscopic. It is essential to store this compound in a desiccated environment to prevent moisture absorption, which can lead to hydrolysis and degradation.

Q4: What is the stability of the Fmoc protecting group?

The Fmoc (9-fluorenylmethyloxycarbonyl) group is a base-labile protecting group.[3] It is stable under acidic conditions but is readily cleaved by bases, most commonly by treatment with a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF).

Q5: In which solvents is this compound soluble?

This compound is generally soluble in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and dichloromethane (B109758) (DCM). The polyethylene (B3416737) glycol (PEG) chain enhances its solubility in aqueous media after the removal of the hydrophobic Fmoc group.

Storage and Handling Best Practices

To ensure the stability and integrity of your this compound, please adhere to the following guidelines.

ParameterRecommendationRationale
Storage Temperature -20°C or below for long-term storage.[1]Minimizes potential degradation of the Fmoc group and the PEG chain.
Moisture Store in a desiccated environment.Prevents hydrolysis of the compound.
Light Protect from light.Avoids potential photo-degradation.
Handling Allow the vial to warm to room temperature before opening.Prevents condensation of moisture inside the vial.
Freeze-Thaw Cycles Minimize repeated freeze-thaw cycles.Frequent temperature fluctuations can potentially affect the stability of the compound. While specific data for this molecule is limited, it is a general best practice for complex organic molecules.
Inert Atmosphere For extended long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).[4]Reduces the risk of oxidation.

Troubleshooting Guide

This guide addresses common issues that may arise during the use of this compound in your experiments.

Issue 1: Low or No Yield in Coupling Reaction

  • Q: I am experiencing a low yield when coupling the carboxylic acid end of this compound to a primary amine. What could be the cause?

    A: Several factors can contribute to low coupling efficiency:

    • Incomplete Activation: The carboxylic acid may not be fully activated. Ensure you are using fresh and appropriate activating agents (e.g., HATU, HBTU, or a carbodiimide (B86325) like EDC with an additive like NHS).[5]

    • Steric Hindrance: The bulky Fmoc group or the nature of your substrate may sterically hinder the coupling reaction.[5] Consider a longer pre-activation time or a different coupling reagent.

    • Poor Solubility: The reactants may not be fully dissolved in the reaction solvent.[5] Ensure complete dissolution before initiating the reaction. You can try sonicating the mixture or using a co-solvent.

    • Suboptimal Reaction Conditions: The reaction time, temperature, or stoichiometry of reagents might not be optimal. An excess of the activated PEG linker is often recommended to drive the reaction to completion.[6]

    • Hydrolysis of Activated Ester: If using a pre-activated ester (e.g., NHS ester), it may have hydrolyzed due to moisture. Always use anhydrous solvents and handle activated esters promptly.

Issue 2: Unexpected Side Products

  • Q: I am observing unexpected side products in my reaction mixture. What are the common side reactions?

    A: Side reactions can occur during both the activation and coupling steps:

    • N-acylurea Formation: When using carbodiimides (like EDC or DCC) for activation, the O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea, which reduces your yield.[7] Using an additive like N-hydroxysuccinimide (NHS) can minimize this side reaction.[7]

    • Diketopiperazine Formation: If you are coupling the PEG linker in a solid-phase peptide synthesis context, the dipeptide stage can be prone to diketopiperazine formation, especially if proline is one of the first two amino acids. This leads to chain termination.

    • Aspartimide Formation: In peptide synthesis, if your sequence contains aspartic acid, the piperidine used for Fmoc deprotection can catalyze the formation of a cyclic aspartimide, which can lead to a mixture of products.

Issue 3: Incomplete Fmoc Deprotection

  • Q: How can I confirm complete removal of the Fmoc group, and what should I do if it's incomplete?

    A: Incomplete Fmoc deprotection will cap the growing chain and terminate your synthesis.

    • Monitoring: The deprotection can be monitored by UV spectroscopy by detecting the release of the dibenzofulvene-piperidine adduct. On solid phase, a colorimetric test like the Kaiser test can be used to detect the presence of free primary amines after deprotection. A positive test (blue beads) indicates successful deprotection.

    • Troubleshooting: If deprotection is incomplete, you can extend the reaction time with the piperidine solution or perform a second treatment. Peptide aggregation can sometimes hinder deprotection; in such cases, using a stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in small amounts can be effective, though it should be used with caution as it can promote side reactions.

Experimental Protocols

Protocol: Coupling of this compound to a Primary Amine using HATU

This protocol provides a general guideline for the solution-phase coupling of the carboxylic acid moiety of this compound to a molecule containing a primary amine.

Materials:

  • This compound

  • Amine-containing substrate

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

Procedure:

  • Dissolution: In a clean, dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

  • Pre-activation: Add DIPEA (2 equivalents) to the solution and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Coupling: In a separate vessel, dissolve your amine-containing substrate (1.2 equivalents) in anhydrous DMF. Add this solution to the pre-activated PEG linker solution.

  • Reaction: Allow the reaction to proceed at room temperature for 2-4 hours, or until completion. The reaction progress can be monitored by an appropriate technique such as LC-MS or TLC.

  • Work-up and Purification: Once the reaction is complete, the product can be isolated by standard organic work-up procedures, followed by purification, typically using flash chromatography or preparative HPLC.

Visualizing Workflows and Relationships

Experimental Workflow for Amine Coupling

G Experimental Workflow: Coupling to a Primary Amine cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification A Dissolve this compound and HATU in anhydrous DMF C Add DIPEA to PEG/HATU solution for pre-activation (15-30 min) A->C B Dissolve amine substrate in anhydrous DMF D Add amine substrate solution to activated PEG linker B->D C->D E Stir at room temperature (2-4 hours) D->E F Monitor reaction progress (LC-MS or TLC) E->F G Reaction work-up F->G If complete H Purify product (Chromatography/HPLC) G->H

Caption: A typical workflow for the coupling of this compound to a primary amine.

Troubleshooting Logic for Low Coupling Yield

G Troubleshooting: Low Coupling Yield Start Low Coupling Yield Observed Q1 Is the PEG linker fully dissolved? Start->Q1 A1 Action: Use co-solvent or sonicate Q1->A1 No Q2 Are coupling reagents (e.g., HATU) fresh? Q1->Q2 Yes A1->Q2 A2 Action: Use fresh reagents Q2->A2 No Q3 Is reaction stoichiometry optimal? Q2->Q3 Yes A2->Q3 A3 Action: Increase excess of activated PEG linker Q3->A3 No Q4 Is steric hindrance a possibility? Q3->Q4 Yes A3->Q4 A4 Action: Increase reaction time or change coupling agent Q4->A4 Yes End Yield Improved Q4->End No A4->End

Caption: A decision tree to troubleshoot low yield in coupling reactions.

References

Validation & Comparative

Comparing the performance of Fmoc-NH-PEG16-CH2CH2COOH with other PEG linker lengths in PROTACs.

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the impact of Polyethylene (B3416737) Glycol (PEG) linker length on the efficacy of Proteolysis Targeting Chimeras (PROTACs), with a focus on the performance of 16-unit PEG linkers. This guide provides researchers, scientists, and drug development professionals with a comparative analysis supported by experimental data, detailed protocols, and illustrative diagrams to inform rational PROTAC design.

In the rapidly advancing field of targeted protein degradation, the linker connecting the target-binding warhead and the E3 ligase ligand in a PROTAC molecule is a critical determinant of its success. Among the various linker chemistries, polyethylene glycol (PEG) has gained prominence due to its hydrophilicity, biocompatibility, and tunable length. The length of this PEG linker is not merely a spacer but an active modulator of the PROTAC's ability to form a productive ternary complex, ultimately dictating its degradation efficiency. This guide synthesizes experimental findings to compare the performance of PROTACs bearing a 16-unit PEG linker, such as that derived from Fmoc-NH-PEG16-CH2CH2COOH, against shorter and longer PEG alternatives.

Data Presentation: The "Goldilocks" Effect of Linker Length

The efficacy of a PROTAC is primarily measured by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 indicates higher potency, while a higher Dmax signifies greater efficacy. The optimal PEG linker length is highly dependent on the specific target protein and the recruited E3 ligase, often exhibiting a "Goldilocks" effect where a linker that is too short or too long is suboptimal.

Below are tables summarizing comparative data from various studies on different protein targets, illustrating the impact of linker length on degradation efficiency.

Table 1: Comparative Efficacy of Estrogen Receptor α (ERα)-Targeting PROTACs with Varying Linker Lengths [1]

Linker Length (atoms)% ERα Degraded (at 10 µM)IC50 (µM) in MCF7 cells
9~50%>10
12~75%~5
16 ~95% ~1
19~70%~5
21~60%>10

This data suggests that for ERα degradation, a 16-atom linker provides the optimal length for both potent degradation and cellular growth inhibition.

Table 2: Degradation Potency of TANK-binding kinase 1 (TBK1)-Targeting PROTACs [2]

Linker Length (atoms)DC50 (nM)Dmax (%)
< 12No degradation observed-
12 - 29Submicromolar-
21 3 96%
2929276%

In the case of TBK1, a 21-atom linker, which is longer than the optimal 16-atom linker for ERα, demonstrated the highest potency, highlighting the target-dependent nature of linker optimization.

Table 3: Comparison of Bromodomain-containing protein 4 (BRD4)-Targeting PROTACs with Different PEG Linker Lengths [2]

Linker TypeLinker Length (PEG units)DC50 (µM) in H661 cells
No PEG0< 0.5
PEG1> 5
PEG2> 5
PEG4-5< 0.5

For BRD4, both very short (no PEG) and longer linkers (4-5 PEG units) were effective, while intermediate lengths (1-2 PEG units) were not, showcasing a non-linear relationship between linker length and efficacy.

Table 4: Influence of PEG Linker Length on Pharmacokinetic (PK) Properties (Hypothetical Data Based on General Trends) [][4][5]

Linker (PEG units)Oral Bioavailability (%)Plasma Half-life (hours)Metabolic Stability
4153.0Moderate
8183.5Moderate-High
16 12 3.2 Moderate-Low
2082.8Low

Generally, increasing PEG length can enhance solubility, but excessively long and flexible linkers may lead to reduced metabolic stability and permeability.[5][6]

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of PROTAC development. Below are detailed methodologies for key experiments cited in this guide.

Western Blot for Protein Degradation

Objective: To quantitatively measure the reduction in the level of a target protein following PROTAC treatment.

Methodology:

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTACs for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay kit.

  • Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE and Western Blotting: Load equal amounts of protein per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and a chemiluminescence imager. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). The percentage of protein degradation is calculated relative to the vehicle-treated control. This data is then used to determine the DC50 and Dmax values.

In Vitro Ubiquitination Assay

Objective: To determine if the PROTAC can induce the ubiquitination of the target protein by the recruited E3 ligase.

Methodology: [7]

  • Reaction Setup: In a microcentrifuge tube on ice, combine the following components in a final reaction volume of 25 µL: 10X Ubiquitination Buffer, ATP, E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5b), biotinylated ubiquitin, the purified target protein of interest (POI), and the E3 ligase complex (e.g., VHL or Cereblon complex).

  • PROTAC Addition: Add the PROTAC compound (dissolved in DMSO) to the reaction mixture. Include a vehicle-only control (DMSO).

  • Incubation: Incubate the reaction mixture at 30°C for 1-2 hours to allow for ubiquitination to occur.

  • Quenching and Sample Preparation: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

  • Western Blot Analysis: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.

  • Detection: Probe the membrane with a primary antibody against the POI to detect both the unmodified protein and higher molecular weight ubiquitinated species. Alternatively, use streptavidin-HRP to detect biotinylated ubiquitin conjugates. Visualize the bands using an ECL substrate. An increase in higher molecular weight bands in the presence of the PROTAC indicates successful ubiquitination.

Ternary Complex Formation Assay (AlphaLISA)

Objective: To measure the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in vitro.

Methodology: [8][9]

  • Reagent Preparation: Use a tagged target protein (e.g., GST-tagged) and a tagged E3 ligase (e.g., FLAG-tagged). Prepare a serial dilution of the PROTAC compound.

  • Assay Plate Setup: In a 384-well plate, add the tagged target protein, the tagged E3 ligase, and the PROTAC at various concentrations.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for ternary complex formation.

  • Addition of AlphaLISA Beads: Add AlphaLISA acceptor beads (e.g., anti-GST coated) and donor beads (e.g., anti-FLAG coated) to the wells.

  • Final Incubation: Incubate the plate in the dark at room temperature for another specified period (e.g., 60 minutes).

  • Signal Detection: Read the plate on an AlphaLISA-capable plate reader. A high AlphaLISA signal indicates that the donor and acceptor beads are in close proximity, which occurs upon the formation of the ternary complex. A bell-shaped dose-response curve is often observed, where at high PROTAC concentrations, the formation of binary complexes can lead to a decrease in the ternary complex signal (the "hook effect").[8]

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

PROTAC_Mechanism POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation

PROTAC Mechanism of Action

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_treatment 1. Treat cells with PROTAC series lysis 2. Cell Lysis cell_treatment->lysis quantification 3. Protein Quantification lysis->quantification denaturation 4. Denaturation quantification->denaturation sds_page 5. SDS-PAGE denaturation->sds_page transfer 6. Western Blot Transfer sds_page->transfer immunoblot 7. Immunoblotting transfer->immunoblot detection 8. Detection & Analysis immunoblot->detection

Western Blot Experimental Workflow

Linker_Logic linker_length Linker Length too_short Too Short linker_length->too_short leads to optimal Optimal linker_length->optimal can be too_long Too Long linker_length->too_long leads to steric_hindrance Steric Hindrance too_short->steric_hindrance causes productive_complex Productive Ternary Complex Formation optimal->productive_complex enables unproductive_complex Unproductive Complex/ High Entropy too_long->unproductive_complex results in steric_hindrance->too_short productive_complex->optimal unproductive_complex->too_long

Logical Relationship of Linker Properties

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes PTEN PTEN PTEN->PIP3 Inhibits

Simplified PI3K/AKT/mTOR Signaling Pathway

Conclusion

The length of the PEG linker is a paramount consideration in the design of efficacious PROTACs. The compiled data indicates that while a PEG16 linker (or a linker of equivalent atom length) can be highly effective, as seen in the case of ERα-targeting PROTACs, the optimal length is not universal and must be empirically determined for each target protein and E3 ligase pair. Factors such as the topology of the target protein's surface and the geometry of the E3 ligase complex contribute to this target-dependency. Furthermore, the linker's impact extends beyond degradation efficiency to influence crucial drug-like properties such as solubility and metabolic stability. Therefore, a systematic approach to linker design, exploring a range of lengths and compositions, is essential for the development of potent and selective protein degraders for therapeutic applications.

References

Choosing Your Linker: A Comparative Guide to Fmoc-NH-PEG16-CH2CH2COOH and Boc-NH-PEG16-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, peptide synthesis, and the development of targeted therapeutics, the choice of a bifunctional linker is a critical decision that can significantly impact experimental outcomes. This guide provides an in-depth, objective comparison of two widely used polyethylene (B3416737) glycol (PEG) linkers: Fmoc-NH-PEG16-CH2CH2COOH and Boc-NH-PEG16-CH2CH2COOH. By examining their chemical properties, deprotection efficiencies, and potential side reactions, this document aims to equip you with the necessary information to make an informed decision for your specific application.

The core difference between these two molecules lies in the nature of the amine-protecting group: the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-butoxycarbonyl (Boc) group. This fundamental distinction dictates the chemical environments they are compatible with and the strategies for their selective removal, forming the basis of orthogonal protection schemes in complex syntheses.[]

At a Glance: Key Differences and Performance Metrics

To facilitate a rapid comparison, the following table summarizes the key characteristics and typical performance of this compound and Boc-NH-PEG16-CH2CH2COOH.

FeatureThis compoundBoc-NH-PEG16-CH2CH2COOH
Protecting Group 9-fluorenylmethyloxycarbonyl (Fmoc)tert-butoxycarbonyl (Boc)
Deprotection Condition Base-labile (e.g., 20% piperidine (B6355638) in DMF)Acid-labile (e.g., 20-50% TFA in DCM)
Typical Deprotection Time 5 - 30 minutes30 - 120 minutes
Orthogonality Compatible with acid-labile protecting groups (e.g., Boc, tBu)Compatible with base-labile protecting groups (e.g., Fmoc)
Key Side Reactions Aspartimide formation, dibenzofulvene adductsAlkylation by tert-butyl cation, cleavage of other acid-sensitive groups
Monitoring UV spectroscopy (dibenzofulvene byproduct)TLC, LC-MS

Deprotection Mechanisms and Experimental Workflows

Understanding the chemical pathways of deprotection is crucial for optimizing reaction conditions and troubleshooting. The following diagrams illustrate the deprotection mechanisms for both Fmoc and Boc groups, as well as a typical experimental workflow for each.

Fmoc_Deprotection_Mechanism Fmoc_PEG Fmoc-NH-PEG-R Intermediate1 Carbanion Intermediate Fmoc_PEG->Intermediate1 Proton Abstraction Piperidine Piperidine (Base) DBF_Adduct Dibenzofulvene-Piperidine Adduct DBF Dibenzofulvene Intermediate1->DBF β-elimination Deprotected_PEG H2N-PEG-R DBF->DBF_Adduct Trapping

Fmoc Deprotection Mechanism

Boc_Deprotection_Mechanism Boc_PEG Boc-NH-PEG-R Protonated_Boc Protonated Boc-PEG Boc_PEG->Protonated_Boc Protonation TFA TFA (Acid) Carbocation tert-Butyl Cation Protonated_Boc->Carbocation Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Deprotected_PEG H2N-PEG-R Carbamic_Acid->Deprotected_PEG CO2 CO2 Carbamic_Acid->CO2

Boc Deprotection Mechanism

Experimental Protocols

The following are detailed, generalized protocols for the deprotection of this compound and Boc-NH-PEG16-CH2CH2COOH.

Protocol 1: Fmoc Deprotection

This protocol describes a standard procedure for the removal of the Fmoc group using piperidine.

Materials:

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Dissolve the Fmoc-protected PEG linker in DMF to a concentration of approximately 0.1 M.

  • Add piperidine to the solution to a final concentration of 20% (v/v).[2][3]

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS, looking for the disappearance of the starting material and the appearance of the deprotected product. Deprotection is typically complete within 5-30 minutes.[3]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the majority of the DMF and piperidine.

  • Add cold diethyl ether to the residue to precipitate the deprotected PEG linker.

  • Collect the precipitate by filtration or centrifugation and wash with additional cold diethyl ether.

  • Dry the product under vacuum.

Protocol 2: Boc Deprotection

This protocol outlines a common method for the removal of the Boc group using trifluoroacetic acid (TFA).

Materials:

  • Boc-NH-PEG16-CH2CH2COOH

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)[4][5]

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.[4]

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[4] If the substrate contains sensitive functional groups prone to alkylation by the tert-butyl cation, add a scavenger such as TIS (2.5-5% v/v).[5]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[4]

  • Once the reaction is complete, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of residual TFA, co-evaporate with toluene (B28343) (3x).[4]

  • For neutralization, dissolve the residue in DCM and wash with a saturated aqueous solution of NaHCO₃. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.[4]

Potential Side Reactions and Mitigation Strategies

Both deprotection methods have the potential for side reactions that can impact the purity and yield of the final product.

Fmoc Deprotection:

  • Aspartimide Formation: In peptide synthesis, piperidine can induce the formation of a stable five-membered ring at aspartic acid residues, leading to racemization and the formation of β-peptides.[6]

  • Dibenzofulvene Adducts: The dibenzofulvene byproduct of Fmoc deprotection is reactive and can form adducts with the deprotected amine if not efficiently scavenged by piperidine.[7]

Boc Deprotection:

  • Alkylation: The tert-butyl cation generated during deprotection is a reactive electrophile that can alkylate nucleophilic residues such as tryptophan and methionine. This can be minimized by the addition of scavengers like TIS or thioanisole.[5][8]

  • Cleavage of Other Acid-Sensitive Groups: The strongly acidic conditions required for Boc deprotection can also cleave other acid-labile protecting groups, such as tert-butyl esters, if present in the molecule.[9]

Decision-Making Workflow: Which Linker to Choose?

The choice between this compound and Boc-NH-PEG16-CH2CH2COOH is highly dependent on the overall synthetic strategy and the chemical nature of the molecules to be conjugated. The following decision-making workflow can help guide your selection.

Decision_Workflow Start Start: Select a PEG Linker Acid_Sensitive Does your molecule contain acid-sensitive functional groups? Start->Acid_Sensitive Base_Sensitive Does your molecule contain base-sensitive functional groups? Acid_Sensitive->Base_Sensitive No Choose_Fmoc Choose this compound Acid_Sensitive->Choose_Fmoc Yes Orthogonal Is an orthogonal protection strategy required? Base_Sensitive->Orthogonal No Choose_Boc Choose Boc-NH-PEG16-CH2CH2COOH Base_Sensitive->Choose_Boc Yes Orthogonal->Choose_Fmoc Yes, with Boc/tBu Orthogonal->Choose_Boc Yes, with Fmoc Consider_Alternative Consider alternative protecting group strategies Orthogonal->Consider_Alternative Uncertain

Decision-Making Workflow

References

A Comparative Guide to the Mass Spectrometry Analysis of Peptides Conjugated with Fmoc-NH-PEG16-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the precise characterization of modified peptides is paramount. Peptide conjugation with polyethylene (B3416737) glycol (PEG) linkers, such as Fmoc-NH-PEG16-CH2CH2COOH, is a common strategy to enhance their therapeutic properties. However, this modification introduces significant challenges for mass spectrometry (MS) analysis. This guide provides an objective comparison of the performance of this compound in peptide analysis by mass spectrometry against alternative reagents, supported by experimental considerations and detailed protocols.

Performance Comparison: this compound vs. Alternative PEGylation Reagents

The choice of PEGylation reagent critically impacts the quality and interpretability of mass spectrometry data. A key consideration is the polydispersity of the PEG linker. Traditional PEG synthesis often results in a mixture of chain lengths, which complicates MS analysis. In contrast, monodisperse PEG reagents offer a single, defined molecular weight, leading to significantly cleaner and more easily interpretable mass spectra.

Here, we compare this compound, which may be polydisperse depending on its synthesis, with monodisperse alternatives like discrete PEG (dPEG®) reagents.

FeatureThis compound (Potentially Polydisperse)Monodisperse PEG Reagents (e.g., dPEG®)
Mass Spectrum Quality Broad, complex peaks due to multiple PEG chain lengths, making accurate mass determination challenging.Sharp, single peaks for the conjugated peptide, enabling precise mass determination.[1]
Data Interpretation Complicated by overlapping isotopic clusters from different PEG adducts, hindering confident identification.Simplified data analysis with clear identification of the conjugated species.
Fragmentation Analysis (MS/MS) Complex fragmentation patterns with overlapping fragment ions from different parent masses, making sequence confirmation difficult.Predictable fragmentation patterns, facilitating straightforward sequence verification and localization of the modification.
Quantitative Analysis Difficult to achieve high accuracy and reproducibility due to the heterogeneous nature of the conjugate.Enables accurate and reproducible quantification due to the homogeneity of the labeled peptide population.
Fmoc Protecting Group Can influence fragmentation, potentially leading to a characteristic fragment at m/z 179.1, but also adds complexity to the spectrum.Typically lacks bulky protecting groups, resulting in cleaner fragmentation spectra focused on the peptide backbone.

Experimental Protocols

A robust experimental protocol is crucial for the successful mass spectrometry analysis of PEGylated peptides. Below are detailed methodologies for sample preparation and LC-MS/MS analysis.

Sample Preparation of this compound Conjugated Peptide
  • Conjugation Reaction:

    • Dissolve the peptide in a suitable buffer, such as 50 mM sodium bicarbonate, pH 8.5.

    • Add a 1.5 to 5-fold molar excess of this compound (activated as an NHS-ester) to the peptide solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.

    • Quench the reaction by adding a small amount of a primary amine-containing buffer, such as 1 M Tris-HCl, pH 8.0.

  • Purification of the Conjugated Peptide:

    • Purify the PEGylated peptide from excess reagent and unconjugated peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column.

    • Use a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).

    • Collect fractions corresponding to the PEGylated peptide and confirm the molecular weight by initial MS analysis.

    • Lyophilize the purified fractions.

  • Sample Preparation for Mass Spectrometry:

    • Reconstitute the lyophilized PEGylated peptide in a solution of 50% acetonitrile and 0.1% formic acid in water.

    • For improved signal and reduced charge state complexity, especially with polydisperse PEGs, consider the post-column addition of a charge-reducing agent like triethylamine (B128534) (TEA) at a concentration of 0.1-0.5% during the LC-MS run.[2]

LC-MS/MS Analysis Protocol
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS):

    • Instrument: A high-resolution mass spectrometer such as an Orbitrap or Q-TOF is recommended for accurate mass measurements.[2]

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • MS1 Scan Range: m/z 300-2000.

    • MS/MS Fragmentation: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).

    • Data-Dependent Acquisition: Select the top 3-5 most intense ions from the MS1 scan for MS/MS fragmentation.

Visualizing the Workflow and Comparison

To better illustrate the experimental process and the rationale for choosing a particular PEGylation reagent, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis Peptide Peptide Conjugation Conjugation Reaction Peptide->Conjugation PEG_Reagent This compound PEG_Reagent->Conjugation Purification RP-HPLC Purification Conjugation->Purification Final_Sample Purified Conjugate Purification->Final_Sample LC_Separation LC Separation Final_Sample->LC_Separation ESI_Ionization ESI Ionization LC_Separation->ESI_Ionization MS1_Scan MS1 Scan (Full Mass Spectrum) ESI_Ionization->MS1_Scan MS2_Fragmentation MS/MS Fragmentation MS1_Scan->MS2_Fragmentation Data_Analysis Data Analysis MS2_Fragmentation->Data_Analysis

Experimental workflow for MS analysis of PEGylated peptides.

Comparison_Logic cluster_reagents PEGylation Reagent Choice cluster_outcomes Mass Spectrometry Outcome Fmoc_PEG This compound (Potentially Polydisperse) Complex_MS Complex Mass Spectrum (Difficult Interpretation) Fmoc_PEG->Complex_MS leads to Mono_PEG Monodisperse PEG Reagents (e.g., dPEG®) Simple_MS Simple Mass Spectrum (Clear Interpretation) Mono_PEG->Simple_MS leads to

Logical comparison of PEGylation reagent impact on MS data.

References

A Comparative Guide to HPLC Methods for Purity Assessment of Fmoc-NH-PEG16-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of polyethylene (B3416737) glycol (PEG) linkers is a critical quality attribute in the synthesis of bioconjugates, antibody-drug conjugates (ADCs), and other targeted therapeutics. Fmoc-NH-PEG16-CH2CH2COOH, a heterobifunctional PEG linker, is frequently utilized to introduce a hydrophilic spacer. Ensuring its purity is paramount to the successful and reproducible synthesis of the final drug product. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of this compound, supported by established experimental protocols for similar PEGylated molecules.

Introduction to HPLC Techniques for PEG Analysis

Two primary HPLC modes are widely employed for the analysis of PEGylated compounds: Reversed-Phase HPLC (RP-HPLC) and Size-Exclusion Chromatography (SEC).

  • Reversed-Phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. While the PEG chain itself is hydrophilic, the presence of the hydrophobic Fmoc protecting group and the overall molecular structure allows for retention and separation on a non-polar stationary phase. RP-HPLC is a powerful technique for separating the main component from less polar or more polar impurities.[1][]

  • Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume in solution.[3][4] This technique is particularly useful for identifying high or low molecular weight impurities, such as PEG oligomers of different lengths or degradation products.[3][5]

The choice between these methods, or their use in conjunction, depends on the specific impurities that need to be detected and quantified.

Comparative Analysis of HPLC Methods

ParameterReversed-Phase HPLC (RP-HPLC)Size-Exclusion Chromatography (SEC)
Principle Separation based on hydrophobicitySeparation based on hydrodynamic volume
Primary Application Purity assessment, separation of closely related impurities and isomers.[]Detection of aggregates, oligomers, and fragments.[3][4]
Typical Column C18 or C8, 3-5 µm, 150-250 x 4.6 mmSilica-based with hydrophilic coating (e.g., diol), 3-5 µm, 300 x 7.8 mm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) in Water[6][7]150 mM Sodium Phosphate Buffer, pH 7.0[3][5]
Mobile Phase B 0.1% TFA or FA in Acetonitrile[6][7]Isocratic elution (single mobile phase)
Gradient Gradient elution from low to high organic contentIsocratic elution
Flow Rate 0.8 - 1.2 mL/min0.5 - 1.0 mL/min[3]
Temperature 30 - 40 °CAmbient or controlled (e.g., 25 °C)[3]
Detection UV (265 nm for Fmoc group), Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), Mass Spectrometry (MS)[8][]Refractive Index (RI), ELSD, CAD, Multi-Angle Light Scattering (MALS)
Strengths High resolution for closely related impurities, compatible with MS.Good for detecting size variants, non-destructive.
Limitations May not resolve impurities with similar hydrophobicity but different molecular weights.Lower resolution for impurities of similar size, buffer components can interfere with some detectors.

Experimental Protocols

The following are detailed experimental protocols adapted from literature for the analysis of similar PEGylated compounds. These serve as excellent starting points for method development for this compound.

Method 1: Reversed-Phase HPLC (RP-HPLC)

This method is adapted from a stability-indicating assay for a PEGylated phospholipid and is suitable for separating the target compound from potential synthetic byproducts and degradants.[6][7]

  • Instrumentation: HPLC or UPLC system with a UV detector and/or a Charged Aerosol Detector (CAD).

  • Column: C18 column (e.g., Agilent Zorbax, Waters XBridge), 3.5 µm particle size, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile (B52724).

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 30
    20.0 95
    25.0 95
    25.1 30

    | 30.0 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detector: UV at 265 nm (for the Fmoc group). A CAD can be used in series for universal detection of non-volatile analytes.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (e.g., 50:50 v/v) to a concentration of approximately 1 mg/mL.

Method 2: Size-Exclusion Chromatography (SEC)

This method is based on standard protocols for the analysis of PEG and PEGylated proteins and is designed to detect high and low molecular weight impurities.[3][5]

  • Instrumentation: HPLC system with a Refractive Index (RI) detector.

  • Column: SEC column suitable for aqueous mobile phases (e.g., Waters Ultrahydrogel, Agilent Zenix), 3 µm particle size, 7.8 x 300 mm.

  • Mobile Phase: 150 mM Sodium Phosphate Buffer, pH 7.0.

  • Elution: Isocratic.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30 °C.

  • Detector: Refractive Index (RI).

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 2 mg/mL.

Potential Impurities

During the synthesis and storage of this compound, several impurities may arise:

  • Incomplete PEGylation: Starting materials such as H2N-PEG16-CH2CH2COOH.

  • Di-PEGylated species: Formed if the starting PEG material contains a di-acid.

  • Fmoc-related impurities: Such as Fmoc-OH or byproducts from the Fmoc protection step.

  • Hydrolysis products: Cleavage of the amide or ester linkages under certain conditions.

  • PEG oligomers of different lengths: If the starting PEG material is not monodisperse.

Method Development and Validation Workflow

The selection and optimization of an appropriate HPLC method should follow a systematic workflow.

HPLC_Method_Development cluster_0 Method Development cluster_1 Method Validation cluster_2 Application A Define Analytical Target Profile B Select HPLC Mode (RP-HPLC vs. SEC) A->B Based on likely impurities C Screen Columns and Mobile Phases B->C Initial scouting D Optimize Chromatographic Conditions C->D Fine-tuning separation E Specificity D->E Begin validation F Linearity & Range E->F G Accuracy & Precision F->G H Robustness G->H I LOD & LOQ H->I J Routine Purity Testing I->J Implement for QC K Stability Studies J->K

Caption: Workflow for HPLC Method Development and Validation.

Logical Relationship of HPLC Components

The interplay of different components in an HPLC system is crucial for achieving a successful separation.

HPLC_Components cluster_system HPLC System pump Pump Mobile Phase Delivery injector Injector Sample Introduction pump->injector Pressurized Flow column Column Separation injector->column Sample Loading detector Detector Analyte Detection column->detector Elution data_system Data System Control & Analysis detector->data_system Signal data_system->pump data_system->injector data_system->detector

Caption: Logical Flow of an HPLC System.

Conclusion

Both RP-HPLC and SEC are valuable techniques for assessing the purity of this compound. RP-HPLC, with its high resolving power for closely related impurities, is often the primary method for purity determination. SEC serves as a complementary method, ideal for identifying oligomeric and other size-based impurities. The choice of method should be guided by a thorough understanding of the potential impurity profile of the PEG linker. The provided experimental protocols offer a solid foundation for developing and validating robust analytical methods to ensure the quality and consistency of this critical reagent in drug development.

References

A Researcher's Guide to Validating PROTAC Activity: A Comparative Analysis Featuring the PEG16 Linker

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the rapidly evolving field of targeted protein degradation, the synthesis of a novel Proteolysis Targeting Chimera (PROTAC) is just the beginning. The true measure of success lies in the rigorous functional validation of its activity. This guide provides a comprehensive comparison of key functional assays to characterize PROTACs, with a special focus on those synthesized using the flexible and widely-used Fmoc-NH-PEG16-CH2CH2COOH linker. We will delve into the experimental data, detailed protocols, and the critical role of the linker in PROTAC efficacy.

At the heart of every PROTAC is a tripartite structure: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that tethers them together. The linker, far from being a passive spacer, profoundly influences the PROTAC's solubility, cell permeability, and the geometry of the ternary complex (POI-PROTAC-E3 ligase), all of which are critical for efficient protein degradation. The this compound linker, a polyethylene (B3416737) glycol (PEG)-based linker, is frequently employed due to its ability to enhance solubility and provide conformational flexibility, which can be advantageous for optimizing ternary complex formation.

The PROTAC Mechanism of Action: A Symphony of Induced Proximity

A PROTAC's function is to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). By bringing a target protein and an E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the target protein. This polyubiquitination marks the target protein for degradation by the 26S proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (e.g., with PEG16 Linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome Recognized by Degradation Degraded Peptides Proteasome->Degradation Degrades to

Figure 1: PROTAC-mediated protein degradation pathway.

Comparative Analysis of Linker Performance: The Impact on Degradation Efficacy

The choice of linker is a critical determinant of a PROTAC's potency and efficacy. While the this compound linker offers advantages in terms of flexibility and solubility, its performance must be empirically validated against other linker types, including shorter or longer PEG chains, alkyl chains, and more rigid structures. The optimal linker is highly dependent on the specific target protein and E3 ligase pair.

Below are tables summarizing experimental data from studies that systematically evaluated the impact of linker length and composition on PROTAC activity.

Case Study 1: Estrogen Receptor α (ERα) Degradation

A systematic investigation into the effect of linker length on ERα degradation revealed a clear optimal length for maximal efficacy.[1]

PROTAC CompoundLinker Length (atoms)Cell LineIC50 (µM) (Cell Viability)ERα Degradation
11 9MCF7> 50Moderate
12 12MCF7~25Good
13 16MCF7~10Excellent
14 19MCF7~20Good
15 21MCF7> 50Moderate

Data synthesized from Cyrus et al., Mol. BioSyst., 2011.[1]

This data suggests that for ERα degradation, a 16-atom linker provides the optimal spacing and flexibility for efficient ternary complex formation and subsequent degradation.

Case Study 2: BCR-ABL Degradation in Chronic Myeloid Leukemia (CML)

In a study developing PROTACs to degrade the oncogenic kinase BCR-ABL, the composition of the linker was shown to be critical. PROTACs were synthesized using the BCR-ABL inhibitor dasatinib (B193332) and a PEG linker.[2]

PROTACLinker CompositionCell LineDC50 (nM)
Lys-PEG1-Dasa Lysine-PEG1K562~10
Leu-PEG1-Dasa Leucine-PEG1K562~50
Phe-PEG1-Dasa Phenylalanine-PEG1K562> 100

Data synthesized from Dang et al., J. Med. Chem., 2020.[2]

These findings highlight that even subtle changes in the linker composition, in this case, the amino acid attached to the PEG linker, can significantly impact the degradation efficiency.

Key Functional Assays to Validate PROTAC Activity

A multi-pronged experimental approach is essential to fully characterize the activity of a newly synthesized PROTAC. The following assays provide a robust framework for validation.

Experimental_Workflow cluster_workflow PROTAC Validation Workflow Start Synthesized PROTAC (with PEG16 Linker) WB Western Blot (Target Degradation, DC50, Dmax) Start->WB Ubiquitination Ubiquitination Assay (Mechanism of Action) WB->Ubiquitination Confirm Mechanism Viability Cell Viability Assay (Functional Outcome, IC50) WB->Viability Assess Functional Effect Off_Target Off-Target Analysis (Proteomics, CETSA) Ubiquitination->Off_Target Viability->Off_Target Evaluate Selectivity End Validated PROTAC Off_Target->End

Figure 2: Experimental workflow for PROTAC validation.

Western Blotting: The Gold Standard for Quantifying Protein Degradation

Western blotting is the most direct and widely used method to quantify the degradation of the target protein. This technique allows for the determination of two crucial parameters:

  • DC50: The concentration of the PROTAC that induces 50% degradation of the target protein.

  • Dmax: The maximum percentage of target protein degradation achieved.

Experimental Protocol: Western Blotting

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the chemiluminescent signal using an ECL substrate and an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control.

    • Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.

Ubiquitination Assay: Confirming the Mechanism of Action

This assay confirms that the observed protein degradation is mediated by the ubiquitin-proteasome system. An increase in the ubiquitinated form of the target protein upon PROTAC treatment provides strong evidence for the intended mechanism of action.

Experimental Protocol: Immunoprecipitation-Western Blot for Ubiquitination

  • Cell Culture and Treatment:

    • Treat cells with the PROTAC at a concentration known to induce significant degradation (e.g., 5x DC50) for a shorter time course (e.g., 1-4 hours). Include a vehicle control and a proteasome inhibitor (e.g., MG132) as a positive control.

  • Cell Lysis:

    • Lyse cells in a buffer containing a deubiquitinase inhibitor (e.g., PR-619).

  • Immunoprecipitation:

    • Incubate the cell lysates with an antibody against the target protein overnight at 4°C.

    • Add Protein A/G agarose (B213101) beads to pull down the antibody-protein complex.

    • Wash the beads several times to remove non-specific binding.

  • Western Blotting:

    • Elute the protein from the beads and perform SDS-PAGE and Western blotting as described above.

    • Probe the membrane with an anti-ubiquitin antibody to detect polyubiquitinated target protein. A smear or ladder of high molecular weight bands indicates ubiquitination.

Cell Viability/Cytotoxicity Assays: Assessing the Functional Consequences

These assays determine the effect of target protein degradation on cell survival and proliferation. The half-maximal inhibitory concentration (IC50) can be determined, providing a measure of the PROTAC's functional potency.

Experimental Protocol: MTT or CellTiter-Glo® Assay

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • PROTAC Treatment:

    • Treat the cells with a serial dilution of the PROTAC for a longer duration (e.g., 72 hours).

  • Assay Procedure (MTT):

    • Add MTT reagent to each well and incubate for 2-4 hours.

    • Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm.

  • Assay Procedure (CellTiter-Glo®):

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and plot it against the PROTAC concentration to determine the IC50 value.

Advanced Assays for Deeper Mechanistic Insights

For a more in-depth understanding of PROTAC activity, advanced biophysical assays can be employed.

  • Cellular Thermal Shift Assay (CETSA): This assay measures the thermal stability of the target protein in intact cells. Binding of the PROTAC to the target protein can alter its melting temperature, providing evidence of target engagement.[3]

  • NanoBRET™ Ternary Complex Assay: This live-cell assay uses bioluminescence resonance energy transfer (BRET) to monitor the formation of the ternary complex in real-time. It provides valuable information on the kinetics and stability of the POI-PROTAC-E3 ligase interaction.[4][5]

Off-Target Effects and Selectivity

A crucial aspect of PROTAC validation is to assess its selectivity. Unbiased proteomic approaches, such as mass spectrometry-based quantitative proteomics, can be used to identify unintended protein degradation, known as off-target effects.[6][7] This is critical for developing safe and effective therapeutic agents.

Logical Relationships in PROTAC Design and Validation

The successful development of a potent and selective PROTAC involves a logical progression of design, synthesis, and functional validation.

Logical_Relationship cluster_logic PROTAC Development Logic Design Rational Design (Target, E3 Ligase, Linker) Synthesis Chemical Synthesis (e.g., with this compound) Design->Synthesis In_Vitro_Validation In Vitro Validation (Degradation, DC50, Dmax) Synthesis->In_Vitro_Validation In_Vitro_Validation->Design If inactive, redesign linker MoA_Confirmation Mechanism of Action (Ubiquitination) In_Vitro_Validation->MoA_Confirmation If active Functional_Assays Functional Assays (Cell Viability, IC50) MoA_Confirmation->Functional_Assays Selectivity_Profiling Selectivity Profiling (Proteomics, Off-Target Analysis) Functional_Assays->Selectivity_Profiling Optimized_PROTAC Optimized PROTAC Selectivity_Profiling->Optimized_PROTAC

Figure 3: Logical flow of PROTAC design and validation.

Conclusion

The validation of PROTACs synthesized with linkers such as this compound requires a systematic and multi-faceted approach. While this PEG-based linker offers favorable properties, its performance must be rigorously tested and compared against other linker modalities. By employing a suite of functional assays, from the foundational western blot to more advanced techniques like NanoBRET™, researchers can gain a comprehensive understanding of their PROTAC's efficacy, mechanism of action, and selectivity. This data-driven approach is paramount for the rational design and optimization of the next generation of targeted protein degraders.

References

A Comparative Guide to the In-Vitro Stability of Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, profoundly influencing both efficacy and safety.[1][2] An ideal linker must remain stable in systemic circulation to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity.[1][2][3] Conversely, upon reaching the target tumor cell, the linker must be efficiently cleaved to release the potent cytotoxic agent.[4][5][6] This guide provides an objective comparison of the in-vitro stability of different ADC linkers, supported by experimental data and detailed methodologies, to aid researchers in the rational design and selection of linkers for novel ADCs.

Cleavable vs. Non-Cleavable Linkers: A Fundamental Choice

The primary classification of ADC linkers is based on their mechanism of drug release: cleavable and non-cleavable.[2][6][7]

  • Cleavable linkers are designed to be broken under specific physiological conditions prevalent within the tumor microenvironment or inside tumor cells, such as the presence of specific enzymes, lower pH, or a higher concentration of reducing agents.[2][8][9] This targeted release can also lead to a "bystander effect," where the released, cell-permeable payload can kill neighboring antigen-negative cancer cells, which is particularly advantageous in treating heterogeneous tumors.[10]

  • Non-cleavable linkers are highly stable and rely on the complete lysosomal degradation of the antibody component of the ADC after internalization into the target cell to release the payload.[8][10] This generally results in enhanced plasma stability and a wider therapeutic window due to reduced off-target toxicity.[7][8]

Comparative In-Vitro Stability of Common Linker Types

The choice of linker chemistry significantly impacts the stability of an ADC.[4][11] The following tables summarize the stability characteristics of commonly used linker types based on available data. Direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions, including the specific antibody, payload, and analytical methods used.[12]

Table 1: Stability of Cleavable Linkers

Linker TypeCleavage MechanismIn-Vitro StabilityKey Considerations
Hydrazone pH-sensitive (acid-labile)Stable at physiological pH (~7.4), hydrolyzes in acidic environments (pH 4.5-6.5).[12][13] Some studies have raised concerns about potential hydrolysis in plasma, leading to premature drug release.[12]Utilized in early-generation ADCs. Stability can be influenced by the specific chemical structure of the hydrazone bond.[12]
Disulfide Redox-sensitiveStable in the low glutathione (B108866) (GSH) environment of plasma (~5 µM), cleaved in the high GSH environment of the cell cytoplasm (1-10 mM).[12]Leverages the significant difference in redox potential between the extracellular and intracellular environments.
Peptide (e.g., Val-Cit) Enzyme-sensitive (e.g., Cathepsin B)High plasma stability.[1][12] The Val-Cit linker is known for its stability in human plasma but can be unstable in the presence of enzymes like carboxylesterases and neutrophil elastases.[14]Efficacy is dependent on the expression levels of specific proteases in the tumor.[1] The Val-Cit linker is a widely used, well-established linker.[9][15]
β-Glucuronide Enzyme-sensitive (β-glucuronidase)Highly stable in plasma.[1]Dependent on the presence of β-glucuronidase, which is elevated in some tumor microenvironments.
Silyl Ether-based pH-sensitiveReported to have a half-life of >7 days in human plasma.[16]A newer generation of pH-sensitive linkers designed for improved stability.[16]

Table 2: Stability of Non-Cleavable Linkers

Linker TypeRelease MechanismIn-Vitro StabilityKey Considerations
Thioether (e.g., SMCC) Antibody degradationGenerally high plasma stability.[8][9]Release of the payload requires the degradation of the antibody in the lysosome. This can result in a longer time to payload release compared to cleavable linkers.[9]

Experimental Protocols for In-Vitro Stability Assessment

Evaluating the stability of an ADC is a critical step in its development. The following are key in-vitro experiments used to assess linker stability.

Plasma Stability Assay

Objective: To determine the stability of the ADC and the rate of drug deconjugation in plasma from different species.[1][17]

Methodology:

  • Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C.[1][18]

  • Collect aliquots at various time points (e.g., 0, 1, 3, 5, and 7 days).[18]

  • Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.[1]

Quantification Methods:

  • Enzyme-Linked Immunosorbent Assay (ELISA): Use separate ELISAs to measure the concentration of total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.[1][17]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can directly measure the intact ADC, free payload, and any payload-adducts (e.g., payload-albumin).[1][19][20] Immuno-affinity capture can be employed to enrich the ADC from the plasma matrix before LC-MS analysis.[1][21]

Lysosomal Stability Assay

Objective: To evaluate the release of the payload from the ADC in a simulated lysosomal environment.[22][23]

Methodology:

  • Isolate lysosomal fractions from relevant cell lines or tissues (e.g., rat liver lysosomes).[24]

  • Incubate the ADC with the lysosomal fraction at 37°C. The buffer should mimic the acidic pH of the lysosome (pH 4.5-5.5).

  • Collect samples at different time points.

  • Analyze the samples to quantify the amount of released payload.

Quantification Methods:

  • High-Performance Liquid Chromatography (HPLC) or LC-MS: These methods are commonly used to separate and quantify the released small molecule payload from the ADC and other components of the lysosomal fraction.

pH-Dependent Stability Assay

Objective: To assess the stability of pH-sensitive linkers at different pH values, mimicking physiological and endosomal/lysosomal conditions.[13][25][26]

Methodology:

  • Incubate the ADC in buffers of varying pH (e.g., pH 7.4, 6.5, 5.5, and 4.5) at 37°C.[13][16]

  • Collect aliquots at multiple time points over a set period (e.g., 24 hours or longer).[13]

  • Analyze the samples to determine the rate of payload release at each pH.

Quantification Methods:

  • HPLC or LC-MS: To quantify the amount of cleaved payload.[16]

Visualizing ADC Stability Concepts

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes involved in ADC function and stability assessment.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation (pH ~7.4) cluster_tumor Tumor Microenvironment cluster_intracellular Intracellular Compartments ADC Antibody-Drug Conjugate (ADC) TumorCell Target Tumor Cell ADC->TumorCell 1. Binding to Target Antigen Endosome Endosome (pH 6.0-6.5) TumorCell->Endosome 2. Internalization Lysosome Lysosome (pH 4.5-5.5) Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage / Degradation Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Cytotoxicity Experimental_Workflow cluster_analysis Analysis ADC ADC with Test Linker Plasma Incubate in Plasma (37°C) ADC->Plasma Lysosomes Incubate with Lysosomes (37°C, pH 4.5-5.5) ADC->Lysosomes pH_Buffers Incubate in Buffers (pH 7.4, 5.5) ADC->pH_Buffers LCMS LC-MS Analysis Plasma->LCMS ELISA ELISA Analysis Plasma->ELISA Lysosomes->LCMS pH_Buffers->LCMS Data Quantitative Stability Data LCMS->Data ELISA->Data Linker_Cleavage_Mechanisms cluster_stimuli Cleavage Stimuli ADC Antibody Linker Payload Enzymes Proteases (e.g., Cathepsin B) ADC:linker->Enzymes Peptide Linker Low_pH Acidic Environment (e.g., Lysosome) ADC:linker->Low_pH Hydrazone Linker Redox High Glutathione (GSH) ADC:linker->Redox Disulfide Linker Released_Payload Released Payload Enzymes->Released_Payload Low_pH->Released_Payload Redox->Released_Payload

References

Comparative analysis of different E3 ligase linkers for targeted protein degradation.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of targeted protein degradation, the choice of an E3 ligase linker is a critical determinant of success. This guide provides an objective comparative analysis of different linker types, supported by experimental data, to inform the rational design of potent and selective protein degraders.

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to eliminate disease-causing proteins.[1] A PROTAC consists of two key components—a ligand that binds the target protein and another that recruits an E3 ubiquitin ligase—connected by a chemical linker.[2] Far from being a passive spacer, the linker's composition, length, and rigidity profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[1] An optimal linker facilitates the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, leading to efficient ubiquitination and subsequent degradation of the target.[1]

Comparative Performance of E3 Ligase Linkers

The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). A lower DC50 value indicates higher potency, while a higher Dmax signifies greater efficacy.[1] The following tables summarize experimental data comparing the performance of different linker types.

Table 1: Impact of Linker Type and Composition on PROTAC Efficacy
Target ProteinE3 LigaseLinker Type/CompositionDC50 (nM)Dmax (%)Reference
BRD4CRBNPEG< 1>90[3]
BRD4VHLAlkyl/EtherLow nM range>90[3]
TBK1VHLAlkyl/Ether (21 atoms)396[2]
TBK1VHLAlkyl/Ether (29 atoms)29276[2]
CRBNVHLAlkyl (9 atoms)Concentration-dependent decreaseNot specified[2]
CRBNVHLPEG (3 units)Weak degradationNot specified[2]
EGFRVHLPEG5.0 (HCC-827 cells)Not specified[4]
EGFRCRBNPEG11 (HCC-827 cells)Not specified[4]

Note: The presented DC50 and Dmax values are indicative and can vary based on the specific PROTAC construct, cell line, and experimental conditions.

Table 2: Influence of Linker Length on PROTAC Activity
Target ProteinE3 LigaseLinker Length (atoms)Degradation EfficacyReference
ER-αNot Specified16Optimum[5]
TBK1VHL< 12No degradation[2]
TBK1VHL12-29Submicromolar degradation[2]
p38αNot Specified15-17Most effective[6]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding and designing effective targeted protein degradation strategies.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cell PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex UbiquitinatedProtein Ubiquitinated POI TernaryComplex->UbiquitinatedProtein Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome UbiquitinatedProtein->Proteasome Recognition DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental_Workflow Experimental Workflow for Linker Comparison cluster_workflow Workflow start Start: Design & Synthesize PROTACs with varying linkers cell_culture Cell Culture and Treatment with PROTACs start->cell_culture ternary_complex Ternary Complex Formation Assay (Optional, e.g., SPR) start->ternary_complex lysis Cell Lysis and Protein Quantification cell_culture->lysis viability Cell Viability Assay (e.g., MTS) cell_culture->viability western_blot Western Blot Analysis lysis->western_blot quantification Densitometry and Data Analysis western_blot->quantification dc50_dmax Calculate DC50 and Dmax quantification->dc50_dmax end End: Compare Linker Performance and Select Optimal Candidate dc50_dmax->end viability->end ternary_complex->end

Caption: A typical experimental workflow for comparing E3 ligase linkers.

Detailed Experimental Protocols

Accurate and reproducible experimental data are essential for the meaningful comparison of different E3 ligase linkers. Below are detailed methodologies for key experiments.

Western Blotting for Protein Degradation

This is a standard method to quantify the levels of a target protein in cells following PROTAC treatment.[1]

1. Cell Culture and Treatment:

  • Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates at a density that allows for 70-80% confluency on the day of treatment.[1]

  • Treat the cells with varying concentrations of the PROTACs for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[1]

2. Cell Lysis:

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).[1]

  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.[1]

3. Protein Quantification:

  • Determine the protein concentration of each cell lysate using a suitable method, such as the bicinchoninic acid (BCA) assay.

4. SDS-PAGE and Western Blotting:

  • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[1]

5. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]

  • Quantify the band intensities using densitometry software.[1]

  • Normalize the target protein levels to the loading control.[1]

  • Calculate DC50 and Dmax values from the dose-response curves.[1]

Cell Viability Assay (e.g., MTS Assay)

This assay is performed to assess the potential cytotoxicity of the PROTACs.

1. Cell Seeding and Treatment:

  • Seed cells in a 96-well plate at an appropriate density.

  • Treat the cells with the same concentrations of PROTACs used for the Western blot analysis.

2. MTS Reagent Addition:

  • After the treatment period, add a tetrazolium compound (e.g., MTS) to each well.

3. Incubation and Absorbance Measurement:

  • Incubate the plate for 1-4 hours at 37°C.[1]

  • Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Conclusion

The linker is a critical component in the design of effective PROTACs, with its length, composition, and rigidity playing pivotal roles in determining degradation efficiency and selectivity. While flexible linkers like alkyl and polyethylene (B3416737) glycol (PEG) chains are widely used due to their synthetic accessibility, there is a growing interest in more rigid and "clickable" linkers to enhance potency and drug-like properties.[1] The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing of a diverse range of linkers.[1] The experimental protocols and comparative data presented in this guide provide a foundational framework for the rational design and evaluation of PROTAC linkers, ultimately accelerating the development of novel protein-degrading therapeutics.[1]

References

A Head-to-Head Comparison of Heterobifunctional Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a heterobifunctional linker is a critical decision that profoundly influences the efficacy, stability, and safety of bioconjugates like antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). These linkers act as molecular bridges, covalently connecting two different biomolecules with high specificity.[1] The ideal linker maintains a stable connection in systemic circulation to minimize off-target effects but allows for the efficient release of a payload or brings molecules into proximity at the desired site of action.[2][]

This guide provides an objective, data-driven comparison of common heterobifunctional linker technologies, detailing their performance, reaction chemistries, and stability, supported by experimental protocols and visual workflows to inform rational bioconjugate design.

The Architecture of a Heterobifunctional Linker

Heterobifunctional crosslinkers are characterized by two distinct reactive groups at either end of a spacer arm. This intrinsic asymmetry allows for controlled, sequential reactions with different functional groups on biomolecules, such as the primary amines on lysine (B10760008) residues and the sulfhydryl groups on cysteines.[1] This two-step process is a significant advantage over homobifunctional linkers, as it minimizes the formation of undesirable polymers and homo-oligomers, leading to more homogenous and well-defined final products.[1][4]

cluster_Linker Heterobifunctional Linker cluster_Biomolecules Biomolecules Reactive Group A Reactive Group A Spacer Arm Spacer Arm Reactive Group A->Spacer Arm Reactive Group B Reactive Group B Spacer Arm->Reactive Group B Molecule 1 Molecule 1 Molecule 1->Reactive Group A Binds to Functional Group A Molecule 2 Molecule 2 Molecule 2->Reactive Group B Binds to Functional Group B

General structure of a heterobifunctional crosslinker.

Quantitative Comparison of Common Linker Chemistries

The choice of reactive ends on a linker dictates its targeting strategy, efficiency, and the stability of the resulting bond. The most prevalent methods target primary amines and thiols, but bio-orthogonal "click" chemistries are gaining prominence due to their high specificity and efficiency.[5]

Linker ChemistryTarget Functional GroupTypical Efficiency/YieldBond StabilityReaction SpeedKey Considerations
NHS Ester Primary Amines (-NH₂)Moderate (50-80%)[5]High (Covalent Amide Bond)[5]Moderate (30 min - 4 hours)[5]pH-sensitive (optimal ~pH 8.0-8.5), susceptible to hydrolysis.[5][]
Maleimide (B117702) Thiols (-SH)High (>90%)[5][7]Moderate-High (Thioether Bond)[5]Fast (1-2 hours)[5]Thioether bond can be reversible via retro-Michael reaction; stability can be enhanced.[8][9]
Pyridyl Disulfide Thiols (-SH)HighReversible (Disulfide Bond)[8]FastBond is cleavable in reducing environments (e.g., cytoplasm), useful for drug delivery.[8][10]
"Click" Chemistry (e.g., SPAAC) Azides, AlkynesVery High (>95%)[11]Very High (Triazole Ring)[5]Fast (30-60 minutes)[5]Bio-orthogonal, high specificity, requires pre-introduction of azide/alkyne handles.[5][11]
Hydrazone Aldehydes, KetonesHighpH-sensitive (Cleavable)[10]ModerateStable at physiological pH (7.4) but hydrolyzes in acidic endosomal/lysosomal environments.[10][12]

Head-to-Head: Amine- and Thiol-Reactive Linkers

The most widely used heterobifunctional linkers target primary amines (abundant in lysine residues) and sulfhydryl groups (from cysteine residues).[1]

SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

SMCC is a prototypical non-cleavable linker featuring an NHS ester to react with amines and a maleimide group to react with thiols.[13] Its popularity stems from the high stability of the amide and thioether bonds it forms, which prevents the premature release of payloads in circulation, contributing to a longer ADC half-life and a more favorable safety profile.[13] A key characteristic of SMCC-linked conjugates is the lack of a "bystander effect," as the released payload metabolite is typically charged and cannot diffuse out of the target cell.[13]

SPDB (N-Succinimidyl 4-(2-pyridyldithio)butyrate)

The SPDB linker also contains an amine-reactive NHS ester but features a pyridyldithio group for reacting with sulfhydryls. This reaction forms a disulfide bond.[] Unlike the highly stable thioether bond formed by SMCC, the disulfide bond in SPDB is cleavable.[][8] This makes SPDB linkers sensitive to the reducing environment of the cytoplasm, which has high concentrations of glutathione.[10] This feature is often exploited for intracellular drug delivery, where the payload is released upon entering the target cell.[]

cluster_smcc SMCC Conjugation cluster_spdp SPDB Conjugation Antibody_NH2_S Antibody-NH2 SMCC SMCC Linker Antibody_NH2_S->SMCC Reacts with NHS Ester Payload_SH_S Payload-SH SMCC->Payload_SH_S Reacts with Maleimide ADC_Stable ADC (Stable Thioether Bond) Antibody_NH2_P Antibody-NH2 SPDB SPDB Linker Antibody_NH2_P->SPDB Reacts with NHS Ester Payload_SH_P Payload-SH SPDB->Payload_SH_P Reacts with Pyridyldithio ADC_Cleavable ADC (Cleavable Disulfide Bond)

Comparison of SMCC and SPDB linker reaction pathways.

Head-to-Head: Maleimide vs. Click Chemistry

While traditional maleimide-thiol chemistry is effective, it has limitations, including the potential for the thioether bond to undergo a retro-Michael reaction, leading to deconjugation.[8] Click chemistry offers a highly stable and bio-orthogonal alternative.

Maleimide-Thiol Conjugation

Maleimide chemistry is fast and highly specific for sulfhydryl groups under physiological conditions.[8] However, the stability of the resulting thioether bond can be a concern for applications requiring long-term stability in vivo.[8] Strategies to mitigate this include hydrolysis of the succinimide (B58015) ring or the use of specialized maleimides to create more stable linkages.[8][9]

Click Chemistry (Strain-Promoted Alkyne-Azide Cycloaddition - SPAAC)

Click chemistry reactions are high-yield, bio-orthogonal (meaning they don't interfere with native biological processes), and create exceptionally stable triazole linkages.[5] A head-to-head comparison study demonstrated that for conjugating targeting ligands (VHHs), click chemistry was superior to maleimide-thiol conjugation.[11] It allowed for controllable stoichiometry, producing well-defined conjugates, whereas the maleimide approach resulted in a diverse mix of reaction products.[11] Furthermore, the functional binding capacity of the biomolecules after click chemistry conjugation was equal to or better than that of the maleimide-thiol conjugates.[11]

cluster_workflow Bioconjugation Experimental Workflow Start Start: Biomolecule & Linker Step1 Step 1: Activate Linker or Biomolecule 1 Start->Step1 Step2 Step 2: First Conjugation Reaction Step1->Step2 Purify1 Purification: Remove excess linker Step2->Purify1 Step3 Step 3: Second Conjugation Reaction with Biomolecule 2 Purify1->Step3 Purify2 Final Purification: Remove unreacted components Step3->Purify2 QC Step 4: Characterization & QC (e.g., SDS-PAGE, MS, HPLC) Purify2->QC End End: Purified Bioconjugate QC->End

A general workflow for a two-step bioconjugation process.

Experimental Protocols

Detailed and reproducible protocols are essential for the successful synthesis and evaluation of bioconjugates.

Protocol 1: Amine-Reactive Conjugation using SMCC

This protocol describes the two-step process of conjugating an amine-containing protein (e.g., an antibody) to a thiol-containing payload using the SMCC linker.

  • Antibody Modification :

    • Dissolve the antibody in a suitable buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 2-10 mg/mL.[14]

    • Prepare a stock solution of SMCC in a dry, water-miscible organic solvent like DMSO.

    • Add a 10- to 20-fold molar excess of the SMCC solution to the antibody solution.

    • Incubate the reaction for 30-60 minutes at room temperature.

  • Purification :

    • Remove excess, unreacted SMCC linker using a desalting column (e.g., Sephadex G-25) or dialysis, exchanging the buffer to PBS, pH 6.5-7.5.[14]

  • Payload Conjugation :

    • Dissolve the thiol-containing payload molecule in a suitable buffer. If the payload has a disulfide bond, it must first be reduced using a reagent like TCEP.

    • Add the payload solution to the purified, maleimide-activated antibody solution.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Final Purification and Analysis :

    • Purify the final antibody-drug conjugate using size-exclusion chromatography (SEC) or other appropriate methods to remove unreacted payload and other impurities.[]

    • Characterize the conjugate to determine the drug-to-antibody ratio (DAR) using techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.[15]

Protocol 2: In Vitro Stability Assessment of ADC Linkers

This protocol outlines a method to quantify the amount of payload prematurely released from an ADC in plasma.

  • Incubation :

    • Incubate the purified ADC in plasma (e.g., human or mouse plasma) at 37°C.

    • Collect samples at various time points (e.g., 0, 6, 24, 48, 96 hours).[15]

  • Sample Preparation :

    • At each time point, precipitate the proteins in the plasma sample by adding an organic solvent like acetonitrile.[16]

    • Centrifuge the sample to pellet the precipitated proteins (including the intact ADC).[16]

    • Collect the supernatant, which contains the small-molecule free payload.[16]

  • Quantification (LC-MS/MS) :

    • Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the concentration of the free payload.[16]

    • Generate a standard curve with known concentrations of the payload to accurately determine the amount released from the ADC at each time point.[16]

  • Data Analysis :

    • Plot the percentage of released payload over time to determine the stability and half-life of the linker in plasma.

Conclusion

The selection of a heterobifunctional linker is a multifaceted decision that requires careful consideration of the specific biomolecules to be conjugated, the desired stability of the linkage, and the intended application of the final product. While traditional amine- and thiol-reactive linkers like SMCC and SPDB are well-established and effective tools, they present a trade-off between stability and cleavability. SMCC offers high stability for applications where the payload should remain attached until lysosomal degradation, whereas SPDB provides a cleavable disulfide bond for controlled intracellular release.[][13]

Emerging technologies, particularly bio-orthogonal click chemistry, offer significant advantages in terms of reaction efficiency, stability, and the ability to produce highly defined, homogenous conjugates.[11] For applications demanding precise control and maximum stability, click chemistry represents a superior alternative to conventional maleimide-based strategies.[11] By understanding the quantitative differences between these methods and adhering to optimized protocols, researchers can significantly enhance the performance, reproducibility, and therapeutic potential of their bioconjugates.

References

Safety Operating Guide

Personal protective equipment for handling Fmoc-NH-PEG16-CH2CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of Fmoc-NH-PEG16-CH2CH2COOH. Adherence to these procedures is essential to ensure a safe laboratory environment and minimize exposure risk.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling this compound. The following PPE should be worn at all times.

PPE CategoryItemSpecifications and Use
Eye Protection Chemical Safety GogglesRequired to protect against splashes and airborne particles.
Hand Protection Nitrile GlovesEssential for all handling procedures. Double-gloving is recommended for prolonged contact. Change gloves immediately if contaminated.[1]
Body Protection Laboratory CoatA fully buttoned lab coat must be worn to protect skin and clothing.
Respiratory Protection NIOSH-Approved RespiratorNecessary for procedures that may generate dust or aerosols, such as weighing the solid compound.[1]

Operational Plan: Step-by-Step Handling Procedures

A strict operational workflow is critical to minimize the risk of exposure and contamination.

1. Preparation and Weighing:

  • Designate a specific area for handling the compound, preferably within a certified chemical fume hood.[1]

  • Ensure all necessary equipment (e.g., spatulas, weigh boats, vials) is clean and readily available.[1]

  • Carefully weigh the required amount of the compound, taking measures to minimize dust generation.

  • Clean the weighing area and all equipment thoroughly after use.[1]

2. Dissolving the Compound:

  • Add the solvent to the vial containing the pre-weighed this compound.

  • Securely cap the vial before agitating to dissolve the compound.

  • If heating is required, use a controlled heating block and ensure adequate ventilation.[1]

3. Experimental Use:

  • Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.[1]

  • Handle all solutions within a well-ventilated area.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: All solid waste contaminated with the compound, including empty vials, weigh boats, gloves, and disposable lab coats, must be collected in a dedicated and clearly labeled hazardous waste container.[1]

  • Liquid Waste: All solutions containing this compound must be disposed of in a designated hazardous liquid waste container. Do not pour down the drain.

  • Follow all local, state, and federal regulations for the disposal of chemical waste.

First Aid Measures

In the event of exposure, follow these first aid guidelines:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[2]

  • In Case of Eye Contact: Flush eyes with water as a precaution for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[2]

To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[2]

G Workflow for Safe Handling of this compound cluster_emergency Emergency Response prep 1. Preparation weigh 2. Weighing (in fume hood) prep->weigh Minimize Dust dissolve 3. Dissolving weigh->dissolve use 4. Experimental Use dissolve->use dispose 5. Disposal use->dispose Hazardous Waste ppe Wear Appropriate PPE ppe->prep ppe->weigh ppe->dissolve ppe->use ppe->dispose spill Spill or Exposure first_aid First Aid Procedures spill->first_aid Follow Protocol

Caption: Workflow for the safe handling and disposal of this compound.

References

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Fmoc-NH-PEG16-CH2CH2COOH
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.